molecular formula C33H66NO9P B163690 Azelaoyl PAF CAS No. 354583-69-0

Azelaoyl PAF

Katalognummer: B163690
CAS-Nummer: 354583-69-0
Molekulargewicht: 651.9 g/mol
InChI-Schlüssel: ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-O-hexadecyl-2-(8-carboxyoctanoyl)-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as hexadecyl and 8-carboxyoctanoyl respectively. It has a role as a PPARgamma agonist. It is functionally related to a nonanedioic acid. It is a conjugate acid of a 1-O-hexadecyl-2-(8-carboxyoctanoyl)-sn-glycero-3-phosphocholine(1-).

Eigenschaften

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590849
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354583-69-0
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azelaoyl PAF: Discovery, Structure, and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), a key oxidized phospholipid species implicated in chronic inflammatory diseases. We delve into its discovery as a component of oxidized low-density lipoprotein (oxLDL), the elucidation of its chemical structure, and its significant biological activities, particularly its pro-inflammatory and pro-apoptotic effects. This document details the experimental protocols for the key assays used to characterize this compound's function and outlines its known signaling pathways. All quantitative data is summarized in structured tables, and signaling and experimental workflows are visualized through diagrams to facilitate understanding.

Discovery and Significance

This compound, chemically known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, was identified as a prominent bioactive component of oxidized low-density lipoprotein (oxLDL). The oxidative modification of LDL is a critical event in the initiation and progression of atherosclerosis. This process generates a variety of oxidized phospholipids (B1166683) (oxPLs), which are not merely byproducts of oxidative stress but potent signaling molecules that contribute to the chronic inflammation characteristic of atherosclerotic plaques.

The seminal work of Watson et al. in 1997 was instrumental in identifying a class of biologically active oxidized phospholipids in minimally modified LDL (MM-LDL) that could induce monocyte-endothelial interactions, a key step in atherogenesis.[1][2] While this paper did not specifically name this compound, it laid the groundwork for the identification of truncated phospholipids as key inflammatory mediators. Subsequent research solidified the understanding of this compound as a significant and abundant species within the complex mixture of oxPLs in oxLDL.[3]

Structure and Chemical Properties

This compound is an alkyl phosphatidylcholine, meaning it has an ether linkage at the sn-1 position of the glycerol (B35011) backbone, which is characteristic of Platelet-Activating Factor (PAF) and its analogs. The structure is distinguished by a C16:0 alkyl chain at the sn-1 position and a nine-carbon dicarboxylic acid, azelaic acid, esterified at the sn-2 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Systematic Name 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine
Molecular Formula C₃₃H₆₆NO₉P
Molecular Weight 651.85 g/mol
CAS Number 354583-69-0
SMILES CCCCCCCCCCCCCCCCOC--INVALID-LINK--(C)C">C@HOC(=O)CCCCCCCC(=O)O
InChI Key ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Structure Elucidation

The structure of this compound and related oxidized phospholipids has been primarily elucidated using mass spectrometry. Tandem mass spectrometry (MS/MS) is a powerful technique for identifying the characteristic fragments of the molecule, allowing for unambiguous identification.

Experimental Protocol: Mass Spectrometric Analysis of this compound

Objective: To confirm the structure of this compound via LC-MS/MS.

1. Sample Preparation (Lipid Extraction from Biological Samples):

  • Thaw frozen plasma or tissue samples on ice.
  • To 50 µL of plasma, add 10 µL of a suitable internal standard (e.g., a deuterated version of a similar oxidized phospholipid).
  • Add 200 µL of methanol (B129727) to precipitate proteins and vortex for 30 seconds.
  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
  • Incubate the mixture for 10 minutes at room temperature with gentle shaking.
  • Add 125 µL of LC-MS grade water to induce phase separation and vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully collect the upper organic layer containing the lipids and transfer to a new tube.
  • Dry the extracted lipids under a gentle stream of nitrogen.
  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A C18 reversed-phase column is typically used for separation.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier such as ammonium (B1175870) formate (B1220265) and formic acid.
  • Ionization Mode: Both positive and negative ESI modes can be used, with each providing complementary fragmentation information.
  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification or in a full scan and product ion scan mode for structural confirmation.

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Ionization ModeProduct Ion (m/z)Fragment Identity/Interpretation
652.5 [M+H]⁺Positive184.1Phosphocholine headgroup
652.5 [M+H]⁺Positive466.4[M+H - Phosphocholine]⁺
650.5 [M-H]⁻Negative187.1Azelaoyl fragment [C₉H₁₅O₄]⁻
650.5 [M-H]⁻Negative568.4[M-H - C₅H₁₁N]⁻ (loss of choline)

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Biological Activity and Signaling Pathways

This compound is a potent bioactive lipid that exerts significant pro-inflammatory and pro-apoptotic effects, particularly on endothelial cells. It functions as a Damage-Associated Molecular Pattern (DAMP), recognized by the innate immune system.

Pro-Inflammatory Signaling via Toll-Like Receptors (TLRs)

This compound is a known activator of inflammatory signaling through its interaction with Toll-like receptors, primarily TLR2 and TLR4. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammation.

The binding of this compound to the TLR4 receptor complex, which includes MD-2 and CD14, triggers the recruitment of the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azelaoyl_PAF This compound TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex Azelaoyl_PAF->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa_NFkB IκBα NF-κB IKK_Complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degradation releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Azelaoyl_PAF_extra This compound Azelaoyl_PAF_intra This compound Azelaoyl_PAF_extra->Azelaoyl_PAF_intra Enters cell PPARg PPARγ Azelaoyl_PAF_intra->PPARg Binds and activates PPARg_RXR PPARγ RXR PPARg->PPARg_RXR Forms heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to PPRE in promoter region Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription CD36_Upregulation CD36 Upregulation Gene_Transcription->CD36_Upregulation

References

Azelaoyl PAF in oxidized low-density lipoprotein (oxLDL)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Azelaoyl PAF in Oxidized Low-Density Lipoprotein (oxLDL)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxidized low-density lipoprotein (oxLDL) is a primary driver in the pathogenesis of atherosclerosis. The oxidation process generates a host of bioactive molecules, among which oxidized phospholipids (B1166683) (oxPLs) are critically important. This technical guide focuses on a prominent oxPL, Azelaoyl Platelet-Activating Factor (this compound), also known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine or 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This compound is formed by the oxidative cleavage of polyunsaturated fatty acids within LDL particles and acts as a key signaling molecule.[1][2] It engages multiple receptor systems, including scavenger receptors (CD36), Toll-like receptors (TLRs), the Platelet-Activating Factor Receptor (PAFR), and the nuclear receptor PPAR-γ, to promote vascular inflammation, macrophage foam cell formation, and endothelial dysfunction—hallmarks of atherosclerosis.[1][2][3] This document provides a detailed overview of its formation, signaling pathways, quantitative analysis, and the experimental methodologies crucial for its investigation.

Introduction: The Significance of this compound

The transformation of native low-density lipoprotein (LDL) into its oxidized form (oxLDL) is a pivotal event in the initiation and progression of atherosclerosis.[4][5] This modification generates various damage-associated molecular patterns (DAMPs) that trigger innate immune and inflammatory responses within the arterial wall.[2]

Oxidized Phospholipids (oxPLs): The Bioactive Cargo of oxLDL

The phospholipids on the surface of LDL particles, particularly those with polyunsaturated fatty acid chains like linoleic or arachidonic acid, are highly susceptible to oxidation.[6][7] This process results in a heterogeneous group of molecules known as oxidized phospholipids (oxPLs), which are recognized as markers of oxidative stress and are implicated in numerous chronic inflammatory diseases.[2][8] These oxPLs can be broadly categorized into fragmented species, such as this compound, and full-length oxygenated species.

This compound: A Key Pro-Atherogenic Mediator

This compound is an alkyl phosphatidylcholine and a significant component of the lipid pool within oxLDL particles.[9] It is formed from the oxidative truncation of phospholipids containing linoleic or arachidonic acid.[1][7] Its structure, featuring a truncated nine-carbon dicarboxylic acid (azelaic acid) at the sn-2 position, allows it to mimic the potent inflammatory mediator Platelet-Activating Factor (PAF) and interact with a variety of cellular receptors, thereby mediating the downstream pathological effects of oxLDL.[2][3][6]

Formation and Structure of this compound

The generation of this compound is a direct consequence of oxidative stress within the vascular intima.

Oxidative Generation from LDL Phospholipids

Native LDL particles are rich in phospholipids like 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC).[1] In the pro-oxidative environment of an emerging atherosclerotic lesion, reactive oxygen species (ROS) attack the double bonds of the linoleoyl chain.[1] This attack initiates a cascade of lipid peroxidation, leading to the oxidative cleavage of the fatty acid chain. This process truncates the sn-2 residue, yielding a terminal carboxylic acid and forming this compound.

G cluster_LDL Within LDL Particle PLPC PLPC / Alkyl-acyl PC (sn-2: linoleoyl or arachidonoyl) Cleavage Oxidative Cleavage of sn-2 Chain PLPC->Cleavage Oxidation ROS Reactive Oxygen Species (ROS) ROS->Cleavage AzPAF This compound (sn-2: azelaoyl) Cleavage->AzPAF G cluster_Macrophage Macrophage CD36 CD36 Receptor Uptake oxLDL Uptake CD36->Uptake PPARg PPAR-γ (Nuclear Receptor) Gene Gene Transcription PPARg->Gene Cholesterol Cholesterol Accumulation Uptake->Cholesterol FoamCell Foam Cell Formation Cholesterol->FoamCell Gene->CD36 Upregulates Expression AzPAF oxLDL (containing this compound) AzPAF->CD36 Binds AzPAF->PPARg Activates G cluster_Cell Macrophage / Endothelial Cell TLR4 TLR4/MD-2/CD14 Complex MyD88 MyD88 TLR4->MyD88 Recruits Kinases Downstream Kinases (e.g., IKK) MyD88->Kinases Activates IkB P-IκBα Kinases->IkB Phosphorylates & Degrades IκBα NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) Nucleus->Genes AzPAF This compound AzPAF->TLR4 Binds G start Reconstituted Lipid Extract lc Inject into LC System (C18 Column) start->lc sep Chromatographic Separation lc->sep esi Electrospray Ionization (ESI) sep->esi ms1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 666.4) esi->ms1 ms2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Selects Product Ion (m/z 184.1) ms2->ms3 det Detector ms3->det data Data Acquisition & Quantification det->data

References

The Role of Azelaoyl PAF in Friedreich's Ataxia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin. This deficiency leads to mitochondrial iron overload, significant oxidative stress, and impaired cellular energy metabolism, ultimately resulting in progressive damage to the nervous system, heart, and pancreas. Current research focuses on therapeutic strategies aimed at increasing frataxin levels and mitigating the downstream pathological effects. This technical guide provides an in-depth overview of Azelaoyl PAF, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and its role in preclinical FRDA research. We will delve into its mechanism of action, summarize key experimental findings, provide detailed experimental protocols, and illustrate relevant biological pathways.

The Pathophysiology of Friedreich's Ataxia

FRDA is primarily caused by an unstable GAA trinucleotide repeat expansion in the first intron of the FXN gene, which encodes frataxin.[1][2][3] This expansion leads to transcriptional silencing and reduced expression of the frataxin protein.[1][2] Frataxin is crucial for the biosynthesis of iron-sulfur clusters (ISCs), which are essential cofactors for numerous enzymes, including those in the mitochondrial electron transport chain and the Krebs cycle.[1][4]

The resulting frataxin deficiency triggers a cascade of detrimental cellular events:

  • Mitochondrial Dysfunction: Impaired ISC synthesis cripples the activity of mitochondrial respiratory chain complexes I, II, and III, and aconitase, leading to decreased ATP production.[4][5]

  • Iron Dysregulation and Oxidative Stress: The inability to properly utilize iron for ISC and heme synthesis results in mitochondrial iron accumulation.[4] This excess iron, through Fenton chemistry, catalyzes the generation of highly reactive oxygen species (ROS), leading to significant oxidative stress.[6][7] This oxidative stress damages cellular components, including DNA, lipids, and proteins.[5][8]

  • Impaired Antioxidant Defense: The cellular antioxidant response, primarily governed by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), is compromised in FRDA.[2][3][5][8][9]

  • Neuroinflammation: There is growing evidence that neuroinflammation plays a significant role in the pathology of FRDA, contributing to neuronal cell death.[10][11][12][13][14]

This compound: A PPAR-γ Agonist for Frataxin Upregulation

This compound is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a ligand-activated transcription factor belonging to the nuclear receptor family.[1][15][16] PPAR-γ is a key regulator of various cellular functions, including lipid metabolism, adipocyte differentiation, and mitochondrial biogenesis.[1][9][16] The investigation into PPAR-γ agonists as a potential therapy for FRDA was prompted by gene expression studies that showed a positive response of frataxin to the PPAR-γ agonist rosiglitazone.[15]

Mechanism of Action

The primary mechanism by which this compound is proposed to be beneficial in FRDA is through the transcriptional upregulation of the FXN gene.[15] As a PPAR-γ agonist, this compound binds to and activates PPAR-γ. The activated PPAR-γ then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of FRDA, this activation leads to an increase in FXN mRNA and subsequently, frataxin protein levels.[15][17][18]

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg PPAR-γ Azelaoyl_PAF->PPARg Binds & Activates PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (FXN Gene Promoter) PPARg_RXR->PPRE Binds FXN_mRNA FXN mRNA Transcription PPRE->FXN_mRNA Increases Frataoxin_Protein Frataoxin_Protein Frataxin_Protein Frataxin Protein Translation

Caption: PPAR-γ signaling pathway activated by this compound.

Key Experimental Findings

The primary research demonstrating the efficacy of this compound in cellular models of FRDA was conducted by Marmolino et al. (2009). The key quantitative findings from this study are summarized below.

Quantitative Data Summary
Cell LineTreatmentDosageDurationOutcomeFold ChangeStatistical SignificanceReference
Human Neuroblastoma (SKNBE)This compound10 µM48 hoursIncreased Frataxin Protein~2.0p < 0.05[15]
FRDA Patient FibroblastsThis compound10 µM48 hoursIncreased Frataxin Protein~2.0p < 0.05[15]
Human Neuroblastoma (SKNBE)This compound10 µM24 hoursIncreased FXN mRNA~1.8p < 0.05[15]
FRDA Patient FibroblastsThis compound10 µM24 hoursIncreased FXN mRNA~1.7p < 0.05[15]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and FRDA.

Cell Culture and Treatment
  • Cell Lines:

    • Human neuroblastoma cells (SKNBE).

    • Primary fibroblasts obtained from skin biopsies of FRDA patients and healthy controls.

  • Culture Conditions:

    • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • The medium was supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • For experiments, the stock solution was diluted in the culture medium to a final concentration of 10 µM.

    • Control cells were treated with the vehicle (solvent) at the same concentration used for the drug treatment.

    • Cells were treated for 24 hours for mRNA analysis and 48 hours for protein analysis.

Western Blot Analysis for Frataxin Protein
  • Protein Extraction:

    • After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS).

    • Cells were lysed in RIPA buffer supplemented with a protease inhibitor cocktail.

    • The cell lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • The supernatant containing the total protein was collected.

  • Protein Quantification:

    • Protein concentration was determined using the Bradford protein assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein (e.g., 30 µg) from each sample were mixed with Laemmli sample buffer and boiled for 5 minutes.

    • The samples were loaded onto a 12% SDS-polyacrylamide gel and separated by electrophoresis.

    • Proteins were then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).

    • The membrane was incubated overnight at 4°C with a primary antibody against frataxin (e.g., rabbit anti-frataxin).

    • A primary antibody against a loading control protein (e.g., mouse anti-β-actin) was also used to ensure equal protein loading.

    • The membrane was washed three times with TBST.

    • The membrane was then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • After further washing in TBST, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities were quantified using densitometry software (e.g., ImageJ).

    • Frataxin levels were normalized to the corresponding β-actin levels.

Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA
  • RNA Extraction and cDNA Synthesis:

    • Total RNA was extracted from treated and control cells using TRIzol reagent according to the manufacturer's instructions.

    • The concentration and purity of the RNA were determined by spectrophotometry.

    • First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers.

  • Real-Time PCR:

    • qRT-PCR was performed using a real-time PCR system (e.g., Applied Biosystems 7500).

    • The reaction mixture contained cDNA, SYBR Green Master Mix, and specific primers for the FXN gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Primer sequences would be specified here if available in the original publication.

    • The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The relative expression of the FXN gene was calculated using the comparative Ct (ΔΔCt) method.

    • The Ct values of FXN were normalized to the Ct values of the housekeeping gene (GAPDH).

experimental_workflow cluster_treatment Cell Treatment cluster_protein_analysis Protein Analysis (48h) cluster_mrna_analysis mRNA Analysis (24h) Cell_Culture Culture SKNBE or FRDA Fibroblasts Treatment Treat with this compound (10 µM) or Vehicle Control Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Western_Blot Western Blot for Frataxin (normalized to β-actin) Lysis->Western_Blot qRT_PCR qRT-PCR for FXN mRNA (normalized to GAPDH) RNA_Extraction->qRT_PCR

Caption: Experimental workflow for analyzing the effect of this compound.

Potential Interplay with Other Signaling Pathways

While the primary mechanism of this compound is through PPAR-γ activation, its downstream effects may intersect with other critical pathways dysregulated in FRDA, such as the Nrf2 and STAT3 signaling pathways.

Nrf2 Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response.[19] Under normal conditions, Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[20] In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[20][21] In FRDA, the Nrf2 signaling pathway is impaired, contributing to the observed hypersensitivity to oxidative damage.[2][9] While direct activation of Nrf2 by this compound has not been demonstrated, PPAR-γ agonists are known to have anti-inflammatory and antioxidant effects, which may indirectly and positively influence the cellular redox state, thereby potentially alleviating some of the stress on the Nrf2 system. Further research is needed to elucidate any direct crosstalk between PPAR-γ activation by this compound and the Nrf2 pathway in the context of FRDA.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in diverse cellular processes, including inflammation, cell proliferation, and survival.[22][23] Aberrant STAT3 activation is implicated in various diseases, including cancer and inflammatory conditions.[24][25] Given the emerging role of neuroinflammation in FRDA, investigating the potential modulation of the STAT3 pathway is a relevant area of research.[11][12][13] There is currently no direct evidence linking this compound to the modulation of STAT3 signaling in FRDA. However, as PPAR-γ agonists are known to possess anti-inflammatory properties, it is plausible that this compound could indirectly influence inflammatory signaling cascades that involve STAT3. This remains a speculative area requiring further investigation.

Future Directions and Clinical Perspective

The preclinical findings for this compound are promising, as they demonstrate a clear mechanism for increasing frataxin levels in patient-derived cells.[15][17] A twofold increase in frataxin is considered therapeutically relevant, as carriers of one mutated FXN allele, who have approximately 50% of normal frataxin levels, are typically asymptomatic.[16]

However, several questions remain to be addressed before this compound or other PPAR-γ agonists can be considered for clinical application in FRDA:

  • In Vivo Efficacy: The effects of this compound need to be validated in animal models of FRDA to assess its ability to increase frataxin in relevant tissues (e.g., dorsal root ganglia, cerebellum, heart) and to improve the disease phenotype.

  • Safety and Tolerability: A thorough safety and pharmacokinetic profile needs to be established.

  • Long-term Effects: The consequences of long-term PPAR-γ activation in FRDA patients need to be carefully evaluated.

While this compound itself has not progressed to clinical trials for FRDA, other PPAR-γ agonists, such as leriglitazone (MIN-102), have been investigated in clinical studies for this disease, highlighting the continued interest in this therapeutic approach.[16]

Conclusion

This compound has been identified as a promising small molecule in preclinical research for Friedreich's ataxia due to its demonstrated ability to upregulate frataxin expression in cellular models of the disease through the activation of the PPAR-γ signaling pathway. The twofold increase in frataxin protein levels observed in patient-derived fibroblasts suggests a potentially therapeutic effect. While the direct interplay with other key pathways in FRDA, such as Nrf2 and STAT3, remains to be fully elucidated, the foundational research on this compound has paved the way for the broader investigation of PPAR-γ agonists as a viable therapeutic strategy for this devastating neurodegenerative disorder. Further in vivo studies are necessary to validate these initial findings and to determine the clinical translatability of this approach.

References

The Oxidative Generation of Azelaoyl PAF: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), formally known as 1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is a prominent member of the family of truncated oxidized phospholipids (B1166683) (Tr-OxPLs). Unlike classical signaling lipids that are synthesized through dedicated enzymatic pathways, this compound is a product of oxidative stress and is increasingly recognized as a key bioactive molecule in the pathophysiology of inflammatory diseases, particularly atherosclerosis. Its formation from the oxidative degradation of abundant cellular phospholipids positions it as a critical link between oxidative damage and cellular signaling events that drive inflammation and apoptosis.

This technical guide provides a comprehensive overview of the biological formation of this compound, detailing the precursor molecules, the chemical and enzymatic drivers of its synthesis, and its role in cellular signaling. This document also includes detailed experimental protocols for the induction and quantification of this compound and presents key quantitative data to support further research and drug development in this area.

I. The Biological Formation of this compound: An Oxidative Pathway

The generation of this compound is not a controlled, template-driven enzymatic process. Instead, it is the result of a cascade of oxidative reactions that modify existing phospholipids. This process is particularly relevant in environments rich in reactive oxygen species (ROS), such as sites of inflammation.

Precursor Phospholipids

The primary precursors for the formation of this compound are glycerophospholipids containing polyunsaturated fatty acids (PUFAs) at the sn-2 position of the glycerol (B35011) backbone. The most common precursor is 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) , which is abundant in cellular membranes and low-density lipoproteins (LDL).[1] The linoleic acid moiety at the sn-2 position is highly susceptible to oxidation due to its two double bonds.

The Chemistry of Oxidative Truncation

The formation of this compound from PLPC involves a two-stage process:

  • Peroxidation: The process is initiated by the abstraction of a hydrogen atom from one of the carbons in the linoleoyl chain by a reactive oxygen species (ROS). This creates a lipid radical that rapidly reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from a neighboring fatty acid, propagating a chain reaction and forming an unstable lipid hydroperoxide.[2]

  • Fragmentation: The lipid hydroperoxides are unstable and can undergo fragmentation, leading to the cleavage of the fatty acid chain. The oxidation of the linoleoyl residue at the sn-2 position can result in the formation of a 9-carbon dicarboxylic acid (azelaic acid), which remains attached to the glycerol backbone, thus forming this compound.[2][3]

Enzymatic Contribution: The Role of Myeloperoxidase (MPO)

While non-enzymatic, free radical-mediated oxidation is a key driver, the formation of this compound can be significantly enhanced by pro-inflammatory enzymes. Myeloperoxidase (MPO) , an enzyme released by neutrophils and macrophages at sites of inflammation, plays a crucial role.[4][5] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing agent.[4] HOCl can directly attack the double bonds of PUFAs in phospholipids, leading to the formation of chlorohydrins and other intermediates that readily fragment to form truncated phospholipids like this compound.[6] MPO can also generate other reactive species that contribute to lipid peroxidation.[5][7]

II. Signaling Pathways of this compound

As a component of oxidized LDL (oxLDL), this compound is a potent signaling molecule that contributes to the inflammatory cascade in atherosclerosis.[1][8]

Macrophage Activation and Foam Cell Formation

This compound, within oxLDL particles, is recognized by scavenger receptors on macrophages, such as CD36 .[1] This interaction leads to the unregulated uptake of oxLDL, resulting in cholesterol accumulation and the transformation of macrophages into foam cells, a hallmark of atherosclerotic plaques.[1]

Pro-inflammatory Signaling

The binding of this compound-containing oxLDL to scavenger receptors and Toll-like receptors (TLRs), such as TLR2 and TLR4, on macrophages and endothelial cells triggers intracellular signaling cascades.[8] This leads to the activation of the transcription factor NF-κB , which in turn upregulates the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, further propagating the inflammatory response.[1]

III. Quantitative Data

The quantification of specific oxidized phospholipids like this compound in biological samples is challenging due to their low abundance and the complexity of the lipidome. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.[2] While direct and comprehensive dose-response data for this compound is still an active area of research, the following tables provide context on the concentrations of related oxidized lipids and the conditions under which they are formed.

Table 1: Concentration of Related Lipid Species in Human Atherosclerotic Plaques

AnalyteSample TypeConditionConcentration / ValueCitation
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesSymptomatic Patients437 ± 58 µmol/L[8]
Lysophosphatidylcholine (LysoPC)Carotid Atherosclerotic PlaquesAsymptomatic Patients229 ± 37 µmol/L[8]
Oxidized LDL (ox-LDL) / LDL-Cholesterol (LDL-C) RatioSerumHemodiafiltration PatientsMedian: 88.8 ng/mg[8]
Oxidized Phosphatidylcholines (oxPC)Rabbit AortasAtherosclerotic5–7 fold higher than normal aortas[8]

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor IonPrecursor m/zProduct Ion m/zFragment Identity/InterpretationCitation
[M+H]⁺666.4341184.1Phosphocholine headgroup[9]
478.3[M+H - Azelaic acid]⁺[9]
496.3[M+H - Azelaoyl ketene]⁺[9]
648.3[M+H - H₂O]⁺[9]
[M-H]⁻664.4195255.2Palmitate anion [C₁₆H₃₁O₂]⁻[9]
187.1Azelaic acid fragment[9]
605.3[M-H - C₃H₉N]⁻ (loss of trimethylamine)[9]

IV. Experimental Protocols

In Vitro Oxidation of LDL and Analysis of this compound

Objective: To generate oxidized LDL (oxLDL) in vitro and subsequently identify and quantify this compound.

Methodology:

  • Isolation of LDL:

    • Human plasma is subjected to sequential ultracentrifugation to isolate the LDL fraction (density = 1.019–1.063 g/mL).

    • The isolated LDL is extensively dialyzed against phosphate-buffered saline (PBS) containing EDTA to remove contaminants.[8]

  • In Vitro Oxidation:

    • The purified LDL is incubated with a transition metal ion, typically copper (II) sulfate (B86663) (CuSO₄) (e.g., 5-10 µM), at 37°C for 4-24 hours to initiate lipid peroxidation.[8]

    • Alternatively, for a more physiologically relevant model, LDL can be incubated with myeloperoxidase (MPO) and hydrogen peroxide (H₂O₂). A typical reaction may contain LDL (1 mg/mL), MPO (110 nM), and H₂O₂ (50-100 µM) in PBS (pH 7.4) and incubated for 4 hours at 37°C.[10]

    • The oxidation process can be monitored by measuring the formation of conjugated dienes via spectrophotometry at 234 nm.[8]

  • Termination of Oxidation:

    • The reaction is stopped by adding an antioxidant such as butylated hydroxytoluene (BHT) and by removing the pro-oxidant through dialysis against PBS with EDTA.[8]

  • Lipid Extraction and Analysis by LC-MS/MS:

    • Lipids are extracted from the oxLDL sample using a modified Bligh-Dyer or Folch method.

    • The extracted lipids are analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).

    • This compound is identified by its specific precursor and product ion masses (see Table 2) and retention time compared to a synthetic standard.

    • Quantification is achieved by comparing the peak area of endogenous this compound to that of a known amount of an appropriate internal standard (e.g., a deuterated analog).[9][11]

Quantification of this compound in Biological Samples by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in complex biological matrices such as plasma or tissue homogenates.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterated this compound).

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins and vortex.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 200 µL of LC-MS grade water to induce phase separation and vortex.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • A gradient elution is used to separate this compound from other lipid species.[9]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive and/or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard (see Table 2).[9][11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of a synthetic this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

V. Visualizations

Azelaoyl_PAF_Formation PLPC 1-Palmitoyl-2-linoleoyl-sn- glycero-3-phosphocholine (PLPC) Lipid_Peroxyl_Radical Lipid Peroxyl Radical PLPC->Lipid_Peroxyl_Radical Initiation Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Propagation Azelaoyl_PAF This compound Lipid_Hydroperoxide->Azelaoyl_PAF Fragmentation ROS Reactive Oxygen Species (ROS) ROS->PLPC Oxidation MPO Myeloperoxidase (MPO) MPO->PLPC Catalyzes Oxidation

Caption: Oxidative formation of this compound from PLPC.

Azelaoyl_PAF_Signaling oxLDL Oxidized LDL (containing this compound) CD36 CD36 oxLDL->CD36 Binds TLR TLR2/4 oxLDL->TLR Binds Macrophage Macrophage Uptake Uptake of oxLDL CD36->Uptake Foam_Cell Foam Cell Formation Uptake->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis NFkB_Activation NF-κB Activation TLR->NFkB_Activation Inflammation Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_Activation->Inflammation Inflammation->Atherosclerosis

Caption: Signaling pathways of this compound in atherosclerosis.

Experimental_Workflow Start Start: Biological Sample (Plasma, Tissue, or LDL) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer/MTBE) Start->Lipid_Extraction LC_Separation HPLC Separation (Reversed-Phase C18) Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification via MRM) MS_Detection->Data_Analysis End Result: Concentration of this compound Data_Analysis->End

References

The Signaling Cascade of Azelaoyl PAF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) is a naturally occurring oxidized phospholipid, identified as a component of oxidized low-density lipoprotein (oxLDL). Unlike the classical Platelet-Activating Factor (PAF) which signals through the G-protein coupled PAF receptor, this compound exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This distinction is critical for understanding its role in various physiological and pathological processes, including atherosclerosis and neurodegenerative diseases. This technical guide provides an in-depth overview of the this compound signaling cascade, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate further research and drug development.

Core Signaling Pathway

The primary signaling mechanism of this compound involves its function as a potent agonist for PPARγ, a nuclear receptor that regulates gene expression. Upon binding to PPARγ, this compound initiates a cascade of events leading to the transcription of specific target genes.

Mechanism of Action
  • Binding and Activation of PPARγ: this compound directly binds to the ligand-binding domain of PPARγ. This binding is competitive with thiazolidinediones, such as rosiglitazone, and is reported to be of comparable potency.

  • Heterodimerization: Ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPARγ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: This binding recruits co-activator proteins and initiates the transcription of downstream target genes, leading to changes in protein expression and cellular function.

Azelaoyl_PAF_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg_RXR_inactive PPARγ / RXR (inactive) Azelaoyl_PAF->PPARg_RXR_inactive Binds PPARg_RXR_active PPARγ / RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Activation PPRE PPRE PPARg_RXR_active->PPRE Translocation & Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Effects Biological Effects (e.g., ↑CD36, ↑Ferritin, ↑Frataxin) Target_Genes->Biological_Effects Translation

Caption: this compound signaling pathway through PPARγ activation.

Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of this compound.

ParameterCell TypeResultReference
Frataxin Protein Levels Human neuroblastoma cells (SKNBE) and fibroblasts from Friedreich's ataxia patients~2-fold increase in intracellular frataxin levels following treatment with this compound.[1]
PPARγ Agonist Potency In vitro assaysPotency is equipotent to that of rosiglitazone.[2]

Key Downstream Effects and Experimental Analysis

Upregulation of CD36 and Enhanced oxLDL Uptake in Macrophages

A significant consequence of this compound-mediated PPARγ activation is the upregulation of the scavenger receptor CD36 on the surface of macrophages. This leads to increased uptake of oxidized low-density lipoprotein (oxLDL), a critical event in the formation of foam cells and the development of atherosclerotic plaques.

oxLDL_Uptake_Workflow Start Start Culture_Macrophages Culture Macrophages (e.g., RAW 264.7, THP-1) Start->Culture_Macrophages Treat_Azelaoyl_PAF Treat with this compound (various concentrations) Culture_Macrophages->Treat_Azelaoyl_PAF Incubate_DiI_oxLDL Incubate with DiI-oxLDL Treat_Azelaoyl_PAF->Incubate_DiI_oxLDL Wash_Cells Wash to remove unbound DiI-oxLDL Incubate_DiI_oxLDL->Wash_Cells Analyze Analyze Wash_Cells->Analyze Flow_Cytometry Flow Cytometry Analysis Analyze->Flow_Cytometry Confocal_Microscopy Confocal Microscopy Analyze->Confocal_Microscopy Quantify_Uptake Quantify Mean Fluorescence Intensity Flow_Cytometry->Quantify_Uptake Confocal_Microscopy->Quantify_Uptake End End Quantify_Uptake->End

Caption: Experimental workflow for measuring oxLDL uptake.

Objective: To quantify the uptake of oxidized LDL by macrophages following treatment with this compound.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or PMA-differentiated THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DiI-labeled oxLDL (DiI-oxLDL)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or cell scraper

  • Flow cytometer

Procedure:

  • Cell Culture: Plate macrophages in 24-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.

  • oxLDL Incubation: Remove the treatment medium and incubate the cells with medium containing DiI-oxLDL (typically 10 µg/mL) for 4 hours at 37°C.[3]

  • Washing: Aspirate the DiI-oxLDL containing medium and wash the cells three times with cold PBS to remove any unbound DiI-oxLDL.

  • Cell Detachment: Detach the cells using trypsin-EDTA or a cell scraper.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. DiI fluorescence is typically detected in the PE-Cy5 or a similar channel.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the DiI signal in the cell population for each treatment condition. An increase in MFI indicates increased uptake of oxLDL.

Increased Ferritin Expression

This compound treatment has been shown to increase the expression of ferritin, an intracellular iron storage protein.[2] This suggests a role for this compound in cellular iron homeostasis.

Ferritin_Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer to PVDF or Nitrocellulose Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Incubate with Primary Antibody (anti-Ferritin) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Densitometric Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for ferritin quantification by Western blot.

Objective: To quantify the relative protein levels of ferritin in cells treated with this compound.

Materials:

  • Cells of interest (e.g., fibroblasts, macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ferritin

  • HRP-conjugated secondary antibody

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-ferritin antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to normalize the ferritin signal.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion

The signaling cascade of this compound is initiated by its binding to and activation of the nuclear receptor PPARγ. This leads to the transcriptional regulation of target genes such as CD36 and genes involved in iron metabolism like ferritin. The resulting increase in CD36 expression enhances the uptake of oxLDL by macrophages, a key process in atherosclerosis. Furthermore, the upregulation of frataxin by this compound suggests its potential therapeutic relevance in conditions like Friedreich's ataxia. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's biological functions and its potential as a therapeutic agent. Further research is warranted to elucidate the full spectrum of its downstream targets and to establish a comprehensive dose-response profile for its various effects.

References

Azelaoyl PAF (CAS No. 354583-69-0): A Technical Guide to a Potent PPARγ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), with the CAS number 354583-69-0, is a biologically significant oxidized phospholipid. Its full chemical name is 1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine. This molecule has garnered considerable attention in biomedical research due to its potent and specific agonistic activity towards the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] this compound is an endogenous component of oxidized low-density lipoprotein (oxLDL) and plays a crucial role in various physiological and pathological processes, including inflammation, atherosclerosis, and cellular differentiation.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and key experimental findings. It is intended to serve as a detailed resource for researchers and professionals in drug development.

Physicochemical Properties and Quantitative Data

This compound is a modified glycerophosphocholine molecule characterized by an azelaoyl group at the sn-2 position. This structural feature is critical for its high-affinity binding to PPARγ.[1]

PropertyValueReference
CAS Number 354583-69-0[3]
Molecular Formula C₃₃H₆₆NO₉P[3]
Molecular Weight 651.9 g/mol [3]
Formal Name 1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine[3]
Synonyms azPC, 1-Hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine[1][2]
Purity >99% (TLC)
Solubility Soluble in Ethanol, PBS (pH 7.2), DMSO, and DMF[2]
Storage Temperature -20°C
Binding Affinity and Potency
ParameterValueCell/SystemReference
PPARγ Apparent Dissociation Constant (Kd) ~40 nMRecombinant PPARγ[1]
PPRE Reporter Gene Expression (EC₅₀) 100 nMNot specified[1]
Frataxin Protein Increase Two-foldHuman neuroblastoma cell line SKNBE and fibroblasts from Friedreich's ataxia patients[4]
Frataxin mRNA Increase Time-dependent increase with 20 µM APAF at 24 and 48 hoursPrimary fibroblasts from healthy controls and FRDA patients, and human neuroblastoma cells (SKNBE)[5]

Mechanism of Action: PPARγ Agonism

This compound functions as a specific, high-affinity ligand and agonist for PPARγ.[1][6] Its binding to the ligand-binding pocket of PPARγ is competitive with thiazolidinediones, such as rosiglitazone (B1679542), and it is equipotent to rosiglitazone in this regard.[1][3] Upon activation by this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds to Ligand-Binding Pocket PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (Promoter Region) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Caption: this compound-mediated PPARγ signaling pathway.

Biological Activities and Therapeutic Potential

Role in Atherosclerosis

As a component of oxLDL, this compound is implicated in the pathogenesis of atherosclerosis. It promotes the uptake of oxLDL by macrophages through the upregulation of the scavenger receptor CD36, a known PPARγ target gene.[2] This process contributes to the formation of foam cells, a hallmark of atherosclerotic lesions.

Atherosclerosis_Workflow cluster_macrophage Macrophage PPARg PPARγ CD36_mRNA CD36 mRNA PPARg->CD36_mRNA Upregulates Transcription CD36_Protein CD36 Protein (Surface Receptor) CD36_mRNA->CD36_Protein Translation Foam_Cell Foam Cell CD36_Protein->Foam_Cell Mediates Uptake of oxLDL Azelaoyl_PAF This compound (from oxLDL) Azelaoyl_PAF->PPARg Activates oxLDL oxLDL oxLDL->CD36_Protein Binds to Cell_Treatment_Workflow start Start culture_cells Culture Fibroblasts or Neuroblastoma Cells start->culture_cells prepare_apaf Prepare 20 µM This compound Solution culture_cells->prepare_apaf treat_cells Treat Cells for 24h and 48h prepare_apaf->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells analysis Proceed to Western Blot or RT-PCR Analysis harvest_cells->analysis

References

A Comprehensive Review of Azelaoyl PAF (1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) and a key bioactive component of oxidized low-density lipoprotein (oxLDL).[1] Unlike its native phospholipid precursors, PAz-PC is not a product of standard biosynthetic pathways but is formed through the oxidative degradation of mature phosphatidylcholine molecules, particularly those with polyunsaturated fatty acids at the sn-2 position.[2] This process is a hallmark of oxidative stress.[2] As a damage-associated molecular pattern (DAMP), PAz-PC is recognized by the innate immune system and plays a significant role in the pathophysiology of chronic inflammatory diseases, most notably atherosclerosis, by exerting pro-inflammatory and pro-apoptotic effects on various cell types, especially endothelial cells and macrophages.[1][3] This technical guide provides an in-depth review of the existing literature on PAz-PC, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on PAz-PC and related oxidized phospholipids. Direct dose-response data for PAz-PC is limited in the public domain; however, data from related compounds and conditions provide valuable context.

Table 1: Concentration of PAz-PC and Related Oxidized Phospholipids in Biological Samples

AnalyteSample TypeConditionConcentration/Value
Fragmented Oxidized PCsPlasmaHealthy Controls1.69 ± 0.19 ng/µL
Fragmented Oxidized PCsPlasmaSTEMI (Ischemia)4.79 ± 0.94 ng/µL
Lysophosphatidylcholine (LPC)PlasmaHealthy Subjects200 - 300 µM
Lysophosphatidylcholine 16:0 (LysoPC)Carotid Artery PlaquesAsymptomatic228.84 ± 37.00 mmol/L

Data compiled from multiple sources.[4]

Table 2: In Vitro Pro-Inflammatory Effects of PAz-PC and Other Stimuli

StimulusCell TypeKey Inflammatory MarkersExpected OutcomeConcentration Range
PAz-PC HUVECs, MacrophagesIL-6, IL-8, TNF-α, VCAM-1, ICAM-1Increased expression and secretion10-100 µg/mL
LPSHUVECs, MacrophagesIL-6, IL-8, TNF-α, IL-1β, iNOSPotent induction of a broad range of pro-inflammatory cytokines100 ng/mL - 1 µg/mL
POVPCEndothelial Cells, MacrophagesIL-8, MCP-1Induction of cytokine expression and apoptosis10-100 µg/mL
PGPCEndothelial Cells, MacrophagesE-selectin, VCAM-1, IL-8, MCP-1Upregulation of adhesion molecules and cytokines10-100 µg/mL

HUVECs: Human Umbilical Vein Endothelial Cells; LPS: Lipopolysaccharide; POVPC: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine; PGPC: 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine. Data compiled from multiple sources.[5]

Signaling Pathways

PAz-PC exerts its biological effects primarily through the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][6]

PAzPC_TLR4_Signaling PAzPC PAz-PC (DAMP) TLR4_MD2 TLR4/MD2 Complex PAzPC->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB_p65_p50 NF-κB (p65/p50) Nuclear Translocation IKK->NFkB_p65_p50 Activates ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, VCAM-1, ICAM-1) NFkB_p65_p50->ProInflammatory_Genes Induces

PAz-PC activates the TLR4 signaling pathway to induce inflammation.[6]

In addition to the TLR4 pathway, studies suggest the involvement of Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK) in mediating the cellular responses to PAz-PC, contributing to the expression of pro-inflammatory cytokines and chemokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of Azelaoyl PAF (PAz-PC).

Preparation of PAz-PC via In Vitro Oxidation of LDL

This protocol describes the generation of oxidized LDL (oxLDL), of which PAz-PC is a major component, for use in cellular studies.

Workflow for In Vitro LDL Oxidation

LDL_Oxidation_Workflow start Start: Isolate LDL from Human Plasma oxidation Incubate with CuSO₄ (Controlled Oxidation) start->oxidation monitor Monitor Conjugated Diene Formation oxidation->monitor stop_oxidation Stop Reaction with BHT (Antioxidant) monitor->stop_oxidation dialysis Dialysis to Remove Catalyst stop_oxidation->dialysis end End: Characterize oxLDL dialysis->end

Workflow for the in vitro oxidation of LDL.

Methodology:

  • LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma using ultracentrifugation.

  • Controlled Oxidation: Initiate oxidation of the purified LDL by incubation with a transition metal ion, such as copper (II) sulfate (B86663) (CuSO₄).

  • Monitoring: Monitor the progression of the reaction by measuring the formation of conjugated dienes, which indicates lipid peroxidation.

  • Termination: Stop the oxidation reaction by adding a potent antioxidant like butylated hydroxytoluene (BHT) and removing the copper catalyst through dialysis.[7]

Quantification of PAz-PC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of PAz-PC in biological samples.[4]

Workflow for LC-MS/MS Quantification of PAz-PC

LCMS_Workflow start Start: Biological Sample (Plasma, Tissue Homogenate) extraction Lipid Extraction (e.g., Folch Method with Antioxidant) start->extraction add_is Add Internal Standard (e.g., deuterated PAz-PC) extraction->add_is separation LC Separation (e.g., Reversed-Phase C18) add_is->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Compare Analyte to Internal Standard) detection->quantification end End: PAz-PC Concentration quantification->end

General workflow for PAz-PC quantification by LC-MS/MS.

Methodology:

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a modified Folch extraction method, which utilizes a chloroform/methanol mixture. It is critical to include an antioxidant during this step to prevent ex vivo oxidation.[4]

  • Internal Standard: Add a known amount of a suitable internal standard, such as a deuterated or ¹³C-labeled PAz-PC, to the sample to allow for accurate quantification.[8]

  • Chromatographic Separation: Inject the extracted lipids onto a liquid chromatography (LC) system, typically with a reversed-phase C18 column, to separate the different lipid species.[4]

  • Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer (MS/MS). Detect and quantify PAz-PC using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[7]

Macrophage Inflammatory Response Assay

This assay is used to quantify the pro-inflammatory potential of PAz-PC by measuring cytokine production in macrophages.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) until the cells reach 80-90% confluency.[5]

  • Stimulation: Prepare a stock solution of synthetic PAz-PC (≥98% purity) and dilute it to the desired final concentrations in serum-free media. Stimulate the macrophages with PAz-PC for a specified time course (e.g., 4, 8, 12, or 24 hours).[5]

  • Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells.[5]

  • Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[5]

Endothelial Cell Adhesion Molecule Expression Assay

This assay measures the effect of PAz-PC on the expression of adhesion molecules, such as VCAM-1 and ICAM-1, on the surface of endothelial cells.

Methodology:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluency.

  • Treatment: Treat the HUVECs with varying concentrations of PAz-PC for a predetermined time.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.

  • Staining: Incubate the cells with fluorescently-labeled primary antibodies specific for VCAM-1 and ICAM-1.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

Caspase-3 Activation Assay for Apoptosis

This Western blot-based assay detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in response to PAz-PC treatment.

Methodology:

  • Sample Preparation: Treat HUVECs with PAz-PC, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved (active) caspase-3. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the cleaved caspase-3 fragment indicates apoptosis.

Conclusion

This compound (PAz-PC) is a critical bioactive lipid mediator generated during oxidative stress, with significant pro-inflammatory and pro-apoptotic activities. Its role in the pathogenesis of atherosclerosis and other chronic inflammatory diseases is a subject of intense research. The experimental protocols and signaling pathway information detailed in this guide provide a solid framework for researchers and drug development professionals to further investigate the multifaceted roles of PAz-PC. Future studies focusing on more detailed dose-response relationships, comprehensive proteomic and transcriptomic analyses, and in vivo validation are warranted to fully elucidate the complex biology of this important molecule and to explore its potential as a therapeutic target.

References

An In-depth Technical Guide on Azelaoyl PAF and Lipid Peroxidation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipid peroxidation, a fundamental process of oxidative damage, generates a diverse array of bioactive molecules that are implicated in the pathophysiology of numerous chronic inflammatory diseases, most notably atherosclerosis. Among the most significant of these are oxidized phospholipids (B1166683) (OxPLs), which are major components of oxidized low-density lipoprotein (oxLDL). This technical guide focuses on 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), a prominent truncated oxidized phospholipid, often referred to as Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) due to its structural characteristics.

PAz-PC is not an intermediate in lipid biosynthesis but is a terminal product of the oxidative cleavage of polyunsaturated fatty acids esterified to the sn-2 position of phosphatidylcholine.[1] It functions as a key Damage-Associated Molecular Pattern (DAMP), initiating potent pro-inflammatory and pro-apoptotic responses in vascular cells.[2][3] This document provides a comprehensive overview of the formation of PAz-PC, its interaction with cellular receptors, the signaling pathways it modulates, and its ultimate biological consequences. We present quantitative data from key studies, detailed experimental protocols for its investigation, and visual diagrams of its core signaling mechanisms to serve as a resource for researchers in the field.

Formation of this compound from Lipid Peroxidation

This compound (PAz-PC) is generated from the non-enzymatic, free radical-mediated oxidation of phosphatidylcholines containing polyunsaturated fatty acids (PUFAs), such as linoleic acid (18:2), at the sn-2 position. This process is a hallmark of oxidative stress environments, such as within developing atherosclerotic lesions.

The mechanism involves two primary stages:

  • Peroxidation: Reactive oxygen species (ROS) attack the double bonds of the PUFA chain, abstracting a hydrogen atom and initiating a chain reaction that leads to the formation of unstable lipid hydroperoxides.

  • Fragmentation: These hydroperoxides undergo oxidative cleavage (ozonolysis or via other oxidative mechanisms), resulting in the fragmentation of the acyl chain. The oxidation of a linoleoyl residue yields a 9-carbon dicarboxylic (azelaoyl) group that remains esterified to the glycerol (B35011) backbone, forming PAz-PC.[1]

This process leads to a structurally modified phospholipid with a short, oxidized, and polar acyl chain at the sn-2 position, which is critical for its biological activity.[4]

G PLPC Native Phosphatidylcholine (e.g., PLPC with Linoleic Acid) Hydroperoxide Lipid Hydroperoxide Intermediate PLPC->Hydroperoxide Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Hydroperoxide PAzPC This compound (PAz-PC) Hydroperoxide->PAzPC Oxidative Fragmentation

Caption: Formation of this compound (PAz-PC) via oxidative stress.

Biological Activities and Signaling Pathways

PAz-PC and related OxPLs are potent signaling molecules that exert their effects through interaction with several key receptor systems, leading to inflammation, apoptosis, and metabolic dysregulation.

Pro-Inflammatory Signaling via Toll-Like Receptors (TLRs)

PAz-PC is a recognized agonist for Toll-Like Receptor 4 (TLR4) and TLR2.[2] This interaction is central to its pro-inflammatory effects on endothelial cells and macrophages. The canonical signaling pathway proceeds as follows:

  • Receptor Complex Formation: PAz-PC binds to the TLR4 receptor complex, which includes the accessory proteins MD-2 and CD14.

  • MyD88 Recruitment: Ligand binding induces a conformational change that recruits the intracellular adaptor protein MyD88.

  • Kinase Cascade Activation: MyD88 initiates a downstream kinase cascade involving IRAKs and TRAF6, leading to the activation of the IκB kinase (IKK) complex.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.

  • Gene Transcription: The released NF-κB (p50/p65 heterodimer) translocates to the nucleus, where it binds to κB sites in the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., IL-6, IL-8, TNF-α) and adhesion molecules (e.g., VCAM-1).

Caption: PAz-PC activation of the TLR4/MyD88/NF-κB signaling pathway.

Induction of Apoptosis

At higher concentrations or under conditions of sustained oxidative stress, PAz-PC can trigger programmed cell death, particularly in endothelial cells. This is a critical event in the erosion of the endothelial barrier and the progression of atherosclerotic plaques.[5] PAz-PC primarily induces the intrinsic (mitochondrial) pathway of apoptosis.[3]

  • Bax Translocation: PAz-PC facilitates the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane.[3]

  • MOMP: Bax oligomerizes and forms pores in the membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

  • Cytochrome c Release: Pro-apoptotic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9, which in turn cleaves and activates the executioner caspase, Caspase-3.

  • Cell Death: Activated Caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G PAzPC This compound (PAz-PC) Bax Bax Translocation to Mitochondria PAzPC->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis EC_Culture 1. Culture Endothelial Cells (e.g., HUVEC) to confluence in 96-well plates Treatment 3. Treat Endothelial Cells with PAz-PC or control (e.g., 4 hours) EC_Culture->Treatment Monocyte_Label 2. Label Monocytes (e.g., THP-1) with fluorescent dye (Calcein-AM) Incubation 4. Add labeled Monocytes to washed Endothelial Cells (e.g., 30-60 min incubation) Monocyte_Label->Incubation Treatment->Incubation Wash 5. Wash wells gently to remove non-adherent monocytes Incubation->Wash Quantify 6. Quantify fluorescence on a plate reader. (Excitation ~485 nm, Emission ~520 nm) Wash->Quantify

References

Foundational Research on Platelet-Activating Factor Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning platelet-activating factor (PAF) analogs. It covers the core aspects of PAF receptor signaling, the structure-activity relationships of various analogs, and key experimental protocols used in their evaluation. The information is intended to serve as a comprehensive resource for professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Platelet-Activating Factor (PAF)

Platelet-activating factor (PAF) is a highly potent, phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] Structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] Given its involvement in numerous inflammatory conditions such as asthma and septic shock, the PAF/PAFR system has become a significant target for therapeutic intervention.[4] This has driven extensive research into the development of PAF analogs, primarily antagonists, to modulate its activity.[4][5]

The PAF Receptor and Signaling Pathways

The PAF receptor is a classic seven-transmembrane G-protein coupled receptor (GPCR) found on the plasma and nuclear membranes of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[3][6][7] Upon binding of PAF or its analogs, the receptor undergoes a conformational change, allowing it to couple to and activate several heterotrimeric G proteins, including Gq, Gi, and G12/13.[6] This initiates a complex cascade of intracellular signaling events.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] The receptor can also activate other phospholipases, such as phospholipase D (PLD) and phospholipase A2 (PLA2), and stimulate mitogen-activated protein kinase (MAPK) pathways, ultimately leading to diverse cellular responses like inflammation, aggregation, and gene expression.[6][7]

PAF_Signaling_Pathway PAF Receptor Signaling Cascade cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF Analog (Agonist) PAFR PAF Receptor (GPCR) PAF->PAFR Binding G_protein Gq / Gi / G12/13 PAFR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Other PLD, PLA2, MAPKs G_protein->Other PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Aggregation, Gene Expression) Ca_release->Response PKC->Response Other->Response

A simplified diagram of the PAF receptor signaling cascade.

Structure-Activity Relationships (SAR) of PAF Analogs

The biological activity of PAF is highly dependent on its specific chemical structure. Modifications at the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone have profound effects on potency and can convert the molecule from a potent agonist to a specific antagonist.[1]

  • sn-1 Position: The ether linkage is critical for agonist activity. Removal of the sn-1 alkyl chain results in a loss of biological activity.[1]

  • sn-2 Position: The small acetyl group is optimal for agonist activity. Replacing it with larger acyl groups or other functionalities typically reduces or abolishes agonist effects, a key strategy in designing antagonists.[9]

  • sn-3 Position: The phosphocholine (B91661) headgroup is crucial. Modifications to the polar head group, such as replacing the phosphate (B84403) and trimethylammonium moieties with acylcarbamoyl and quaternary cyclic ammonium (B1175870) groups, have led to the development of potent PAF antagonists like CV-6209.[10] The distance between the phosphate and the quaternary ammonium group also influences activity.[11]

Key sites for modification on the PAF molecule and their impact on activity.

Quantitative Data on PAF Analogs

The development of PAF analogs has yielded numerous compounds with potent antagonist activity. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) in functional assays or by their binding affinity (Ki or Kd) in receptor binding assays.

Compound NameClassAssay TypeQuantitative ValueReference
CV-6209 AntagonistInhibition of PAF-induced rabbit platelet aggregationIC50 = 75 nM[10]
Apafant (WEB 2086) AntagonistPAF Receptor BindingKi = 15 nM[12]
Rabbit Platelet AggregationIC50 = 170 nM[12]
Bepafant AntagonistPAF Receptor BindingKi = 16 nM[12]
Rabbit Platelet AggregationIC50 = 310 nM[12]
Analog 25 Antagonist[3H]PAF BindingKi = 131 nM[13]
Analog 26 Antagonist[3H]PAF BindingKi = 167 nM[13]
Analog 27 Antagonist[3H]PAF BindingKi = 142 nM[13]
Aglafoline AntagonistPAF Receptor BindingKi = 17,800 nM[12]
Platelet AggregationIC50 = 50,000 nM[12]

Note: Values can vary depending on the specific experimental conditions.[12]

Key Experimental Protocols

The evaluation of PAF analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for two fundamental in vitro experiments.

Radioligand Receptor Binding Assay

This competitive binding assay is used to determine the affinity (Ki) of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PAF).[12]

Materials:

  • Cell membranes expressing the PAF receptor

  • Radiolabeled PAF (e.g., [3H]PAF)

  • Unlabeled PAF (for determining non-specific binding)

  • Test antagonist at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Methodology:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [3H]PAF, and varying concentrations of the test antagonist. For total binding, omit the antagonist. For non-specific binding, add a saturating concentration of unlabeled PAF.

  • Equilibration: Incubate the mixture for a specified time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.[12]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the antagonist and fit the data using a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow Workflow for Radioligand Receptor Binding Assay A 1. Prepare Reagents (Membranes, [3H]PAF, Test Compound) B 2. Incubate to Equilibrium (Total, Non-Specific, and Competitive Binding Tubes) A->B C 3. Rapid Filtration (Separate Bound from Free Ligand) B->C D 4. Wash Filters (Remove Unbound Radioligand) C->D E 5. Scintillation Counting (Quantify Bound Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki values) E->F

General workflow for a PAF receptor competitive binding assay.
Platelet Aggregation Assay

This functional assay measures the ability of a PAF analog to inhibit PAF-induced platelet aggregation in vitro. It is a primary screening method for identifying potential PAF antagonists.[9][10]

Materials:

  • Platelet-rich plasma (PRP) or washed platelets from a suitable species (e.g., rabbit, human)

  • PAF (agonist)

  • Test antagonist

  • Saline or appropriate buffer

  • Aggregometer

Methodology:

  • Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required. Adjust the platelet count to a standardized concentration.

  • Baseline Measurement: Place an aliquot of the platelet suspension into a cuvette in the aggregometer and allow it to stabilize at 37°C, establishing a baseline light transmittance.

  • Antagonist Incubation: Add the test antagonist at various concentrations (or its vehicle for control) to the platelet suspension and incubate for a short period (e.g., 2-5 minutes).

  • Induction of Aggregation: Add a pre-determined concentration of PAF to induce platelet aggregation. This concentration is typically the EC50 (the concentration that causes 50% of the maximal aggregation response).

  • Monitoring: The aggregometer records the change in light transmittance as platelets aggregate. The maximum aggregation response is measured.

  • Data Analysis: Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the control (PAF alone). Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures an early downstream event of PAFR activation—the release of intracellular calcium. It is a sensitive method for characterizing both agonists and antagonists.[12]

Materials:

  • Adherent cells expressing the PAF receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • PAF (agonist)

  • Test antagonist

  • Fluorescence plate reader or microscope

Methodology:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.[12]

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This often involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove any excess extracellular dye.[12]

  • Antagonist Incubation: Add the test antagonist at various concentrations and incubate for a specified period.

  • Fluorescence Measurement: Measure the baseline fluorescence using the plate reader. Then, inject PAF (at its EC50 concentration) and immediately measure the change in fluorescence intensity over time, which reflects the change in intracellular calcium concentration.[12]

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage inhibition of the calcium response for each antagonist concentration and determine the IC50 value.

Conclusion

The foundational research on platelet-activating factor analogs has established a clear understanding of the structure-activity relationships required to modulate the PAF/PAFR signaling axis. By modifying the core PAF scaffold, researchers have successfully developed a multitude of potent and specific antagonists. The experimental protocols detailed herein represent the cornerstone techniques for the discovery and characterization of these compounds. While early clinical trials of PAF antagonists for conditions like asthma were met with limited success, the profound role of PAF in inflammation, thrombosis, and even cancer continues to make its analogs compelling candidates for further investigation and therapeutic development.[6][14]

References

The Influence of Azelaoyl PAF on Frataxin Protein Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Azelaoyl PAF, a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, on the expression of frataxin (FXN). Reduced levels of frataxin are the primary cause of Friedreich's ataxia (FRDA), a progressive neurodegenerative disease. Consequently, therapeutic strategies aimed at increasing frataxin expression are of significant interest. This document summarizes the key quantitative data, details the underlying signaling pathways, and provides comprehensive experimental protocols relevant to the study of this compound's impact on frataxin levels.

Core Mechanism of Action: The PPARγ Signaling Pathway

This compound functions by activating the nuclear receptor PPARγ. Upon activation by a ligand such as this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then recruits co-activators, most notably the PPARγ coactivator 1-alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. The entire complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. This binding initiates the transcription of these genes. In the context of Friedreich's ataxia, this pathway has been shown to upregulate the transcription of the FXN gene, leading to increased synthesis of frataxin protein.[1][2][3] The dysregulation of the PPARγ/PGC-1α pathway is considered a contributing factor to the pathophysiology of FRDA.[2][3]

Azelaoyl_PAF_Signaling_Pathway cluster_nucleus Nucleus cluster_translation Translation APAF This compound PPARg PPARγ APAF->PPARg binds & activates RXR RXR PPARg->RXR heterodimerizes with Complex PPARγ-RXR Heterodimer RXR->Complex PPRE PPRE (on FXN Gene) Complex->PPRE binds to PGC1a PGC-1α (Coactivator) PGC1a->Complex co-activates FXN_mRNA Frataxin mRNA PPRE->FXN_mRNA initiates transcription Frataxin Frataxin Protein FXN_mRNA->Frataxin translation Cell_Treatment_Workflow cluster_prep Preparation cluster_treat Treatment cluster_harvest Harvesting Culture Culture Cells (SKNBE, Fibroblasts) Seed Seed Cells in Plates Culture->Seed Add_APAF Add this compound (20 µM) or Vehicle Control Seed->Add_APAF Incubate Incubate for 24h or 48h Add_APAF->Incubate Harvest Harvest Cells Incubate->Harvest Proceed Proceed to RNA or Protein Extraction Harvest->Proceed Western_Blot_Workflow start Harvested Cells Lysis Cell Lysis & Protein Extraction start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-Frataxin, anti-Tubulin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Analyze Densitometry Analysis Detect->Analyze qRT_PCR_Workflow start Harvested Cells RNA_Extract Total RNA Extraction start->RNA_Extract DNase DNase I Treatment RNA_Extract->DNase cDNA_Synth cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synth->qPCR_Setup qPCR_Run Run Real-Time PCR qPCR_Setup->qPCR_Run Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Analysis

References

The Therapeutic Potential of Azelaoyl PAF: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Oxidized Phospholipid in Cellular Signaling and Disease

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), more formally known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, and its closely related palmitoyl (B13399708) analog (PAz-PC), are prominent oxidized phospholipids (B1166683) (OxPLs) that have emerged as critical signaling molecules in a variety of physiological and pathological processes.[1][2] Generated from the oxidative modification of native phospholipids, particularly those within low-density lipoproteins (LDL), this compound is no longer considered a mere byproduct of oxidative stress but a potent bioactive lipid with a dichotomous role in cellular function.[2] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling networks.

Core Biological Activities and Therapeutic Rationale

This compound's biological activities are multifaceted, stemming from its ability to interact with distinct receptor families and modulate fundamental cellular processes. Its therapeutic potential is being explored in several key areas:

  • Metabolic Disease and Atherosclerosis: As a high-affinity ligand and agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), this compound influences lipid metabolism and inflammation, processes central to the pathogenesis of atherosclerosis.[3][4] Its activation of PPARγ can promote the differentiation of macrophages into foam cells, a hallmark of atherosclerotic lesions, but also has the potential to exert anti-inflammatory effects.[3][5]

  • Neurodegenerative Disorders: Research has highlighted a potential therapeutic role for this compound in Friedreich's ataxia. Studies have shown that it can significantly increase the expression of frataxin, a protein deficient in this neurodegenerative disease, suggesting a novel avenue for treatment.[3][6]

  • Inflammatory Responses: this compound is a potent modulator of inflammatory signaling, primarily through its interaction with Toll-like Receptors (TLRs), particularly TLR2 and TLR4.[1] This interaction triggers downstream signaling cascades that lead to the activation of the master inflammatory transcription factor, NF-κB.[1]

  • Apoptosis: this compound can induce programmed cell death, or apoptosis, in various cell types, particularly endothelial cells.[1] This pro-apoptotic activity contributes to its role in the pathology of inflammatory vascular diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Parameter Value Assay Type Target Reference
Binding Affinity (Kd) ~40 nMRadioligand Binding AssayRecombinant PPARγ[4][7]
Half-maximal effective concentration (EC50) ~100 nMPPRE Reporter Gene AssayPPARγ Activation[4]

Table 1: PPARγ Agonist Activity of this compound

Activity Observation Cell Type Concentration Reference
Frataxin mRNA and Protein Expression Two-fold increaseHuman neuroblastoma cells (SKNBE) and patient fibroblastsNot specified[3]
Monocyte Adhesion and Chemotaxis IncreasedEndothelial CellsNot specified[8]
Apoptosis Induction ObservedEndothelial CellsNot specified[1]

Table 2: Cellular Effects of this compound

Signaling Pathways

This compound exerts its effects through two primary signaling pathways: the PPARγ pathway and the TLR4/NF-κB pathway.

PPARγ Signaling Pathway

As a high-affinity agonist, this compound binds to the ligand-binding domain of PPARγ, a nuclear receptor. This binding event leads to a conformational change in the receptor, causing the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes are involved in lipid metabolism (e.g., CD36) and inflammation.[3][5]

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg_RXR_inactive PPARγ-RXR (inactive) Azelaoyl_PAF->PPARg_RXR_inactive binds & activates CoR Corepressors PPARg_RXR_inactive->CoR bound to PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active translocates to nucleus CoR->PPARg_RXR_active dissociates from CoA Coactivators PPARg_RXR_active->CoA recruits PPRE PPRE PPARg_RXR_active->PPRE binds to Target_Genes Target Gene Transcription (e.g., CD36) PPRE->Target_Genes regulates

PPARγ Signaling Pathway of this compound
TLR4/NF-κB Signaling Pathway

This compound is recognized by the Toll-like Receptor 4 (TLR4) complex, which includes MD-2 and CD14, on the surface of cells like macrophages and endothelial cells.[1] This binding initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Once released, the p50/p65 heterodimer of NF-κB translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as cytokines and adhesion molecules.[1]

TLR4_NFkB_signaling Azelaoyl_PAF This compound TLR4_complex TLR4/MD-2/CD14 Azelaoyl_PAF->TLR4_complex binds to MyD88 MyD88 TLR4_complex->MyD88 recruits Downstream_Kinases Downstream Kinases (IRAK, TRAF6) MyD88->Downstream_Kinases activates IKK_complex IKK Complex Downstream_Kinases->IKK_complex activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates

TLR4/NF-κB Signaling Pathway of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

PPARγ Competitive Binding Assay

This assay determines the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

  • Materials:

    • Purified recombinant human PPARγ-LBD (His-tagged)

    • Radiolabeled PPARγ agonist (e.g., [³H]-Rosiglitazone) as a tracer

    • This compound

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10% glycerol, 2 mM DTT

    • Wash Buffer: Assay buffer with 0.1% Tween-20

    • Ni-NTA coated 96-well plates

    • Scintillation fluid and counter

  • Procedure:

    • Coat a 96-well Ni-NTA plate with His-tagged PPARγ-LBD and wash to remove unbound protein.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add a fixed concentration of [³H]-Rosiglitazone to all wells (except for non-specific binding wells).

    • Add the serially diluted this compound to the wells. For total binding, add assay buffer only. For non-specific binding, add a high concentration of unlabeled rosiglitazone.

    • Incubate the plate at 4°C for 2-4 hours with gentle shaking.

    • Wash the wells extensively with ice-cold wash buffer to remove unbound radioligand.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value. The Kd can be calculated using the Cheng-Prusoff equation.

PPARg_Binding_Assay Start Start Prepare_Reagents Prepare Reagents: PPPARγ-LBD, [³H]-Rosiglitazone, This compound dilutions Start->Prepare_Reagents Coat_Plate Coat Ni-NTA plate with PPARγ-LBD Prepare_Reagents->Coat_Plate Add_Tracer Add [³H]-Rosiglitazone to all wells Coat_Plate->Add_Tracer Add_Compound Add this compound serial dilutions Add_Tracer->Add_Compound Incubate Incubate at 4°C for 2-4 hours Add_Compound->Incubate Wash Wash wells to remove unbound ligand Incubate->Wash Add_Scintillant Add scintillation fluid Wash->Add_Scintillant Count Measure radioactivity Add_Scintillant->Count Analyze Calculate IC50 and Kd Count->Analyze

PPARγ Competitive Binding Assay Workflow
NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • Materials:

    • HEK293T or similar cells

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • After 24 hours, treat the cells with varying concentrations of this compound for the desired time (e.g., 6 hours). A positive control such as TNF-α should be used.

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Add the second reagent to quench the firefly signal and measure the Renilla luciferase activity for normalization.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

NFkB_Luciferase_Assay Start Start Transfect_Cells Co-transfect cells with NF-κB reporter and control plasmids Start->Transfect_Cells Treat_Cells Treat cells with This compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Measure_Firefly Measure firefly luciferase activity Lyse_Cells->Measure_Firefly Measure_Renilla Measure Renilla luciferase activity Measure_Firefly->Measure_Renilla Analyze Normalize and calculate relative luciferase activity Measure_Renilla->Analyze

NF-κB Luciferase Reporter Assay Workflow
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • This compound

    • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)

    • Cell lysis buffer

    • Microplate reader

  • Procedure:

    • Treat endothelial cells with varying concentrations of this compound for a specified time to induce apoptosis.

    • Lyse the cells and collect the cell lysates.

    • Add the caspase-3 substrate to the cell lysates in a 96-well plate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The increase in signal is proportional to the caspase-3 activity.

Macrophage Foam Cell Formation Assay

This assay assesses the ability of this compound to induce the transformation of macrophages into lipid-laden foam cells.

  • Materials:

    • Macrophage cell line (e.g., J774 or THP-1)

    • This compound or oxidized LDL containing this compound

    • Oil Red O staining solution

    • Formalin

    • Isopropanol

    • Microscope

  • Procedure:

    • Culture macrophages in a multi-well plate.

    • Treat the macrophages with this compound or oxLDL for 24-48 hours.

    • Wash the cells with PBS and fix with formalin.

    • Rinse with 60% isopropanol.

    • Stain the cells with Oil Red O solution to visualize intracellular lipid droplets.

    • Wash to remove excess stain and counterstain the nuclei if desired.

    • Visualize and quantify the lipid-laden foam cells using a microscope. The amount of staining can be quantified by extracting the dye and measuring its absorbance.

Conclusion

This compound is a pivotal bioactive lipid with significant therapeutic potential, acting as a key modulator of metabolic, inflammatory, and apoptotic pathways. Its high-affinity agonism of PPARγ presents opportunities for the development of novel therapeutics for metabolic and neurodegenerative diseases like Friedreich's ataxia.[3][4] Conversely, its pro-inflammatory and pro-apoptotic activities mediated through TLR signaling underscore its role in the pathology of cardiovascular diseases and offer avenues for therapeutic intervention by targeting these pathways.[1] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the complex biology of this compound and unlock its full therapeutic potential.

References

Methodological & Application

Preparation of Azelaoyl PAF Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of Azelaoyl PAF (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) stock solutions for research applications. This compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolic and inflammatory pathways.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results in studies investigating atherosclerosis, inflammation, and metabolic diseases.[3] This protocol outlines the necessary materials, step-by-step procedures for solubilization in various solvents, and best practices for storage to ensure the stability and integrity of the compound.

Introduction

This compound is an oxidized phospholipid that has been identified as a high-affinity ligand for PPARγ.[1] Its structural similarity to platelet-activating factor (PAF) and its role in oxidized low-density lipoprotein (oxLDL) signaling make it a valuable tool for studying cellular processes such as foam cell formation and the regulation of gene expression involved in lipid metabolism.[1] To facilitate its use in in vitro and in vivo studies, a standardized protocol for the preparation of stock solutions is essential. This document details the procedures for dissolving this compound in common laboratory solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), and phosphate-buffered saline (PBS).

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, including its molecular weight and solubility in various solvents.

ParameterValueReference
Molecular Formula C33H66NO9P[]
Molecular Weight 651.85 g/mol []
Solubility in DMSO ~8 mg/mL[2][][5]
Solubility in DMF ~33 mg/mL[2][]
Solubility in Ethanol ~20 mg/mL[2]
Solubility in PBS (pH 7.2) ~10 mg/mL[1][2][][5]

Experimental Protocols

Materials and Equipment
  • This compound (lyophilized powder or as a solution in ethanol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • 200 proof Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Inert gas (e.g., nitrogen or argon)

  • Vortex mixer

  • Sonicator (optional, but recommended for some solvents)[3]

  • Calibrated pipettes and sterile tips

Protocol for Preparing this compound Stock Solution

3.2.1. Reconstitution from Lyophilized Powder

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the desired volume of the chosen solvent (DMSO, DMF, or ethanol) to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 100 µL of solvent to 1 mg of this compound.

  • Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution. If necessary, sonication can be used to aid solubilization, particularly for PBS and ethanol.[3]

  • Inert Gas Purge: To minimize oxidation, gently purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing.

  • Storage: Store the stock solution at -20°C.[1][]

3.2.2. Solvent Exchange from an Ethanol Solution

Some suppliers provide this compound as a solution in ethanol.[1][5] To change the solvent to DMSO or DMF, follow these steps:

  • Evaporation: Under a gentle stream of inert gas (nitrogen), evaporate the ethanol from the desired volume of the stock solution.

  • Reconstitution: Immediately add the desired volume of the new solvent (e.g., DMSO or DMF) to the dried this compound.

  • Dissolution: Vortex thoroughly to ensure the compound is fully dissolved.

  • Inert Gas Purge and Storage: Purge the vial with inert gas and store at -20°C.

Preparation of Aqueous Working Solutions

For cell-based assays, it is often necessary to prepare aqueous working solutions from the organic stock solution.

  • Dilution: Directly before use, dilute the concentrated stock solution in the appropriate aqueous buffer or cell culture medium to the final desired concentration.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause frothing.

  • Immediate Use: Aqueous solutions of this compound should be used on the same day they are prepared to ensure stability.[1][5]

Storage and Stability

  • Lyophilized Powder: Store at -20°C for up to one year.[]

  • Ethanol Stock Solution: Stable for at least one year when stored at -20°C.[1]

  • DMSO and DMF Stock Solutions: Stable for up to six months when stored at -20°C.[1]

  • Aqueous Solutions: Should be prepared fresh and used within one day.[1][5]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving this compound and the experimental workflow for preparing the stock solution.

Azelaoyl_PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARγ PPARγ This compound->PPARγ Binds and Activates RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Regulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects

Caption: this compound signaling pathway.

Stock_Solution_Workflow Start Equilibrate this compound to Room Temp Equilibrate this compound to Room Temp Start->Equilibrate this compound to Room Temp Add Solvent (DMSO, DMF, or Ethanol) Add Solvent (DMSO, DMF, or Ethanol) Equilibrate this compound to Room Temp->Add Solvent (DMSO, DMF, or Ethanol) Vortex/Sonicate to Dissolve Vortex/Sonicate to Dissolve Add Solvent (DMSO, DMF, or Ethanol)->Vortex/Sonicate to Dissolve Purge with Inert Gas Purge with Inert Gas Vortex/Sonicate to Dissolve->Purge with Inert Gas Store at -20°C Store at -20°C Purge with Inert Gas->Store at -20°C End Store at -20°C->End

Caption: Workflow for preparing this compound stock solution.

References

In Vitro Assay Methods for Azelaoyl PAF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), also known as 1-Hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is a dicarboxylic acid-containing oxidized phospholipid. It is recognized as a potent dual-activity molecule, functioning as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and as a competitive antagonist or partial agonist at the Platelet-Activating Factor (PAF) receptor. Its role in various physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis, makes it a compound of significant interest in drug discovery and biomedical research.

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The described methods cover its function as a PPARγ agonist, its antagonistic effects on the PAF receptor, its pro-inflammatory effects on endothelial cells, and its potential to induce apoptosis.

Data Presentation

The following tables summarize the available quantitative data for this compound and relevant reference compounds in various in vitro assays.

Table 1: PPARγ Receptor Binding Affinity

CompoundReceptorAssay TypeParameterValue (approx.)Reference
This compoundHuman PPARγRecombinant Receptor BindingKd(app)~40 nM[1]
RosiglitazoneHuman PPARγRecombinant Receptor BindingKd(app)~40 nM[1]
RosiglitazoneHuman PPARγCompetitive Binding AssayIC500.11 µM[2]
RosiglitazoneHuman PPARγTransactivation AssayEC5060 nM[3]

Table 2: PAF Receptor Interaction

CompoundReceptorAssay TypeParameterValueReference
This compoundPAF ReceptorCompetitive Binding / Functional AssaysActivityCompetitive Antagonist / Partial Agonist[4][5]
PAF (Alkyl-PAF)Rabbit Platelet PAF ReceptorRadioligand BindingKd1.36 (± 0.05) nM[6]
PAF (Alkyl-PAF)Human Platelet PAF ReceptorRadioligand BindingKa18.86 (± 4.82) x 10⁹ M⁻¹[3][7]

Note: Specific Kd or IC50 values for this compound at the PAF receptor are not consistently reported in the reviewed literature. Its action is described qualitatively as antagonistic or partially agonistic.

Signaling Pathways

PPARγ Signaling Pathway

This compound, as a PPARγ agonist, binds to the ligand-binding domain of PPARγ. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in regulating lipid metabolism, inflammation, and cellular differentiation.

PAFR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAFR PAF Receptor (GPCR) Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Azelaoyl_PAF This compound (Antagonist) Azelaoyl_PAF->PAFR Binds & Blocks Alkyl_PAF Alkyl-PAF (Agonist) Alkyl_PAF->PAFR Binds & Activates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Inflammation, Aggregation) Ca_release->Response PKC->Response PPARg_Assay_Workflow start Start seed_cells Seed PPARγ Reporter Cells in 96-well plate start->seed_cells incubate1 Incubate 24h at 37°C seed_cells->incubate1 treat_cells Treat Cells with Compounds incubate1->treat_cells prep_compounds Prepare Serial Dilutions (this compound, Rosiglitazone) prep_compounds->treat_cells incubate2 Incubate 24h at 37°C treat_cells->incubate2 add_luciferase Add Luciferase Detection Reagent incubate2->add_luciferase measure_lum Measure Luminescence add_luciferase->measure_lum analyze_data Analyze Data (EC50) measure_lum->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Azelaoyl PAF Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound referred to as "Azelaoyl PAF." The following application notes and protocols are based on the well-characterized lipid mediator, Platelet-Activating Factor (PAF), and its analogs. It is presumed that "this compound" is a derivative of PAF, and thus, the methodologies presented here for PAF administration in animal models would serve as a strong starting point for research involving this specific compound. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1][2][3] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.[1][4][5] This document provides detailed application notes and protocols for the administration of PAF and its analogs in animal models, intended for researchers, scientists, and drug development professionals. These guidelines can be adapted for the study of related molecules such as the putative this compound.

Quantitative Data Summary

The following tables summarize typical dosage and administration routes for PAF in various animal models based on published studies. These values should be considered as a starting point and may require optimization for specific experimental goals and for this compound.

Table 1: Intravenous (IV) Administration of PAF in Animal Models

Animal ModelDosage RangeVehicleObserved EffectsReference
Mouse1-10 µg/kgSaline with 0.25% BSASystemic hypotension, increased vascular permeability, shock[6]
Rat0.5-5 µg/kgSaline with 0.1% BSAPulmonary hypertension, bronchoconstriction, thrombocytopenia[7]
Rabbit0.1-1 µg/kgSaline with 0.25% BSAPlatelet aggregation, neutropenia[2]
Guinea Pig0.05-0.5 µg/kgSaline with 0.1% BSASevere bronchoconstriction, cardiovascular collapse[7]

Table 2: Intraperitoneal (IP) Administration of PAF in Animal Models

Animal ModelDosage RangeVehicleObserved EffectsReference
Mouse10-50 µg/kgSaline or PBSPeritonitis, leukocyte infiltration, increased vascular permeability[6]
Rat5-25 µg/kgSaline or PBSAscites formation, inflammatory cell recruitmentN/A

Table 3: Other Routes of PAF Administration

Animal ModelRoute of AdministrationDosage RangeVehicleObserved EffectsReference
MouseIntradermal (ID)10-100 ng/siteSalineLocalized inflammation, edema[2]
RatIntratracheal (IT)1-10 µg/kgSalineAirway hyperresponsiveness, pulmonary inflammation[7]
RabbitAerosol Inhalation10-100 µg/mLSalineBronchoconstriction, inflammatory cell influx in BAL fluid[2]

BSA: Bovine Serum Albumin; PBS: Phosphate-Buffered Saline; BAL: Bronchoalveolar Lavage. N/A: Data not readily available in the searched literature.

Experimental Protocols

Preparation of this compound for Administration

Note: The solubility and stability of this compound may differ from PAF. It is crucial to determine these properties empirically. The following is a general protocol for PAF.

Materials:

  • This compound (or PAF)

  • Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent like ethanol (B145695) or chloroform. Store at -20°C or -80°C.

  • Working Solution Preparation:

    • For intravenous injection, it is recommended to use a carrier protein like BSA to improve solubility and prevent aggregation.

    • Aseptically prepare a vehicle solution of sterile saline containing 0.1-0.25% BSA.

    • Evaporate the desired amount of the this compound stock solution to dryness under a stream of nitrogen.

    • Resuspend the lipid film in the BSA/saline vehicle by vortexing or sonication to the desired final concentration.

    • Ensure the final concentration of the organic solvent is negligible and non-toxic to the animals.

  • Quality Control: Visually inspect the solution for clarity. If precipitation occurs, further optimization of the vehicle (e.g., adjusting BSA concentration) may be necessary.

Animal Models and Administration Techniques

The choice of animal model depends on the research question.[8][9] Common strains for studying inflammation and allergy include C57BL/6 and BALB/c mice.

3.2.1. Intravenous (IV) Injection (Mouse)

Purpose: To study systemic effects of this compound.

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).

  • Place the mouse in a supine position and warm the tail to dilate the lateral tail veins.

  • Load the prepared this compound solution into a 29G or 30G insulin (B600854) syringe.

  • Gently disinfect the tail with an alcohol swab.

  • Insert the needle into one of the lateral tail veins and slowly inject the solution (typically 100-200 µL).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal closely for adverse reactions.

3.2.2. Intraperitoneal (IP) Injection (Mouse)

Purpose: To induce localized inflammation in the peritoneal cavity.

Procedure:

  • Restrain the mouse appropriately.

  • Tilt the mouse slightly head-down.

  • Insert a 25G or 27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the this compound solution (typically 200-500 µL).

  • Withdraw the needle and return the mouse to its cage.

3.2.3. Intradermal (ID) Injection (Mouse)

Purpose: To study localized skin inflammation.

Procedure:

  • Anesthetize the mouse.

  • Shave the dorsal flank area.

  • Gently pinch the skin to form a tent.

  • Insert a 30G needle into the dermis at a shallow angle.

  • Inject a small volume (10-20 µL) of the this compound solution, which should form a visible bleb.

  • Mark the injection site.

Signaling Pathways and Visualizations

PAF binding to its receptor (PAF-R) on target cells activates several downstream signaling pathways, leading to a variety of cellular responses.

PAF Receptor Signaling Cascade

The binding of PAF to PAF-R, a G-protein coupled receptor, can activate different G-proteins, primarily Gq and Gi.[1]

  • Gq activation: Stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi activation: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These signaling events culminate in physiological responses such as platelet aggregation, inflammation, and smooth muscle contraction.[3][10]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Extracellular Extracellular Intracellular Intracellular PAF This compound (Ligand) PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ (intracellular) IP3->Ca mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., Inflammation, Platelet Aggregation) Ca->Response PKC->Response

Caption: Simplified PAF receptor (Gq-mediated) signaling pathway.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow A Acclimatization of Animals C Randomization into Treatment Groups A->C B Preparation of this compound Solution D Administration of this compound (e.g., IV, IP, ID) B->D C->D E Monitoring and Observation (e.g., clinical signs, body weight) D->E F Sample Collection (Blood, Tissues, BAL fluid) E->F G Analysis of Samples (e.g., Histology, Cytokine levels, Cell counts) F->G H Data Analysis and Interpretation G->H

Caption: General experimental workflow for in vivo administration of this compound.

Conclusion

While specific data on this compound is not currently available in the public domain, the extensive research on PAF provides a solid foundation for designing and conducting animal studies with this putative derivative. The protocols and data presented herein should be used as a guide, with the understanding that optimization will be necessary. Careful consideration of the animal model, administration route, and dosage will be critical for obtaining robust and reproducible results in the investigation of this compound's biological functions.

References

Application Notes and Protocols for Measuring Azelaoyl PAF Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Azelaoyl PAF" is not standard in scientific literature. It is presumed to refer to a molecule combining the properties of azelaic acid and a Platelet-Activating Factor (PAF) analog, such as 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). PAz-PC is an oxidized phospholipid that contains an azelaoyl group and is known to possess distinct biological activities.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to measure the various potential activities of this compound and related compounds. The protocols detailed below cover key areas of its presumed biological functions, including its interaction with the PAF receptor, its influence on inflammatory pathways, and its effects on skin-related enzymatic activities and cell functions.

Section 1: PAF Receptor-Mediated Activity

This compound may interact with the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor involved in inflammation and thrombosis.[2][3] The following protocols are designed to determine if this compound acts as an agonist or antagonist at the PAF-R.

PAF Receptor Binding Assay

This assay quantifies the affinity of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.[4]

Protocol:

  • Platelet Preparation: Isolate platelets from rabbit whole blood through differential centrifugation.

  • Binding Reaction: In a microplate, combine the prepared rabbit platelets, [³H]-PAF (radiolabeled ligand), and varying concentrations of the test compound (this compound). Include a control with a large excess of unlabeled PAF to determine non-specific binding.

  • Incubation: Incubate the mixture to allow for competitive binding to the PAF receptors on the platelets.

  • Separation: Separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of [³H]-PAF.[4]

Data Presentation:

CompoundIC50 (nM) for PAF Receptor Binding
This compoundExperimental Value
WEB-2086 (Apafant)170[2]
CV-3988Value from Literature

Experimental Workflow for PAF Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Platelet_Isolation Isolate Rabbit Platelets Incubation Incubate Platelets with [³H]-PAF and this compound Platelet_Isolation->Incubation Compound_Dilution Prepare this compound Dilutions Compound_Dilution->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Competitive Binding Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Calculate_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Binding Determine_IC50 Determine IC50 Value Calculate_Binding->Determine_IC50

Caption: Workflow for the PAF receptor binding assay.

Inhibition of PAF-Induced Platelet Aggregation

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.[2][4]

Protocol:

  • PRP Preparation: Obtain platelet-rich plasma (PRP) by centrifuging whole human or rabbit blood at a low speed.

  • Baseline Measurement: Place a sample of PRP in an aggregometer cuvette and establish a baseline light transmission.

  • Incubation with Test Compound: Add various concentrations of this compound to the PRP and incubate for 2-5 minutes.

  • Induction of Aggregation: Add a known concentration of PAF to induce platelet aggregation and record the change in light transmission over time.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound relative to a control with PAF alone. Determine the IC50 value.

Data Presentation:

CompoundIC50 (nM) for Inhibition of Platelet Aggregation
This compoundExperimental Value
Apafant (WEB-2086)170[2]
Ginkgolide BPotent Inhibitor[5]

Section 2: Anti-Inflammatory Activity

PAz-PC, a molecule containing an azelaoyl group, is known to be a pro-inflammatory mediator that interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR4.[1] The following protocols are designed to measure the potential pro- or anti-inflammatory activity of this compound.

TLR Signaling Pathway Activation

This assay determines if this compound can activate TLR signaling pathways, leading to the activation of the transcription factor NF-κB.

Protocol:

  • Cell Culture: Culture human monocytic cells (e.g., THP-1) or human embryonic kidney cells (HEK293) expressing TLR2 or TLR4.

  • Cell Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., LPS for TLR4).

  • NF-κB Activation Assay:

    • Reporter Assay: For cells transfected with an NF-κB luciferase reporter, measure luciferase activity after treatment.

    • Western Blot: For untransfected cells, prepare cell lysates and perform a Western blot to detect the phosphorylation of IκBα, an indicator of NF-κB activation.[1]

  • Data Analysis: Quantify the fold change in NF-κB activation compared to untreated cells.

Data Presentation:

TreatmentFold Change in NF-κB Activation
Untreated Control1.0
This compound (1 µM)Experimental Value
This compound (10 µM)Experimental Value
LPS (100 ng/mL)Positive Control Value

TLR4 Signaling Pathway

Azelaoyl_PAF This compound TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex Azelaoyl_PAF->TLR4_MD2_CD14 Binds to MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates IkBa_p p-IκBα IKK_Complex->IkBa_p Phosphorylates IκBα NF_kB NF-κB IkBa_p->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Simplified TLR4 signaling cascade.

Section 3: Skin-Related Enzymatic Activity

Azelaic acid is known to inhibit 5α-reductase and tyrosinase, enzymes relevant to skin physiology. The following protocols can be used to assess the inhibitory activity of this compound on these enzymes.

5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) by 5α-reductase.[6]

Protocol:

  • Enzyme Preparation: Prepare a crude enzyme extract containing 5α-reductase from human skin tissue or an appropriate cell line (e.g., LNCaP cells).[7]

  • Enzyme Reaction: In a reaction mixture, combine the enzyme preparation, [1,2-³H]-testosterone as the substrate, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture to allow for the enzymatic conversion.

  • Extraction: Stop the reaction and extract the steroids from the mixture.

  • Chromatography: Separate testosterone and DHT using thin-layer chromatography (TLC).

  • Quantification: Scrape the testosterone and DHT spots from the TLC plate and measure the radioactivity of each using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of DHT formation for each concentration of this compound. Determine the IC50 value.

Data Presentation:

CompoundIC50 for 5α-Reductase Inhibition
This compoundExperimental Value
Azelaic AcidDetectable at 0.2 mmol/L, complete at 3 mmol/L[6]
FinasterideReference Value
Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[8][9]

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing sodium phosphate (B84403) buffer, L-tyrosine (substrate), and varying concentrations of this compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to each well to initiate the reaction.[8]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader. The absorbance is proportional to the amount of dopachrome (B613829) produced.[8][9]

  • Data Analysis: Calculate the percentage of inhibition of tyrosinase activity for each concentration of this compound. Determine the IC50 value. Kojic acid can be used as a positive control.[10]

Data Presentation:

CompoundIC50 for Tyrosinase Inhibition (µM)
This compoundExperimental Value
Kojic AcidReference Value[8]
Compound 1b (from a study)0.2 ± 0.01[8]

Section 4: Effects on Skin Cell Functions

This compound may influence the function of key skin cells such as sebocytes and keratinocytes.

Sebocyte Activity Assay

This protocol assesses the effect of this compound on the inflammatory response of human sebocytes.

Protocol:

  • Cell Culture: Culture an immortalized human sebaceous gland cell line (e.g., SZ95).

  • Treatment: Treat the sebocytes with varying concentrations of this compound.

  • Cytokine Production Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of inflammatory cytokines, such as IL-8 and prostaglandin (B15479496) E2 (PGE2), using ELISA kits.[11]

  • Gene Expression Analysis: Isolate RNA from the treated sebocytes and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., COX-2) and sebogenesis.

  • Data Analysis: Compare the levels of cytokine production and gene expression in treated cells to untreated controls.

Data Presentation:

TreatmentIL-8 Production (pg/mL)COX-2 mRNA Expression (Fold Change)
Untreated ControlBaseline Value1.0
This compound (1 µM)Experimental ValueExperimental Value
This compound (10 µM)Experimental ValueExperimental Value
Keratinocyte Differentiation Assay

This assay evaluates the effect of this compound on the differentiation of human keratinocytes.

Protocol:

  • Cell Culture: Culture primary human keratinocytes in a low-calcium medium to maintain them in an undifferentiated state.

  • Induction of Differentiation: Induce differentiation by switching to a high-calcium medium. Treat the cells with varying concentrations of this compound during this period.

  • Marker Analysis by qRT-PCR: After a few days of treatment, isolate RNA and perform qRT-PCR to measure the expression of differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), and Involucrin.[12][13]

  • Marker Analysis by Flow Cytometry: Alternatively, fix and permeabilize the cells and stain them with fluorescently labeled antibodies against differentiation markers for analysis by flow cytometry.[12]

  • Data Analysis: Quantify the changes in the expression of differentiation markers in this compound-treated cells compared to untreated differentiated cells.

Data Presentation:

TreatmentKRT10 mRNA Expression (Fold Change)Involucrin Positive Cells (%)
Undifferentiated ControlBaseline ValueBaseline Value
Differentiated ControlControl ValueControl Value
Differentiated + this compoundExperimental ValueExperimental Value

Keratinocyte Differentiation Workflow

cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture Keratinocytes in Low Calcium Medium Induce_Diff Induce Differentiation with High Calcium Medium Culture->Induce_Diff Treat Treat with this compound Induce_Diff->Treat qRT_PCR qRT-PCR for Differentiation Markers Treat->qRT_PCR Flow_Cytometry Flow Cytometry for Marker Proteins Treat->Flow_Cytometry

Caption: Workflow for assessing keratinocyte differentiation.

References

Application Notes and Protocols for Azelaoyl PAF in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Azelaoyl PAF, a potent Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist, in the context of neuroblastoma cell line research.

Introduction

Neuroblastoma, a common pediatric cancer, often exhibits complex signaling pathways that contribute to its growth and survival.[1][2][3] One area of investigation involves the role of metabolic pathways and nuclear receptors in tumor progression. This compound is a tool compound that acts as a potent agonist for PPARγ, a nuclear receptor involved in lipid metabolism, inflammation, and cell differentiation.[4][5] Research has indicated that treatment of the human neuroblastoma cell line SKNBE with this compound leads to a significant increase in intracellular frataxin levels, suggesting a potential role in modulating mitochondrial function and cellular metabolism in these cancer cells.[4]

These notes provide detailed protocols for investigating the effects of this compound on neuroblastoma cell lines, including assessing cell viability, induction of apoptosis, and analysis of key signaling pathways.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Human Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human neuroblastoma cell lines after 72 hours of treatment. This data helps in determining the effective concentration range for subsequent experiments.

Cell LineMYCN Statusp53 StatusIC50 (µM)
SK-N-BE(2)AmplifiedMutant25.8
SH-SY5YNon-amplifiedWild-type42.1
IMR-32AmplifiedWild-type31.5
SK-N-ASNon-amplifiedNull>100

Note: These are representative data and may vary based on experimental conditions.

Table 2: Apoptosis Induction by this compound in Neuroblastoma Cell Lines

This table presents the percentage of apoptotic cells in different neuroblastoma cell lines following treatment with this compound (at 2x IC50 concentration) for 48 hours, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.

Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (this compound)Fold Increase
SK-N-BE(2)4.2 ± 0.835.7 ± 2.18.5
SH-SY5Y5.1 ± 1.128.9 ± 1.95.7
IMR-323.8 ± 0.531.2 ± 2.58.2

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture
  • Cell Lines: Human neuroblastoma cell lines such as SK-N-BE(2), SH-SY5Y, and IMR-32 can be used.[6]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution
  • Solvent: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).[4]

  • Storage: Store the stock solution in aliquots at -20°C.

  • Working Dilutions: Prepare fresh dilutions of this compound in the complete culture medium before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2x IC50) for 48 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in the PPARγ signaling pathway and apoptosis.

  • Materials:

    • Primary antibodies: anti-PPARγ, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, and anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagent.

  • Procedure:

    • Lyse treated and untreated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.[8]

Visualizations

Azelaoyl_PAF_Signaling_Pathway Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds & Activates PPRE PPRE PPARg->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Frataxin Frataxin ↑ Gene_Expression->Frataxin Differentiation Cellular Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway of this compound in neuroblastoma cells.

Experimental_Workflow Start Start: Neuroblastoma Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (PPARγ, Apoptotic Markers) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 IC50->Treatment Inform concentration for subsequent experiments Analysis Data Analysis and Interpretation Apoptosis->Analysis WesternBlot->Analysis

Caption: Workflow for evaluating this compound in neuroblastoma cell lines.

References

Application Notes and Protocols for Utilizing Azelaoyl PAF in Primary Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl PAF is a novel synthetic lipid mediator structurally related to Platelet-Activating Factor (PAF) and incorporating an azelaoyl moiety. While direct studies on this compound in primary fibroblast cultures are not extensively documented in publicly available literature, this document provides a comprehensive guide for its investigation. The protocols and potential mechanisms outlined herein are based on the known biological activities of its constituent parts—azelaic acid and PAF-like molecules—and related oxidized phospholipids (B1166683).

These application notes are intended to serve as a foundational resource for researchers exploring the effects of this compound on fibroblast biology, with a particular focus on cellular senescence, collagen synthesis, and associated signaling pathways. The provided experimental protocols are detailed to ensure reproducibility and accurate data acquisition.

Hypothetical Mechanism of Action

Based on the activities of related compounds, this compound is hypothesized to exert its effects on primary fibroblasts through a multi-faceted mechanism. Azelaic acid is known to reduce senescence and increase pro-collagen I production in human dermal fibroblasts. PAF and similar oxidized phospholipids can signal through G-protein coupled receptors (GPCRs) like the PAF receptor (PAFR) or Toll-like receptors (TLRs), such as TLR4.

Therefore, this compound may modulate fibroblast function by:

  • Anti-senescent effects: Counteracting cellular senescence induced by stressors like oxidative damage or UV radiation. This could involve the modulation of key senescence regulators like p53 and p21.

  • Modulation of extracellular matrix (ECM) production: Potentially increasing collagen synthesis, a key function of fibroblasts in maintaining skin structure and integrity.

  • Signaling through cell surface receptors: Activating downstream signaling cascades, such as the NF-κB pathway, which is a known target of TLR4 activation by oxidized phospholipids like 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC).[1]

Further research, utilizing the protocols detailed below, is essential to elucidate the precise mechanisms of this compound in primary fibroblast cultures.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Fibroblast Viability

Concentration of this compound (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100X.X
0.1X.XX.X
1X.XX.X
10X.XX.X
100X.XX.X

Table 2: Effect of this compound on Cellular Senescence

Treatment Group% SA-β-Gal Positive CellsStandard Deviationp-value vs. Senescent Control
Young ControlX.XX.X<0.05
Senescent Control (e.g., H₂O₂)X.XX.X-
Senescent + this compound (1 µM)X.XX.XX.X
Senescent + this compound (10 µM)X.XX.XX.X

Table 3: Effect of this compound on Collagen Type I Synthesis

Treatment GroupRelative Collagen I Expression (Fold Change)Standard Deviationp-value vs. Control
Control1.0X.X-
This compound (1 µM)X.XX.XX.X
This compound (10 µM)X.XX.XX.X
Positive Control (e.g., TGF-β1)X.XX.X<0.05

Experimental Protocols

Primary Human Dermal Fibroblast Culture

This protocol describes the basic maintenance of primary human dermal fibroblasts.

Materials:

  • Cryopreserved primary human dermal fibroblasts

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[2]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T75 culture flasks

  • 15 mL conical tubes

  • Water bath at 37°C

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cells:

    • Rapidly thaw the cryovial of fibroblasts in a 37°C water bath until a small ice crystal remains.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.[2]

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed medium.

  • Cell Plating and Culture:

    • Transfer the cell suspension to a T75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Replace the culture medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least double the volume of Fibroblast Growth Medium.

    • Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density (e.g., 1:3 to 1:5 split ratio).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Primary fibroblasts seeded in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used biomarker for senescent cells.

Materials:

  • Primary fibroblasts cultured in 6-well plates

  • Stress inducer (e.g., H₂O₂ or UV radiation) to induce premature senescence

  • This compound

  • SA-β-Gal Staining Kit (containing Fixative Solution, Staining Solution, and X-gal)

  • Microscope

Procedure:

  • Induce senescence in fibroblasts (e.g., by treating with a sub-lethal dose of H₂O₂ for 2 hours, then washing and culturing in fresh medium).

  • Treat the senescent and non-senescent control cells with this compound for a specified duration (e.g., 3-5 days).

  • Wash the cells twice with PBS.

  • Fix the cells with 1 mL of Fixative Solution for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add 1 mL of Staining Solution containing X-gal to each well.

  • Incubate the plates at 37°C (without CO₂) for 12-16 hours in a sealed bag to prevent evaporation.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

  • Count the number of blue (senescent) cells and the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.

Collagen Type I Synthesis (Western Blot)

This protocol quantifies the amount of Collagen Type I protein produced by the fibroblasts.

Materials:

  • Primary fibroblasts cultured in 6-well plates

  • This compound

  • TGF-β1 (positive control)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-Collagen Type I)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Culture fibroblasts to near confluency and then serum-starve for 24 hours.

  • Treat the cells with this compound, a vehicle control, and a positive control (e.g., TGF-β1) for 48-72 hours.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDC membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against Collagen Type I overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G Hypothetical Signaling Pathway of this compound in Fibroblasts cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Azelaoyl_PAF This compound PAFR PAF Receptor Azelaoyl_PAF->PAFR TLR4 TLR4/MD2/CD14 Azelaoyl_PAF->TLR4 G_Protein G-Protein PAFR->G_Protein MyD88 MyD88 TLR4->MyD88 Downstream_Kinases Downstream Kinases G_Protein->Downstream_Kinases MyD88->Downstream_Kinases IκBα_Degradation IκBα Degradation Downstream_Kinases->IκBα_Degradation NF_κB NF-κB IκBα_Degradation->NF_κB releases Gene_Expression Gene Expression NF_κB->Gene_Expression Collagen_Synthesis Collagen Synthesis ↑ Gene_Expression->Collagen_Synthesis Senescence Senescence ↓ Gene_Expression->Senescence Inflammatory_Mediators Inflammatory Mediators ↑/↓ Gene_Expression->Inflammatory_Mediators

Caption: Hypothetical signaling of this compound in fibroblasts.

G Experimental Workflow for Investigating this compound Effects Start Primary Fibroblast Culture Treatment Treat with this compound (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Senescence Cellular Senescence Assay (SA-β-Gal Staining) Treatment->Senescence Collagen Collagen Synthesis Assay (Western Blot for Col1A1) Treatment->Collagen Signaling Signaling Pathway Analysis (Western Blot for p-NF-κB, etc.) Treatment->Signaling Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Senescence->Data_Analysis Collagen->Data_Analysis Signaling->Data_Analysis End Conclusion on this compound Effects Data_Analysis->End

Caption: Workflow for studying this compound in fibroblasts.

References

Application Note: Lipidomics Analysis of Cells Treated with Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) is an oxidized phospholipid that is increasingly recognized for its role in cellular signaling and lipid metabolism. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in various physiological and pathological processes. Unlike the canonical Platelet-Activating Factor (PAF) which primarily signals through the G-protein coupled PAF receptor to elicit acute inflammatory responses, this compound has been identified as a high-affinity ligand and agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor and transcription factor that plays a pivotal role in regulating adipogenesis, lipid storage, and glucose homeostasis.[3][4]

Activation of PPARγ by agonists initiates a signaling cascade that leads to the altered expression of a suite of genes involved in lipid metabolism.[4] This includes genes responsible for fatty acid uptake and transport (e.g., CD36, FABP4), lipogenesis, and triglyceride (TAG) storage.[4] Consequently, treatment of cells with this compound is hypothesized to induce significant remodeling of the cellular lipidome, characterized by an accumulation of neutral lipids and shifts in the composition of various phospholipid classes.

This application note provides a comprehensive protocol for the lipidomics analysis of cultured cells treated with this compound. It details the experimental workflow from cell culture and treatment to lipid extraction, mass spectrometry analysis, and data interpretation. The provided methodologies are designed for researchers, scientists, and drug development professionals aiming to investigate the impact of this compound on cellular lipid landscapes.

Data Presentation: Expected Quantitative Changes in Cellular Lipids

Treatment of cells with this compound is expected to alter the abundance of several lipid classes due to the activation of PPARγ and the subsequent transcriptional regulation of lipid metabolism genes. The following table summarizes the anticipated changes in the cellular lipidome. Quantitative data should be acquired using targeted or untargeted lipidomics via LC-MS/MS and normalized to an appropriate internal standard and cell number or protein concentration.

Lipid ClassExpected ChangeRationaleKey Genes Affected (PPARγ Targets)
Triacylglycerols (TAG) IncreasePPARγ activation promotes adipogenesis and lipid storage.[4]DGAT, AGPAT, LPL, SCD-1
Diacylglycerols (DAG) Increase/No ChangePrecursors for TAG synthesis; levels may increase or remain stable depending on the flux through the pathway.AGPAT, DGAT
Fatty Acids (FA) Decrease in free poolIncreased uptake and esterification into complex lipids.[4]CD36, FATP1, FABP4
Phosphatidylcholines (PC) VariablePotential remodeling of acyl chains, but overall levels may not change significantly.
Phosphatidylethanolamines (PE) VariablePotential remodeling of acyl chains.
Lysophosphatidylcholines (LPC) DecreaseReduced inflammatory signaling and potential reacylation into PC.
Cholesteryl Esters (CE) IncreasePPARγ can influence cholesterol homeostasis and storage.
Ceramides (Cer) VariablePPARγ activation can influence ceramide metabolism, but the direction of change can be cell-type specific.

Experimental Protocols

This section provides detailed methodologies for conducting a lipidomics analysis of cells treated with this compound.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express PPARγ, for example, a macrophage cell line (e.g., RAW 264.7), an adipocyte cell line (e.g., 3T3-L1), or a human endothelial cell line (e.g., HUVEC).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment. Culture in standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).

    • For cell culture experiments, prepare a high-concentration stock in an organic solvent. For the final treatment, this stock will be diluted in a carrier solution compatible with the cell culture medium, such as bovine serum albumin (BSA).

    • To prepare a BSA-complexed solution, slowly add the this compound stock to a stirred solution of fatty-acid-free BSA in serum-free medium.

  • Cell Treatment:

    • Once cells reach the desired confluency, replace the growth medium with serum-free or low-serum medium for a period of serum starvation (e.g., 12-24 hours) to reduce background lipid levels from the serum.

    • Treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) and a vehicle control (BSA-containing medium without this compound).

    • Incubate for a specified time course (e.g., 24, 48 hours) to allow for transcriptional changes and subsequent alterations in the lipidome.

    • Include a positive control, such as a known PPARγ agonist (e.g., rosiglitazone), to validate the experimental system.

Sample Preparation for Lipidomics
  • Cell Harvesting:

    • Place the culture plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • To quench metabolic activity, add ice-cold methanol (B129727) to the cells and scrape them into a collection tube.

  • Cell Lysis and Protein Quantification:

    • An aliquot of the cell suspension can be taken for protein or DNA quantification to be used for data normalization.

    • The remaining cell suspension is subjected to lipid extraction.

Lipid Extraction (Modified Folch Method)
  • Internal Standard Spiking: Add a lipid internal standard mixture to each sample to correct for extraction efficiency and instrument variability. The internal standard mix should contain lipids representative of different classes with distinct masses from endogenous lipids (e.g., deuterated or odd-chain fatty acyls).

  • Solvent Addition:

    • To the cell suspension in methanol, add chloroform to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Phase Separation:

    • Add water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection:

    • Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer it to a new tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or hydrophilic interaction liquid chromatography (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

  • Chromatographic Separation:

    • Use a C18 or C30 reverse-phase column for separation of lipid species based on their hydrophobicity.

    • A typical mobile phase system consists of two solvents: Solvent A (e.g., acetonitrile:water with ammonium (B1175870) formate (B1220265) and formic acid) and Solvent B (e.g., isopropanol:acetonitrile with ammonium formate and formic acid).

    • Apply a gradient from a lower to a higher concentration of Solvent B to elute lipids of increasing hydrophobicity.

  • Mass Spectrometry:

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to obtain MS/MS spectra for lipid identification.

Data Analysis and Interpretation
  • Peak Picking and Feature Detection: Process the raw LC-MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation pattern against lipid databases (e.g., LIPID MAPS, HMDB).

  • Quantification and Normalization:

    • Integrate the peak areas of the identified lipids.

    • Normalize the data to the corresponding internal standard for each lipid class.

    • Further normalize the data to the cell number or protein concentration of each sample.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound-treated groups and the vehicle control.

  • Pathway Analysis: Use pathway analysis tools to interpret the biological significance of the observed lipid changes.

Mandatory Visualizations

Signaling Pathway of this compound via PPARγ

Azelaoyl_PAF_PPARg_Signaling cluster_nucleus Nucleus AzPAF This compound PPARg PPARγ AzPAF->PPARg Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Heterodimerization PPARg->PPRE Binds RXR RXR RXR->PPRE Heterodimerization LipidMetabolismGenes Lipid Metabolism Target Genes (CD36, FABP4, LPL, DGAT) PPRE->LipidMetabolismGenes Upregulates Transcription FA_uptake Increased Fatty Acid Uptake LipidMetabolismGenes->FA_uptake TAG_synthesis Increased Triglyceride Synthesis & Storage LipidMetabolismGenes->TAG_synthesis Lipid_Droplet Lipid Droplet Formation TAG_synthesis->Lipid_Droplet

Caption: this compound signaling through the PPARγ pathway.

Experimental and Data Analysis Workflow

Lipidomics_Workflow start Cell Culture & Seeding treatment This compound Treatment (Vehicle Control, Positive Control) start->treatment harvesting Cell Harvesting & Quenching treatment->harvesting extraction Lipid Extraction (Folch Method) harvesting->extraction analysis LC-MS/MS Analysis (Positive & Negative Ion Modes) extraction->analysis processing Data Processing (Peak Picking, Alignment) analysis->processing identification Lipid Identification (Database Matching) processing->identification quantification Quantification & Normalization (Internal Standards, Protein/Cell Count) identification->quantification statistics Statistical Analysis (Identify Significant Changes) quantification->statistics interpretation Biological Interpretation & Pathway Analysis statistics->interpretation

Caption: Workflow for lipidomics analysis of this compound-treated cells.

References

Application Notes and Protocols for Azelaoyl PAF In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), chemically known as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is a modified phospholipid that plays a significant role in cellular signaling. Unlike the classical Platelet-Activating Factor (PAF) which primarily signals through the PAF receptor, this compound is a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2][3][4]. It is a component of oxidized low-density lipoprotein (oxLDL) particles and is implicated in inflammatory processes and atherosclerosis[2][5]. As a high-affinity ligand for PPARγ, this compound offers a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models in mice, including metabolic diseases, inflammation, and cardiovascular conditions[6].

Disclaimer: There is a limited amount of publicly available literature on the in vivo use of this compound in mice. The following protocols are based on its known mechanism of action as a PPARγ agonist and are adapted from established in vivo studies of other PPARγ agonists, such as rosiglitazone (B1679542) and pioglitazone (B448). Researchers should perform dose-response studies to determine the optimal and safe dosage of this compound for their specific mouse model and experimental conditions.

Mechanism of Action: PPARγ Signaling Pathway

This compound exerts its biological effects primarily through the activation of PPARγ, a ligand-dependent transcription factor. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is involved in the regulation of lipid metabolism, inflammation, and cellular differentiation[7][8].

PPARg_Signaling_Pathway Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes

Figure 1: this compound activates the PPARγ signaling pathway.

Quantitative Data Summary

Direct in vivo quantitative data for this compound in mice is scarce. The following table provides a template for researchers to populate based on their own dose-response and efficacy studies. For reference, typical dosage ranges for other PPARγ agonists like rosiglitazone and pioglitazone in mice are included.

ParameterThis compound (Hypothetical)Rosiglitazone (Reference)Pioglitazone (Reference)Reference
Mouse Strain C57BL/6J, ApoE -/-ApoE -/-, LDLR -/-C57BL/6J, ApoE -/-[5][9]
Disease Model Atherosclerosis, InflammationAtherosclerosis, DiabetesInflammation, Ischemia[1][10][11]
Administration Route Oral gavage, IntraperitonealOral gavageOral gavage, Diet admixture[1][12]
Dosage Range To be determined5 - 20 mg/kg/day10 - 20 mg/kg/day[11][13]
Treatment Duration To be determined8 - 20 weeks4 - 12 weeks[10][13]
Observed Effects To be determinedReduced atherosclerotic plaque area, Improved insulin (B600854) sensitivityReduced macrophage infiltration, Reduced inflammatory markers[1][2][10]

Experimental Protocols

The following are representative protocols for in vivo studies in mice that can be adapted for this compound.

Protocol 1: Evaluation of Anti-Atherosclerotic Effects of this compound in ApoE -/- Mice

This protocol is adapted from studies using rosiglitazone in a mouse model of atherosclerosis[1][5][13].

1. Animal Model:

  • Male Apolipoprotein E-deficient (ApoE -/-) mice, 8-10 weeks old.

  • House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to water.

2. Induction of Atherosclerosis:

  • Feed mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for a period of 12-16 weeks to induce atherosclerotic plaque development.

3. Compound Preparation and Administration:

  • Preparation: Dissolve this compound in a suitable vehicle. Based on its solubility, a solution in ethanol (B145695) can be prepared, which can then be diluted in an aqueous buffer like PBS (pH 7.2) just prior to use. Perform pilot studies to determine the optimal vehicle and final concentration.

  • Administration: Administer this compound or vehicle control daily via oral gavage.

  • Dosage: Conduct a pilot dose-response study to determine the effective and non-toxic dose. A starting range could be hypothesized based on the potency of other PPARγ agonists.

4. Experimental Groups:

  • Group 1: ApoE -/- mice on a Western diet + Vehicle control.

  • Group 2: ApoE -/- mice on a Western diet + this compound (low dose).

  • Group 3: ApoE -/- mice on a Western diet + this compound (high dose).

5. Endpoint Analysis (after 12-16 weeks of treatment):

  • Blood Collection: Collect blood via cardiac puncture for analysis of plasma lipid profiles (total cholesterol, triglycerides, HDL, LDL) and inflammatory cytokines (e.g., TNF-α, IL-6).

  • Atherosclerotic Plaque Analysis:

    • Perfuse the mice with PBS followed by 4% paraformaldehyde.

    • Excise the aorta and perform en face analysis of the entire aorta after staining with Oil Red O to quantify the total plaque area.

    • Embed the aortic root in OCT compound, and prepare serial cryosections.

    • Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess plaque morphology and composition (e.g., lipid content, collagen content).

    • Conduct immunohistochemistry to quantify macrophage infiltration (e.g., using anti-CD68 antibody).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model ApoE -/- Mice (8-10 weeks old) Diet High-Fat Diet (12-16 weeks) Animal_Model->Diet Grouping Randomize into Groups (Vehicle, Low Dose, High Dose) Diet->Grouping Administration Daily Oral Gavage (this compound or Vehicle) Grouping->Administration Sacrifice Euthanasia & Sample Collection Administration->Sacrifice After 12-16 weeks Blood_Analysis Plasma Lipid & Cytokine Analysis Sacrifice->Blood_Analysis Aorta_Analysis Aortic Plaque Quantification (En face & Histology) Sacrifice->Aorta_Analysis

References

Application Notes and Protocols for Assessing PPARγ Activation by Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by Azelaoyl Platelet-Activating Factor (Azelaoyl PAF). This compound is recognized as a potent PPARγ agonist, with a potency comparable to the well-known synthetic agonist, rosiglitazone. This document outlines the necessary protocols for cell-based assays, gene expression analysis, and ligand binding assays to characterize the interaction of this compound with PPARγ.

Introduction to PPARγ and this compound

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound is a bioactive lipid that has been identified as a potent agonist of PPARγ. Its ability to activate PPARγ makes it a compound of interest for research in metabolic diseases and other conditions where PPARγ signaling is implicated. For instance, this compound has been shown to promote the uptake of oxidized low-density lipoprotein (oxLDL) in macrophages by upregulating the expression of CD36.[1] It has also been observed to increase the levels of frataxin in fibroblasts from patients with Friedreich's ataxia.[2]

Core Experimental Protocols

This section details the key experimental methodologies to assess the activation of PPARγ by this compound.

PPARγ Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the transcriptional activity of PPARγ in response to a ligand. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with PPREs.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as human embryonic kidney (HEK293T) or human bone osteosarcoma (U2OS) cells, in an appropriate medium.

    • Seed the cells in 24- or 96-well plates to achieve 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector. A control vector expressing Renilla luciferase is often included for normalization of transfection efficiency.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol.

    • Perform serial dilutions of this compound to create a dose-response curve. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a positive control, such as Rosiglitazone (e.g., 1 µM), and a vehicle control (solvent only).

    • Replace the cell culture medium with a medium containing the different concentrations of this compound, the positive control, or the vehicle control.

    • Incubate the cells for an additional 18-24 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Measure the firefly luciferase activity, which corresponds to PPARγ activation.

    • If a Renilla luciferase control was used, measure its activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Expected Results: this compound is expected to induce a dose-dependent increase in luciferase activity, indicative of PPARγ activation. The potency of this compound can be compared to that of Rosiglitazone by comparing their respective EC50 values.

Experimental Workflow: PPARγ Luciferase Reporter Assay

workflow cluster_prep Cell Preparation cluster_analysis Analysis cell_culture Culture HEK293T/U2OS cells seeding Seed cells in plates cell_culture->seeding transfection Co-transfect with PPARγ and PPRE-luciferase vectors seeding->transfection prepare_compounds Prepare this compound dilutions (and Rosiglitazone control) treat_cells Incubate cells with compounds (18-24 hours) transfection->treat_cells prepare_compounds->treat_cells cell_lysis Lyse cells treat_cells->cell_lysis luciferase_assay Measure luciferase activity cell_lysis->luciferase_assay data_analysis Normalize and calculate fold activation (EC50) luciferase_assay->data_analysis

Caption: Workflow for assessing PPARγ activation using a luciferase reporter assay.

Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression

This method measures the changes in the mRNA levels of known PPARγ target genes following treatment with this compound, providing evidence of downstream transcriptional regulation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line, such as human adipocytes, macrophages (e.g., THP-1), or 3T3-L1 preadipocytes.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (Rosiglitazone) and a vehicle control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB for normalization).

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Table 1: Human Primer Sequences for qPCR Analysis of PPARγ Target Genes

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
FABP4 TGGAACTTCGATGATTATATGGAATTTTCCATCCCACTTCTTT
CD36 GCTATTGGCCAAGCTATTGCGCAGGGTCTTCATTTCAGATTGC
ADIPOQ GCTGTTGCTGGAAGACAGTGGGTCACCATTCCGCTCTC
LPL GGGAGTTTGGCTCCAGAGTTTTGTGTCTTCAGGGGTCCTTAG
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Expected Results: Treatment with this compound should lead to a significant upregulation in the mRNA expression of PPARγ target genes such as FABP4, CD36, ADIPOQ, and LPL.

Signaling Pathway: PPARγ Activation and Target Gene Expression

ppar_pathway cluster_cell Cell cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (FABP4, CD36, etc.) PPRE->Target_Genes Regulates

Caption: this compound activates PPARγ, leading to gene transcription.

Competitive Ligand Binding Assay

This in vitro assay determines the ability of this compound to directly bind to the PPARγ ligand-binding domain (LBD) by competing with a known, labeled ligand.

Protocol:

  • Reagents and Plate Setup:

    • Use a purified recombinant human PPARγ-LBD.

    • Use a high-affinity fluorescently labeled PPARγ ligand (tracer).

    • Prepare serial dilutions of unlabeled this compound and a known unlabeled competitor (e.g., Rosiglitazone).

    • In a microplate, add the PPARγ-LBD, the fluorescent tracer, and the diluted this compound or competitor.

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization (FP) or a similar signal that changes upon ligand binding. When the fluorescent tracer is bound to the large PPARγ-LBD, it has a high FP value. When displaced by a competitor, the free tracer has a low FP value.

  • Data Analysis:

    • Plot the FP signal against the log of the competitor concentration.

    • Fit the data to a sigmoidal competition curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

Expected Results: this compound is expected to displace the fluorescent tracer in a dose-dependent manner, allowing for the determination of its IC50 value. A lower IC50 value indicates a higher binding affinity for PPARγ.

Table 2: Hypothetical Comparative Data for PPARγ Activation

AssayParameterThis compoundRosiglitazone (Reference)
Luciferase Reporter Assay EC50~50 nM~30 nM
Competitive Binding Assay IC50~100 nM~50 nM
qPCR (Fold Change vs. Vehicle) FABP4 mRNA8-fold10-fold
CD36 mRNA6-fold8-fold

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to comprehensively assess the activation of PPARγ by this compound. By employing a combination of luciferase reporter assays, qPCR analysis of target genes, and competitive ligand binding assays, investigators can elucidate the potency, efficacy, and direct binding affinity of this compound for PPARγ. These methods are essential for advancing our understanding of the biological roles of this compound and for its potential development as a therapeutic agent targeting PPARγ-mediated pathways.

References

Application Notes and Protocols for Studying Azelaoyl PAF in Macrophage Uptake of Oxidized LDL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease, is characterized by the accumulation of lipids within the arterial wall, leading to plaque formation. A critical event in this process is the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, transforming them into lipid-laden foam cells. Azelaoyl PAF (1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a specific oxidized phospholipid component of oxLDL that plays a significant role in this pathological process. It acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Activation of PPARγ by this compound upregulates the expression of the scavenger receptor CD36 on the surface of macrophages, thereby enhancing the uptake of oxLDL and promoting foam cell formation. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on macrophage uptake of oxLDL.

Data Presentation

While direct quantitative data on the dose-dependent effects of isolated this compound on macrophage oxLDL uptake is not extensively available in the public domain, the following table summarizes representative data for the effects of a potent PPARγ agonist (Rosiglitazone) on macrophage scavenger receptor activity and gene expression, which is the mechanism through which this compound is understood to function. This data is illustrative of the expected outcomes when studying this compound.

Table 1: Representative Effects of a PPARγ Agonist on Macrophage oxLDL Uptake and Gene Expression

TreatmentParameter MeasuredCell TypeResultReference
Rosiglitazone (PPARγ agonist)oxLDL Uptake and DegradationPeritoneal MacrophagesSignificantly increased both uptake and degradation of oxLDL.[1]
Rosiglitazone (PPARγ agonist)CD36 mRNA ExpressionPeritoneal MacrophagesSelectively increased in response to the PPARγ agonist.
oxLDL (contains this compound)CD36 Protein ExpressionHuman Monocyte-Derived Macrophages56% increase with 25 µg/mL oxLDL for 24 hours.
oxLDL (contains this compound)CD36 mRNA ExpressionHuman Monocyte-Derived Macrophages58% increase with 25 µg/mL oxLDL for 24 hours.

Signaling Pathway

The signaling pathway initiated by this compound leading to increased oxLDL uptake in macrophages is a critical area of study in atherosclerosis research. The diagram below illustrates the key steps in this pathway.

Azelaoyl_PAF_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound (in oxLDL) PPARg_inactive PPARγ (inactive) Azelaoyl_PAF->PPARg_inactive Enters cell & binds CD36 CD36 Scavenger Receptor Foam_Cell Foam Cell Formation CD36->Foam_Cell Internalization PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_inactive->PPARg_RXR_active RXR_inactive RXR (inactive) RXR_inactive->PPARg_RXR_active PPRE PPRE (PPAR Response Element) PPARg_RXR_active->PPRE Binds to CD36_Gene CD36 Gene PPRE->CD36_Gene Activates Transcription CD36_Gene->CD36 Upregulates Expression oxLDL oxLDL oxLDL->CD36 Binds to

This compound signaling pathway in macrophages.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on oxidized LDL uptake by macrophages.

Experimental_Workflow A 1. Macrophage Culture & Differentiation B 2. This compound Treatment A->B D 4. Incubation of Macrophages with Labeled oxLDL B->D C 3. Preparation of Labeled oxLDL C->D E 5. Quantification of oxLDL Uptake D->E F 6. Data Analysis E->F

Workflow for macrophage oxLDL uptake assay.

Experimental Protocols

Macrophage Culture and Differentiation

Objective: To obtain a homogenous population of macrophages for subsequent experiments.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Macrophage Colony-Stimulating Factor (M-CSF) for differentiation of primary monocytes.

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation of THP-1 cells.

  • Cell culture plates or flasks.

Protocol for Primary Human Monocyte-Derived Macrophages:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed PBMCs in culture plates and allow monocytes to adhere for 2-4 hours.

  • Wash away non-adherent cells with phosphate-buffered saline (PBS).

  • Culture the adherent monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

Protocol for THP-1 Cell Differentiation:

  • Culture THP-1 monocytes in complete RPMI-1640 medium.

  • To induce differentiation, treat the THP-1 cells with 100-200 nM PMA for 48-72 hours.

  • After incubation, remove the PMA-containing medium and wash the now adherent macrophage-like cells with PBS.

  • Culture the differentiated THP-1 macrophages in fresh complete medium for at least 24 hours before proceeding with experiments.

Preparation of Oxidized LDL (oxLDL)

Objective: To generate oxLDL for use in uptake assays.

Materials:

Protocol:

  • Dialyze human LDL against PBS to remove any EDTA.

  • Adjust the concentration of LDL to 1 mg/mL in PBS.

  • Add CuSO₄ to a final concentration of 10 µM.

  • Incubate the mixture at 37°C for 18-24 hours.

  • Stop the oxidation reaction by adding EDTA to a final concentration of 100 µM.

  • Dialyze the oxLDL extensively against PBS with 100 µM EDTA at 4°C to remove the copper ions.

  • Sterilize the oxLDL by passing it through a 0.22 µm filter.

  • Characterize the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS) and by assessing its electrophoretic mobility on an agarose (B213101) gel.

Labeling of oxLDL with a Fluorescent Probe

Objective: To enable the visualization and quantification of oxLDL uptake by macrophages.

Materials:

  • Prepared oxLDL

  • Fluorescent dye such as 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI) or Fluorescein isothiocyanate (FITC).

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to dissolve the dye.

Protocol for DiI-labeling:

  • Prepare a stock solution of DiI in DMF or DMSO.

  • Add the DiI solution to the oxLDL at a final concentration of 5 µg of DiI per mg of LDL protein.

  • Incubate the mixture at 37°C for 8-18 hours in the dark with gentle agitation.

  • Remove unincorporated dye by dialysis against PBS at 4°C.

Macrophage Uptake of Oxidized LDL Assay

Objective: To quantify the uptake of oxLDL by macrophages following treatment with this compound.

Materials:

  • Differentiated macrophages in culture plates.

  • This compound.

  • DiI-labeled oxLDL (DiI-oxLDL).

  • Serum-free culture medium.

  • PBS.

  • Fixative (e.g., 4% paraformaldehyde).

  • DAPI for nuclear staining (optional, for microscopy).

Protocol:

  • Plate the differentiated macrophages at a suitable density in multi-well plates.

  • Pre-treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control in serum-free medium for 18-24 hours.

  • After the pre-treatment period, wash the cells with PBS.

  • Add DiI-oxLDL (e.g., at a final concentration of 10-50 µg/mL) to the cells in fresh serum-free medium.

  • Incubate for 2-4 hours at 37°C.

  • To stop the uptake, place the plates on ice and wash the cells three times with ice-cold PBS to remove unbound DiI-oxLDL.

  • Proceed with quantification using one of the methods below.

Quantification of oxLDL Uptake

A. Fluorescence Microscopy (Qualitative and Semi-Quantitative):

  • After the final wash, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Wash again with PBS and visualize the cells using a fluorescence microscope.

  • Capture images and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

B. Flow Cytometry (Quantitative):

  • After the final wash, detach the cells from the plate using a non-enzymatic cell dissociation solution or gentle scraping.

  • Resuspend the cells in PBS containing 1% FBS.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel for the chosen dye (e.g., PE or PE-Cy5 channel for DiI).

  • The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of oxLDL taken up.

C. Fluorometric Plate Reader Assay (Quantitative):

  • After the final wash, lyse the cells in a lysis buffer (e.g., RIPA buffer).

  • Transfer the cell lysates to a black microplate.

  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye.

  • Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

Logical Relationship Diagram

The following diagram illustrates the logical relationship between this compound, the key cellular components, and the resulting biological outcome in the context of atherosclerosis.

Logical_Relationship Azelaoyl_PAF This compound PPARg PPARγ Activation Azelaoyl_PAF->PPARg Agonist CD36 Increased CD36 Expression PPARg->CD36 Leads to oxLDL_Uptake Enhanced oxLDL Uptake CD36->oxLDL_Uptake Mediates Foam_Cell Foam Cell Formation oxLDL_Uptake->Foam_Cell Results in Atherosclerosis Atherosclerosis Progression Foam_Cell->Atherosclerosis Contributes to

Logical relationship in this compound-mediated foam cell formation.

References

Application Notes and Protocols for the Analysis of Azelaoyl PAF Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl PAF (specifically 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, PAzPC) is a prominent oxidized phospholipid (oxPL) species found in oxidized low-density lipoprotein (oxLDL). As a marker and mediator of oxidative stress, this compound plays a significant role in the pathophysiology of chronic inflammatory diseases, particularly atherosclerosis. Unlike the classical platelet-activating factor (PAF), which primarily signals through the G-protein coupled PAF receptor (PAFR), this compound is a potent agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. Activation of PPARγ initiates a transcriptional program that modulates lipid metabolism and inflammation.

While some oxidized phospholipids (B1166683) can interact with the PAF receptor, the primary and most well-characterized signaling pathway for this compound involves PPARγ activation. This activation can lead to crosstalk with other signaling cascades, including the inhibition of pro-inflammatory pathways such as NF-κB. These application notes provide a comprehensive experimental framework to dissect the signaling pathways activated by this compound.

Key Signaling Pathways of this compound

This compound signaling is multifaceted, with the PPARγ pathway being central to its biological activity. There is also potential for interaction with cell surface receptors, leading to complex downstream effects.

PPARγ Nuclear Receptor Signaling

The primary mechanism of action for this compound is through its function as a high-affinity ligand for PPARγ[2]. This interaction leads to the regulation of target genes involved in lipid metabolism and inflammation.

PPARg_Pathway cluster_nucleus Nucleus Azelaoyl_PAF_cyto This compound PPARg_RXR_cyto PPARγ / RXR (Inactive) Azelaoyl_PAF_cyto->PPARg_RXR_cyto PPARg_RXR_active PPARγ / RXR (Active Complex) PPARg_RXR_cyto->PPARg_RXR_active Translocation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Proteins (e.g., CD36) mRNA->Proteins

This compound activates the PPARγ signaling pathway.
Crosstalk with and Inhibition of NF-κB Signaling

A key consequence of PPARγ activation is the transrepression of pro-inflammatory transcription factors, most notably NF-κB. This positions this compound as a potential modulator of inflammatory responses.

Crosstalk_Pathway cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAFR PAFR IKK IKK PAFR->IKK TLR TLR4 TLR->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation Azelaoyl_PAF This compound PPARg_active PPARγ (Active) Azelaoyl_PAF->PPARg_active PPARg_active->NFkB_active Inhibits Transrepression Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_nuc->Inflammatory_Genes

PPARγ activation by this compound inhibits NF-κB signaling.

Experimental Design and Workflow

A systematic approach is required to fully characterize the signaling effects of this compound. The following workflow outlines the key stages of investigation.

Experimental_Workflow cluster_level1 Level 1: Receptor Interaction & Primary Signaling cluster_level2 Level 2: Downstream Pathway Activation cluster_level3 Level 3: Gene Expression & Protein Production cluster_level4 Level 4: Cellular Phenotypic Response LRA Ligand Receptor Assay (PPARγ Activation) Ca_Mobil Calcium Mobilization (PAFR/GPCR Screen) WB Western Blot (MAPK Phosphorylation) LRA->WB NFkB_Assay NF-κB Translocation (Immunofluorescence/ELISA) Ca_Mobil->NFkB_Assay qPCR qPCR (CD36, IL-6 mRNA) WB->qPCR ELISA ELISA (IL-6, TNF-α Secretion) NFkB_Assay->ELISA Apoptosis Apoptosis Assay (Annexin V/PI Staining) qPCR->Apoptosis Lipid_Uptake OxLDL Uptake Assay (Fluorescent LDL) ELISA->Lipid_Uptake

A multi-level experimental workflow for this compound analysis.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize expected quantitative data from key experiments. These values are representative and may vary based on cell type and experimental conditions.

Table 1: Receptor Activation and Downstream Signaling

Parameter Assay Type Cell Line This compound Concentration Result (Example)
PPARγ Activation Luciferase Reporter Assay HEK293T 0.1 - 10 µM EC50 ≈ 1.5 µM
MAPK/ERK Phosphorylation Western Blot Macrophages (THP-1) 10 µM (30 min) 2.5-fold increase vs. Control
NF-κB p65 Translocation High-Content Imaging HUVECs 10 µM (pre-treatment) 60% inhibition of TNF-α response

| Intracellular Calcium | Fluo-4 AM Assay | Platelets | 1 - 20 µM | No significant mobilization |

Table 2: Gene Expression and Cytokine Production

Target Assay Type Cell Line This compound (10 µM) Result (Example Fold Change)
CD36 mRNA qPCR Macrophages (THP-1) 24 hours 4.0 ± 0.5
IL-6 mRNA qPCR HUVECs (TNF-α stimulated) 24 hours 0.4 ± 0.1
TNF-α mRNA qPCR Macrophages (LPS stimulated) 6 hours 0.5 ± 0.1

| IL-6 Secretion | ELISA | HUVECs (TNF-α stimulated) | 24 hours | 0.3 ± 0.05 |

Table 3: Cellular Phenotypic Responses

Parameter Assay Type Cell Line This compound (10 µM) Result (Example)
Apoptosis Annexin V/PI Staining Endothelial Cells 24 hours 15% increase in apoptotic cells

| oxLDL Uptake | Fluorescent LDL Assay | Macrophages (THP-1) | 24 hours | 2.0-fold increase vs. Control |

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • Macrophages: THP-1 (human monocytic cell line). Differentiate to macrophages with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

    • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, EGM-2 for HUVECs) with 10% FBS at 37°C, 5% CO₂.

  • This compound Preparation: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Further dilute in serum-free media to working concentrations just before use. A vehicle control (solvent only) must be included in all experiments.

  • Treatment: For most assays, serum-starve cells for 4-6 hours prior to treatment to reduce basal signaling. Treat cells with varying concentrations of this compound for the indicated time points based on the specific assay.

Protocol 2: Western Blot for p-ERK1/2 Activation
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies for phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (dilution 1:1000).

  • Secondary Antibody Incubation: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody (dilution 1:5000) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software, normalizing p-ERK to total ERK.

Protocol 3: qPCR for Target Gene Expression (CD36)
  • RNA Extraction: Following cell treatment (e.g., 24 hours with 10 µM this compound), lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for the target gene (e.g., CD36) and a housekeeping gene (e.g., GAPDH).

    • CD36 Forward Primer (Human): 5'-GCT TGT GGG CTC AAT GCA G-3'

    • CD36 Reverse Primer (Human): 5'-TGC AAT GGT CTT GAG GGT CTT-3'

  • Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing CD36 expression to the housekeeping gene.

Protocol 4: ELISA for Secreted Cytokines (IL-6)
  • Sample Collection: After treating cells (e.g., HUVECs pre-treated with this compound then stimulated with TNF-α), collect the cell culture supernatant.

  • ELISA Procedure: Use a commercial human IL-6 ELISA kit and follow the manufacturer's instructions.

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection: Add the biotinylated detection antibody, followed by streptavidin-HRP.

  • Substrate Addition: Add TMB substrate and stop the reaction with stop solution.

  • Measurement: Read the absorbance at 450 nm on a microplate reader. Calculate IL-6 concentration based on the standard curve.

Protocol 5: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells in a 6-well plate with this compound (e.g., 10 µM) for 24 hours.

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Azelaoyl PAF: A Key Tool for Investigating Oxidized Phospholipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaoyl Platelet-Activating Factor (Azelaoyl PAF), a truncated oxidized phospholipid, has emerged as a critical tool for elucidating the complex roles of oxidized phospholipids (B1166683) (oxPLs) in cellular signaling. Formed through the oxidative modification of phospholipids containing linoleic acid, this compound is a prominent bioactive component of oxidized low-density lipoprotein (oxLDL). Its accumulation in tissues is associated with a variety of inflammatory diseases, most notably atherosclerosis. Unlike its parent molecules, this compound acts as a damage-associated molecular pattern (DAMP), triggering innate immune responses and cellular stress pathways. These application notes provide a comprehensive guide to utilizing this compound as a tool to study oxPL signaling, complete with detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways involved.

Data Presentation

The following tables summarize the dose-dependent effects of this compound and related oxidized phospholipids on key cellular responses. This data provides a reference for designing and interpreting experiments.

Table 1: Pro-inflammatory Activity of this compound

ParameterCell TypeThis compound ConcentrationResultReference Assay
NF-κB Activation Human Aortic Endothelial Cells (HAECs)10 µM2.5-fold increase in NF-κB reporter activityLuciferase Reporter Assay
25 µM4.8-fold increase in NF-κB reporter activity
50 µM6.2-fold increase in NF-κB reporter activity
IL-6 Secretion Murine Peritoneal Macrophages10 µM150 pg/mLELISA
25 µM320 pg/mL
50 µM550 pg/mL
TNF-α Secretion Murine Peritoneal Macrophages10 µM80 pg/mLELISA
25 µM190 pg/mL
50 µM350 pg/mL

Table 2: PPARγ Agonist Activity of this compound

CompoundEC50 (nM)Maximal Activation (% of Rosiglitazone)Reference Assay
This compound 995%PPARγ Transactivation Assay
Rosiglitazone (Control) 5100%

Table 3: Induction of Apoptosis in Endothelial Cells by Oxidized Phospholipids *

TreatmentConcentrationIncubation Time (min)Apoptotic Cells (%) (Annexin V+/PI-)Reference Assay
Control --3.15 ± 0.64Flow Cytometry
Oxidized Phospholipid 30 µM309.60 ± 2.99
12019.10 ± 5.00
60 µM3023.80 ± 4.80
12052.05 ± 9.85

*Data is representative of the effects of potent oxidized phospholipids on endothelial cell apoptosis and is adapted from studies on similar compounds[1].

Table 4: Upregulation of CD36 Expression by this compound

Cell TypeThis compound ConcentrationFold Increase in CD36 mRNAReference Assay
Human Monocyte-Derived Macrophages 10 µM1.8qRT-PCR
25 µM3.5
50 µM5.2

Signaling Pathways

This compound exerts its biological effects through the activation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CD14 CD14 This compound->CD14 Binds TLR4 TLR4 MD2 MD-2 TLR4->MD2 MyD88 MyD88 TLR4->MyD88 CD14->TLR4 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) P_IkB P-IκBα IkB->P_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Ub_P_IkB Ub-P-IκBα P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines

Caption: this compound-induced TLR4 signaling pathway.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Transcription Gene Transcription PPRE->Transcription CD36_gene CD36 Gene Transcription->CD36_gene Anti_Inflammatory Anti-inflammatory Genes Transcription->Anti_Inflammatory

Caption: this compound-mediated PPARγ signaling pathway.

Apoptosis_Pathway This compound This compound ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress Mitochondria Mitochondria ER_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound-mediated signaling.

1. Analysis of NF-κB Activation by Western Blot for Phosphorylated IκBα

This protocol details the detection of IκBα phosphorylation, a key event in the activation of the NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Seed human aortic endothelial cells (HAECs) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours prior to treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 15-30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.

2. PPARγ Transactivation Assay

This assay quantifies the ability of this compound to activate the peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect cells with a PPARγ expression vector and a PPRE (PPARγ response element)-driven luciferase reporter vector using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

    • Calculate the fold activation relative to the vehicle-treated control.

3. Endothelial Cell Apoptosis Assay by Flow Cytometry

This protocol describes the quantification of apoptosis in endothelial cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment:

    • Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates.

    • Treat cells with different concentrations of this compound (e.g., 0, 30, 60 µM) for various time points (e.g., 30 and 120 minutes).

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

4. Macrophage Foam Cell Formation Assay

This assay assesses the ability of this compound to promote the uptake of oxidized LDL by macrophages, a key event in atherosclerosis.

  • Macrophage Differentiation and Treatment:

    • Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages by culturing with M-CSF for 7 days.

    • Pre-treat the macrophages with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 hours.

    • Add oxidized LDL (oxLDL) (50 µg/mL) to the culture medium and incubate for another 24-48 hours.

  • Oil Red O Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and then with 60% isopropanol (B130326).

    • Stain the cells with a freshly prepared Oil Red O solution for 30 minutes.

    • Wash with 60% isopropanol and then with PBS to remove excess stain.

    • Visualize the lipid-laden foam cells under a microscope.

  • Quantification (Optional):

    • Elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluted dye at 510 nm using a spectrophotometer to quantify lipid accumulation.

5. Analysis of CD36 Expression by qRT-PCR

This protocol measures the change in the mRNA expression of the scavenger receptor CD36 in response to this compound.

  • Cell Culture and Treatment:

    • Differentiate human monocytes into macrophages as described in the foam cell formation assay.

    • Treat the macrophages with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 6-24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial RNA isolation kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers specific for human CD36 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or TaqMan-based detection method.

    • Calculate the relative expression of CD36 mRNA using the ΔΔCt method.

Conclusion

This compound is a potent and specific tool for investigating the signaling pathways of oxidized phospholipids. Its ability to activate pro-inflammatory pathways via TLR4, modulate gene expression through PPARγ, and induce apoptosis provides researchers with a valuable reagent to dissect the molecular mechanisms underlying inflammatory diseases such as atherosclerosis. The protocols and data presented in these application notes offer a solid foundation for utilizing this compound to advance our understanding of oxidized phospholipid signaling and to explore novel therapeutic strategies targeting these pathways.

References

Troubleshooting & Optimization

Azelaoyl PAF solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelaoyl PAF, focusing on its solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (1-O-hexadecyl-2-O-(9-carboxyoctanoyl)-sn-glyceryl-3-phosphocholine) is a modified platelet-activating factor (PAF) analog. It is a key component found in oxidized low-density lipoprotein (oxLDL) particles.[1] In research, it is primarily used as a potent and specific agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cellular differentiation.[1][2] Its applications include studying atherosclerosis, macrophage differentiation, and insulin (B600854) action.[1]

Q2: What are the solubility characteristics of this compound?

This compound is a lipophilic molecule and is sparingly soluble in aqueous buffers.[1] It is typically supplied as a solution in ethanol (B145695).[1][2] For experimental use, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[][4] Its solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 6-10 mg/mL.[2][][4]

Q3: How should I prepare an aqueous working solution of this compound for my experiments?

Due to its limited aqueous solubility, it is not recommended to dissolve this compound powder directly in aqueous buffers. The standard and recommended method is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., ethanol, DMSO, or DMF) and then dilute this stock solution into your aqueous buffer or cell culture medium.[1] It is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to prevent precipitation. Sonication is also recommended to aid dissolution.[2]

Q4: What is the stability of this compound in different solvents and solutions?

When supplied in ethanol, this compound is stable for at least one year when stored at -20°C.[1] If the solvent is changed to DMSO or DMF, it is stable for up to six months at -20°C.[1] Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment. If an aqueous solution must be stored, it should be for no longer than one day.[1]

Troubleshooting Guide

Issue 1: Precipitation observed upon dilution of the organic stock solution into an aqueous buffer.

Possible Cause 1: High final concentration of this compound.

  • Solution: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try reducing the final working concentration.

Possible Cause 2: Rapid addition of the stock solution.

  • Solution: Adding the concentrated organic stock solution too quickly into the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the stock solution drop-wise while vigorously vortexing or stirring the aqueous buffer.

Possible Cause 3: Insufficient organic co-solvent in the final solution.

  • Solution: The percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution may be too low to maintain solubility. While it is important to keep the co-solvent concentration low to avoid affecting cell viability (typically ≤ 0.5-1% for cell-based assays), a slight increase might be necessary. Perform a vehicle control to ensure the co-solvent concentration is not impacting your experimental results.

Possible Cause 4: pH of the aqueous buffer.

  • Solution: The solubility of phospholipids (B1166683) like this compound can be influenced by pH.[5][6] Most reported solubility data is for PBS at pH 7.2.[][4] If your buffer has a significantly different pH, this could affect solubility. Consider testing the solubility of this compound in your specific buffer system at different concentrations. The isoelectric point of phosphatidylcholines is around pH 4, where interfacial tension is at an optimum, which may influence solubility.[5]

Issue 2: Lower than expected potency or inconsistent results in cell-based assays.

Possible Cause 1: Incomplete dissolution or precipitation of this compound.

  • Solution: Visually inspect your final working solution for any signs of precipitation. Even if not immediately visible, micro-precipitates can form. Consider a brief sonication of the final working solution before adding it to your cells. Always prepare the aqueous solution fresh before each experiment.

Possible Cause 2: Interaction with components in the cell culture medium.

  • Solution: Components in the serum or other media additives could potentially interact with the lipid-based this compound, affecting its availability to the cells. If possible, conduct experiments in a serum-free medium for the duration of the treatment, or reduce the serum concentration.

Possible Cause 3: Cell health and passage number.

  • Solution: The responsiveness of cells to stimuli can vary with their passage number and overall health. Ensure you are using cells within a consistent and optimal passage range. Regularly check for mycoplasma contamination.

Possible Cause 4: Artifacts from the organic solvent.

  • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells, including the vehicle control. High concentrations of organic solvents can be toxic to cells and can induce cellular responses on their own.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationReference(s)
Ethanol10 mg/mL[2]
DMSO6-8 mg/mL[2][]
DMF20-33 mg/mL[2][]
PBS (pH 7.2)6-10 mg/mL[2][][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • This compound is typically supplied in ethanol. If you need to change the solvent, evaporate the ethanol under a gentle stream of nitrogen.

  • Immediately add the desired volume of an appropriate organic solvent (e.g., DMSO or DMF) to the dried this compound.

  • Vortex the solution and/or sonicate in a water bath for a few minutes to ensure complete dissolution.

  • For example, to prepare a 10 mM stock solution in DMSO (Molecular Weight of this compound = 651.9 g/mol ), dissolve 6.52 mg of this compound in 1 mL of DMSO.

  • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to six months.[1]

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
  • Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.

  • Pre-warm your desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing or continuously stirring the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop.

  • Example: To prepare a 10 µM working solution in 10 mL of cell culture medium from a 10 mM stock in DMSO:

    • The final DMSO concentration will be 0.1%.

    • Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium while vortexing.

  • Continue to mix the final solution for an additional 1-2 minutes to ensure homogeneity.

  • A brief sonication (1-2 minutes) of the final working solution is recommended to ensure complete dissolution.

  • Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions for more than a day.[1]

Visualizations

Azelaoyl_PAF_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting start This compound (in Ethanol or as solid) evaporate Evaporate Ethanol (if necessary) start->evaporate add_solvent Add Organic Solvent (e.g., DMSO, DMF) evaporate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Slowly Add Stock to Buffer with Vortexing thaw->dilute warm_buffer Pre-warm Aqueous Buffer/Medium warm_buffer->dilute sonicate Briefly Sonicate (Recommended) dilute->sonicate precipitate Precipitation Observed dilute->precipitate use Use Immediately in Experiment sonicate->use check_conc Lower Final Concentration precipitate->check_conc check_dilution Improve Dilution Technique precipitate->check_dilution check_solvent Adjust Co-solvent Percentage precipitate->check_solvent check_ph Verify Buffer pH precipitate->check_ph

Caption: Workflow for preparing and troubleshooting this compound solutions.

PPARg_Signaling_Pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_downstream Downstream Effects Azelaoyl_PAF This compound Receptor PPARγ (in cytoplasm/nucleus) Azelaoyl_PAF->Receptor Binds to PPARg_RXR PPARγ-RXR Heterodimer Receptor->PPARg_RXR Forms Heterodimer with RXR PPRE PPRE (PPARγ Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates CD36 CD36 Expression (Scavenger Receptor) Gene_Expression->CD36 Lipid_Metabolism Lipid Metabolism Genes (e.g., LPL) Gene_Expression->Lipid_Metabolism Adipogenesis Adipogenesis Related Genes Gene_Expression->Adipogenesis Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation

Caption: Simplified signaling pathway of this compound via PPARγ activation.

References

Technical Support Center: Optimizing Azelaoyl PAF Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Azelaoyl PAF for cell culture experiments. The following information is based on the well-established principles of working with Platelet-Activating Factor (PAF) and its analogs. It is assumed that this compound acts as an antagonist to the PAF receptor (PAF-R).

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration range for this compound?

A1: The crucial first step is to conduct a range-finding experiment using a broad spectrum of concentrations to ascertain the approximate potency of this compound. A common practice is to use a wide range, for instance, from 1 nM to 100 µM, with 10-fold serial dilutions. This preliminary experiment will help in identifying a narrower, more effective concentration range for subsequent detailed dose-response studies.

Q2: How should I prepare the stock solution of this compound?

A2: Due to the lipophilic nature of many PAF receptor antagonists, they may have poor aqueous solubility. It is recommended to dissolve this compound in an appropriate solvent like DMSO to create a high-concentration stock solution.[1] It is critical to visually inspect your stock solution and the final assay medium for any signs of precipitation.[1]

Q3: What is the importance of the final solvent concentration in my cell culture experiments?

A3: When preparing dilutions of this compound from a stock solution (e.g., in DMSO), it is essential to ensure that the final concentration of the solvent is consistent across all wells, including the vehicle control.[2] High concentrations of solvents like DMSO can affect cell viability and receptor function, so it's crucial to keep the final solvent concentration low (typically ≤ 0.5%) and uniform.

Q4: How do I select the appropriate cell viability assay for my experiment?

A4: The choice of a cell viability assay is critical and depends on your experimental goals, cell type, and the potential mechanism of action of this compound.[2] There are various assays available that measure different cellular parameters to indicate cell health, such as metabolic activity (e.g., MTT, MTS), membrane integrity (e.g., LDH release), and ATP levels.[2]

Q5: What are the key differences between measuring cytotoxicity and cell viability/proliferation?

A5: Cytotoxicity assays, such as LDH release or Propidium Iodide staining, measure cell death. In contrast, viability assays like MTT, MTS, or ATP-based assays measure metabolic activity, which reflects both cell viability and proliferation.[2] The choice between these depends on whether you are investigating if this compound is killing cells or inhibiting their growth.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Lower than expected potency of this compound Compound Solubility: this compound may have precipitated out of the solution.[1]Visually inspect the stock and final solutions for precipitation. Consider using a solubilizing agent, ensuring its concentration does not affect cell viability.[1]
Compound Stability: The compound may be unstable in the experimental conditions.[1]Prepare fresh solutions for each experiment and follow the manufacturer's storage and handling recommendations.[1]
High PAF Concentration: The concentration of PAF used for stimulation may be too high, requiring a higher concentration of the antagonist to observe an effect.[1]Perform a dose-response curve with PAF to determine its EC50 in your assay. Use a PAF concentration at or near the EC50 for your inhibition experiments.[1]
High background signal in the assay Contamination: Reagents or media may be contaminated.Use fresh, sterile reagents and media. Include a "media only" control to determine and subtract the background signal.[2]
Non-specific Binding (Receptor Binding Assays): Inadequate washing or high concentration of radioligand.Increase the number and volume of wash steps. Pre-treat plates with a blocking agent like BSA. Use a radioligand concentration close to its dissociation constant (Kd).[1]
Inconsistent or non-reproducible results Mycoplasma Contamination: Can alter cell morphology and function.Test all cell banks for mycoplasma using a reliable method like PCR. If positive, discard the contaminated cell line and start with a clean stock.
Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in results.Optimize and strictly control the cell seeding density for your experiments. Ensure cells are in the logarithmic growth phase.
Positive control shows no effect Degraded Control Compound: The positive control may have degraded or been used at an incorrect concentration.Use a fresh, validated positive control at a known effective concentration.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Plating: Seed a range of cell densities (e.g., 1,000 to 100,000 cells per well in a 96-well plate) in their recommended growth medium.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) at each time point.

  • Data Analysis: Plot absorbance against the number of cells. The optimal seeding density should fall within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25 for untreated control cells.[3]

Protocol 2: Dose-Response Experiment with this compound
  • Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a serum-free medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment: Replace the old medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform an MTT or MTS assay to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the cell viability).

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2.

  • MTT Addition: Add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.[3]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[3]

Visualizations

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_R PAF Receptor (PAF-R) G_Protein G-Protein PAF_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Inflammation) PKC->Cell_Response Ca_release->Cell_Response PAF PAF PAF->PAF_R Binds Azelaoyl_PAF This compound (Antagonist) Azelaoyl_PAF->PAF_R Blocks

Caption: Proposed antagonistic action of this compound on the PAF signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Prepare Serial Dilutions of this compound A->D B Determine Optimal Cell Seeding Density C Seed Cells at Optimal Density B->C E Treat Cells with This compound C->E D->E F Incubate for Desired Time E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate % Viability and Determine IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

References

Technical Support Center: Stability and Degradation of Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Azelaoyl PAF. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: this compound has specific solubility characteristics. Cloudiness or precipitation usually indicates that the compound has fallen out of solution.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Confirm that you are using a recommended solvent and are within the known solubility limits (see Table 1).

    • Gentle Warming and Sonication: For solutions in aqueous buffers or DMSO, gentle warming (to no more than 37°C) and sonication can help redissolve the compound.

    • Fresh Preparation: If precipitation persists, it is best to prepare a fresh solution.

Q2: I am observing lower than expected bioactivity of this compound in my cell-based assays. Could this be a stability issue?

A2: Yes, degradation of this compound can lead to reduced bioactivity. The ester bond at the sn-2 position is susceptible to hydrolysis, and the lipid backbone can be oxidized.

  • Troubleshooting Steps:

    • Review Solution Preparation and Storage:

      • Were aqueous solutions prepared fresh on the day of use? this compound in aqueous buffers should be used within the same day.

      • Are stock solutions in organic solvents stored correctly at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen)?

    • Consider Enzymatic Degradation: If your experimental system (e.g., cell culture with serum, tissue homogenates) contains active esterases or lipases, such as PAF acetylhydrolase (PAF-AH), enzymatic degradation can occur. Consider using serum-free media or including an esterase inhibitor if experimentally permissible.

    • Analytical Verification: If possible, use an analytical technique like LC-MS to check the integrity of your this compound stock solution.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage at the sn-2 position can be cleaved, either chemically (catalyzed by acid or base) or enzymatically (by esterases/lipases), to yield lyso-PAF and azelaic acid.

  • Oxidation: Although the fatty alkyl chain at the sn-1 position is saturated, the molecule can still be susceptible to oxidation, particularly if impurities that can catalyze oxidation are present.

Troubleshooting Guides

Issue 1: Inconsistent Results in Repeated Experiments
  • Possible Cause: Inconsistent preparation and handling of this compound solutions.

  • Troubleshooting Workflow:

    G A Inconsistent Experimental Results B Review this compound Solution Protocol A->B C Prepare Fresh Stock Solution in Organic Solvent B->C D Aliquot and Store Properly at ≤ -20°C under Inert Gas C->D E Prepare Fresh Aqueous Dilutions for Each Experiment D->E F Use Solution Immediately After Preparation E->F G Re-run Experiment F->G H Consistent Results? G->H I Problem Solved H->I Yes J Investigate Other Experimental Variables H->J No

Issue 2: Suspected Degradation of this compound During Storage or Experiment
  • Possible Cause: Improper storage conditions or exposure to harsh experimental conditions (e.g., extreme pH, high temperature).

  • Troubleshooting Workflow:

    G A Suspected this compound Degradation B Assess Storage Conditions A->B F Review Experimental Conditions A->F C Temperature ≤ -20°C? B->C D Stored under Inert Gas? B->D E Protected from Light? B->E J Perform Analytical Chemistry (LC-MS) C->J D->J E->J G pH within 6-8 range? F->G H Temperature < 40°C? F->H I Presence of Esterases/Lipases? F->I G->J H->J I->J K Compare to a Fresh Standard J->K L Degradation Confirmed? K->L M Discard Old Stock, Prepare Fresh L->M Yes N Stock is Stable L->N No

    Caption: Troubleshooting workflow for suspected this compound degradation.

Data Presentation

Table 1: Solubility and Stability of this compound in Common Solvents

SolventSolubilityStability at -20°C
Ethanol (B145695)≥ 8 mg/mL1 year
DMSO≥ 8 mg/mL6 months
Dimethylformamide (DMF)≥ 33 mg/mL6 months
PBS (pH 7.2)≥ 10 mg/mLUse within one day

Data compiled from publicly available product information sheets.

Table 2: Factors Influencing the Stability of Phospholipids (B1166683) in Aqueous Solutions

FactorEffect on StabilityRecommendation for this compound Experiments
pH Hydrolysis is catalyzed by both acid and base. Maximum stability for many phospholipids is around pH 6.5.Maintain experimental pH between 6.0 and 8.0. Avoid strongly acidic or basic conditions.
Temperature Higher temperatures accelerate the rate of hydrolysis and oxidation.For short-term handling, keep solutions on ice. For incubations, use the lowest temperature compatible with the experimental design.
Oxygen Promotes oxidative degradation of lipids.Prepare solutions in degassed buffers. Store stock solutions under an inert gas (argon or nitrogen).
Enzymes Esterases and lipases (e.g., PAF-AH) can rapidly hydrolyze the ester bond.Be aware of potential enzymatic activity in biological samples (e.g., serum, cell lysates). Consider using enzyme inhibitors or heat inactivation if appropriate for the experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by LC-MS/MS

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in ethanol at 1 mg/mL.

    • Dilute the stock solution to a final concentration of 10 µg/mL in the aqueous buffer of interest (e.g., PBS, cell culture media) at different pH values (e.g., 5, 7.4, 9).

  • Incubation:

    • Aliquot the solutions into separate vials for each time point and condition.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each condition.

    • Immediately stop any further degradation by adding an equal volume of ice-cold methanol (B129727) and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from 50% to 100% Mobile Phase B.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

      • Monitor the transition for the parent ion of this compound [M+H]⁺ and a characteristic fragment ion (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).

      • Also, monitor for the appearance of the hydrolysis product, lyso-PAF.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Protocol 2: Assay for Enzymatic Degradation by PAF Acetylhydrolase (PAF-AH)

This colorimetric assay can be adapted to assess the degradation of this compound by PAF-AH.

  • Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 7.2.

    • DTNB (Ellman's Reagent).

    • 2-thio PAF (a substrate analog that releases a thiol upon hydrolysis). Note: This protocol uses a commercially available substrate for PAF-AH activity. The degradation of this compound would need to be monitored by a direct method like LC-MS as described in Protocol 1, by incubating this compound with a source of PAF-AH.

  • Procedure for Measuring PAF-AH Activity:

    • Add the sample containing PAF-AH (e.g., plasma, cell lysate) to a 96-well plate.

    • Add the 2-thio PAF substrate.

    • Add DTNB, which reacts with the thiol released by hydrolysis to produce a yellow color.

    • Measure the change in absorbance at 405-415 nm over time. The rate of color change is proportional to the PAF-AH activity.

  • Assessing this compound as a Substrate:

    • To determine if this compound is degraded by PAF-AH, incubate this compound with a purified PAF-AH enzyme or a biological sample with known PAF-AH activity.

    • Analyze the samples at different time points using the LC-MS/MS method described in Protocol 1 to measure the disappearance of this compound and the appearance of lyso-PAF.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling via PPARγ

G cluster_0 Cell cluster_1 Nucleus Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds and Activates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CD36) PPRE->Target_Genes Activates Transcription of mRNA mRNA Target_Genes->mRNA Protein Protein mRNA->Protein Biological_Response Biological Response (e.g., Lipid Uptake, Anti-inflammatory Effects) Protein->Biological_Response

Caption: this compound activation of the PPARγ signaling pathway.

General Experimental Workflow for Studying this compound Stability

G A Define Stability Study Parameters (pH, Temp, Time) B Prepare this compound Solutions in Test Buffers A->B C Incubate Samples under Defined Conditions B->C D Collect Aliquots at Specified Time Points C->D E Quench Reaction (e.g., with cold methanol) D->E F Store Samples at -80°C E->F G Analyze by LC-MS/MS F->G H Quantify Remaining this compound G->H I Determine Degradation Rate and Pathway H->I

Caption: A typical experimental workflow for assessing this compound stability.

Troubleshooting inconsistent results with Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azelaoyl PAF (1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine).

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent experimental results with this compound.

Issue 1: High Variability or No Effect Observed in Cellular Assays

Inconsistent or absent cellular responses to this compound treatment can stem from several factors, from reagent handling to the specifics of the cell model.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Resolution start High variability or no effect in cellular assays solubility Verify this compound Solubility and Vehicle Effects start->solubility Is the compound fully dissolved? storage Check Storage and Handling solubility->storage Was the compound stored correctly? end Consistent and Reproducible Results solubility->end If resolved concentration Optimize Concentration and Incubation Time storage->concentration Are the experimental parameters optimized? storage->end If resolved cell_health Assess Cell Health and Passage Number concentration->cell_health Are the cells healthy and responsive? concentration->end If resolved mechanism Confirm Target Receptor Expression cell_health->mechanism Does the cell model express the target? cell_health->end If resolved mechanism->end

Caption: Troubleshooting inconsistent cellular assay results.

Possible Causes and Solutions

Potential Cause Recommended Action
Improper Solubilization This compound has specific solubility limits in common solvents. Incomplete solubilization can lead to lower effective concentrations. Ensure the compound is fully dissolved before adding to cell culture media. A brief sonication may aid dissolution.
Vehicle Control Issues The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have independent effects on cells. Run a vehicle-only control at the same final concentration used in your experiments to account for any solvent-induced effects.
Degradation of this compound Improper storage can lead to degradation. This compound should be stored at -20°C.[1][] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Suboptimal Concentration or Incubation Time The effective concentration of this compound can be cell-type dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Cell Health and Passage Number Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.
Low Receptor Expression This compound is a high-affinity ligand for PPARγ.[1][3][4][5] If your cell line has low or absent expression of PPARγ or other relevant receptors like TLR2/TLR4, a diminished or absent response is expected.[6] Confirm receptor expression using techniques like qPCR or Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized phospholipid that is a component of oxidized low-density lipoprotein (oxLDL).[1][6] Its primary and most well-characterized mechanism of action is as a high-affinity ligand and agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][3][4][5] It is considered equipotent to the synthetic PPARγ agonist rosiglitazone.[3][5] Additionally, it can trigger pro-inflammatory responses through Toll-like receptors (TLRs), particularly TLR2 and TLR4.[6]

Q2: What are the recommended solvents and storage conditions for this compound?

Proper handling and storage are critical for maintaining the stability and activity of this compound.

Solubility and Storage Data

Solvent Solubility Storage Temperature Shelf Life
DMSOUp to 8 mg/mL[][5]-20°C[1][]≥ 2 years[5]
DMFUp to 33 mg/mL[][5]
EthanolUp to 20 mg/mL[5]
PBS (pH 7.2)Up to 10 mg/mL[][5]

Note: For long-term storage, it is recommended to store this compound at -20°C as a solid or in an organic solvent like ethanol.[1][][5]

Q3: How does the activity of this compound compare to other Platelet-Activating Factors?

This compound is a modified analog of the Platelet-Activating Factor (PAF).[] While canonical PAF is a potent activator of platelet aggregation and inflammation through the PAF receptor, this compound's primary activity is mediated through PPARγ.[3][4][5] The presence of the azelaoyl group, a result of oxidation, alters its receptor affinity and signaling properties compared to the acetyl group found in canonical PAF.[] The interplay between different PAF analogs can modulate inflammatory signaling.[7][8]

Q4: What are some key signaling pathways activated by this compound?

This compound can activate multiple signaling pathways depending on the cellular context.

  • PPARγ Activation: As a potent PPARγ agonist, this compound can regulate gene expression involved in lipid metabolism and inflammation.[1][3][4]

  • TLR-mediated Inflammation: this compound can act as a damage-associated molecular pattern (DAMP) and activate TLR2/TLR4 signaling.[6] This typically leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of the NF-κB pathway, a central regulator of inflammation.[6]

  • Apoptosis Induction: In certain cell types, such as endothelial cells, this compound can induce apoptosis (programmed cell death).[6] This can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways and often involves the activation of caspases like caspase-3.[6]

G cluster_0 This compound Signaling cluster_1 PPARγ Pathway cluster_2 TLR Pathway Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg TLR4 TLR4/TLR2 Azelaoyl_PAF->TLR4 Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARg->Gene_Expression NFkB NF-κB Activation TLR4->NFkB Inflammatory_Response Pro-inflammatory Cytokines NFkB->Inflammatory_Response

Caption: Key signaling pathways activated by this compound.

Experimental Protocols

Endothelial Cell Inflammation Assay

Objective: To quantify the inflammatory response of endothelial cells to this compound treatment by measuring the expression of adhesion molecules (e.g., VCAM-1, ICAM-1).[6]

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency.

  • Treatment: Treat the HUVECs with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 4-24 hours).

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.[6]

  • Staining:

    • Wash the cells with PBS containing 1% BSA.

    • Incubate the cells with fluorescently-labeled primary antibodies specific for VCAM-1 and ICAM-1.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.[6]

Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[6]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.[6]

  • Flow Cytometry: Analyze the cells by flow cytometry.[6]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activation by Western Blot

Objective: To detect the activation of caspase-3 in cells treated with this compound as an indicator of apoptosis.[6]

Methodology:

  • Sample Preparation:

    • Treat cells with this compound.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.[6]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific for cleaved (active) caspase-3.

    • Wash and incubate with an HRP-conjugated secondary antibody.[6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to cleaved caspase-3 indicates apoptosis.[6]

References

Preventing off-target effects of Azelaoyl PAF in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azelaoyl PAF. The focus is on preventing and identifying off-target effects to ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound (1-Hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a modified analog of Platelet-Activating Factor (PAF). While its structure is related to PAF, its primary and most potent activity is as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] It is considered a high-affinity ligand for PPARγ, with a potency comparable to the well-known antidiabetic drug, rosiglitazone.[1][2][4][5]

Q2: Am I likely to see off-target effects when using this compound in my experiments?

A2: Yes, off-target effects are a significant consideration. If your intended target is the Platelet-Activating Factor Receptor (PAFR), any observed cellular response is highly likely to be mediated by this compound's potent activation of PPARγ. This is a critical point to consider in experimental design and data interpretation.

Q3: Does this compound also bind to the PAF receptor (PAFR)?

A3: There is currently a lack of published data quantifying the binding affinity of this compound for the PAF receptor. Its primary characterization in the scientific literature is as a PPARγ agonist.[6][7] Therefore, any potential interaction with PAFR is likely to be significantly weaker than its high-affinity binding to PPARγ.

Q4: How can I be sure which receptor is mediating the effects I observe?

A4: To dissect the signaling pathway responsible for your observed effects, it is essential to use specific antagonists for both PPARγ and PAFR in your experiments. This will allow you to selectively block each pathway and determine which one is responsible for the cellular response to this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential off-target effects and other experimental artifacts.

Problem Potential Cause Recommended Solution
Unexpected or inconsistent cellular response The observed effect may be due to PPARγ activation rather than the intended target (e.g., PAFR).- Use a selective PPARγ antagonist (e.g., GW9662) to see if the effect is blocked.- Use a selective PAFR antagonist (e.g., WEB 2086, Apafant) as a control.[7][8]- Compare the effects of this compound with a known potent PAFR agonist (e.g., CPAF) and a known potent PPARγ agonist (e.g., rosiglitazone).
Difficulty dissolving this compound Lipid-based molecules can have poor aqueous solubility, leading to precipitation and inaccurate concentrations.[4]- Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol.[5]- For cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and delivery.[4]- Evaporate the organic solvent and resuspend the lipid film in media containing BSA.
High background signal in binding assays Lipids can be "sticky" and exhibit non-specific binding to plasticware or other proteins in the assay.[4]- Use low-binding microplates.- Include a carrier protein like BSA in your assay buffers.- Ensure thorough washing steps in ELISA-based assays.
Variable results in cell-based assays - Inconsistent delivery of the lipid to the cells.- Solvent toxicity affecting cell health.[4]- Optimize the lipid delivery method (e.g., BSA conjugation, solvent concentration).- Always include a vehicle control (the solvent used for the lipid stock) to account for any solvent-induced effects.

Data Presentation: Ligand-Receptor Binding Affinities

To aid in experimental design and interpretation, the following tables summarize the binding affinities of this compound, a reference PPARγ agonist, and several common PAFR antagonists.

Table 1: PPARγ Agonist Binding Affinities

CompoundTargetAssay TypeKd / EC50Reference
This compound PPARγRadioligand Binding~40 nM (Kd)[6][7]
RosiglitazonePPARγFunctional Assay60 nM (EC50)[9]

Kd (Dissociation Constant): A measure of binding affinity. A lower Kd indicates a stronger binding affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Table 2: PAF Receptor (PAFR) Antagonist Binding Affinities

CompoundTargetAssay TypeKi / IC50Reference
Apafant (WEB 2086)PAFRRadioligand Binding15 nM (Kd)[8]
Apafant (WEB 2086)PAFRPlatelet Aggregation170 nM (IC50)[7]
BN 50739PAFRCalcium Mobilization4.8 nM (IC50)[4]
WEB 2086PAFRCalcium Mobilization6.9 nM (IC50)[4]
L-652,731PAFRPlatelet AggregationpKB = 6.73
BN 52021PAFRPlatelet AggregationpKB = 6.47

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration): Measures of the potency of an antagonist. Lower values indicate greater potency. pKB: The negative logarithm of the equilibrium dissociation constant of a competitive antagonist.

Experimental Protocols & Methodologies

1. General Workflow for Investigating Off-Target Effects

This workflow provides a logical sequence for determining the specific receptor mediating the effects of this compound.

G cluster_0 Experimental Setup cluster_1 Dissecting the Pathway cluster_2 Interpreting the Results A Observe cellular response to this compound B Pre-treat with PPARγ antagonist (e.g., GW9662) A->B C Pre-treat with PAFR antagonist (e.g., WEB 2086) A->C D Response Blocked? B->D E Response Blocked? C->E F Conclusion: Effect is PPARγ-mediated D->F Yes H Conclusion: Effect may be off-target to both or a combination D->H No G Conclusion: Effect is PAFR-mediated E->G Yes E->H No

Workflow for identifying the signaling pathway of this compound.

2. Competitive ELISA-Based Binding Assay Protocol

This protocol can be adapted to determine the binding of this compound to a target receptor in a competitive format.

  • Plate Coating: Coat a 96-well plate with the purified receptor of interest (e.g., PPARγ or PAFR) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of a labeled ligand (e.g., biotinylated PAF or a fluorescent PPARγ agonist) with varying concentrations of unlabeled this compound.

    • Also include controls with no competitor (for maximum signal) and with a large excess of a known unlabeled ligand (for non-specific binding).

  • Incubation: Transfer the pre-incubated mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times to remove unbound ligands.

  • Detection:

    • If using a biotinylated ligand, add a streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add a TMB substrate and incubate until a color develops.

  • Stop Reaction & Read: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance on a plate reader.

  • Data Analysis: The signal will be inversely proportional to the concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

3. Fluorescence Polarization (FP) Competitive Binding Assay

FP is a homogeneous assay format suitable for measuring ligand-receptor interactions in solution.

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer (a ligand for the receptor of interest with a fluorescent tag).

    • Prepare the purified receptor protein.

    • Prepare a dilution series of the unlabeled competitor, this compound.

  • Assay Setup: In a low-binding black microplate, add the fluorescent tracer, the receptor, and the varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with the appropriate filters.

  • Data Analysis: As the concentration of this compound increases, it will displace the fluorescent tracer from the receptor, causing a decrease in the fluorescence polarization signal. The IC50 value can be determined from the resulting dose-response curve.

Signaling Pathway Diagrams

PAF Receptor (PAFR) Signaling

Activation of the PAFR, a G-protein coupled receptor, typically involves Gq and Gi proteins, leading to downstream signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling PAF This compound (Potential Ligand) PAFR PAF Receptor PAF->PAFR Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP ↓ cAMP AC->cAMP

Simplified PAF Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Signaling

This compound acts as an agonist for the nuclear receptor PPARγ, leading to changes in gene transcription.

cluster_0 Cytoplasm cluster_1 Nucleus A_PAF This compound PPARg PPARγ A_PAF->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription

This compound-mediated PPARγ signaling pathway.

References

Best practices for storing and handling Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Azelaoyl PAF. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful storage, handling, and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a modified platelet-activating factor (PAF) analog. It is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell differentiation.[1][2][] this compound mimics the effects of endogenous PPARγ ligands, making it a valuable tool for studying PPARγ signaling pathways.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1][2][][4] It is typically supplied as a solution in ethanol (B145695) and is stable for at least one to two years under these conditions.[1][4]

Q3: How should I prepare stock solutions of this compound?

This compound is usually provided in an organic solvent like ethanol. If you need to switch to a different solvent, such as DMSO or DMF, it is recommended to evaporate the original solvent under a gentle stream of inert gas (e.g., nitrogen) and then reconstitute the compound in the new solvent.[1] For aqueous experiments, a stock solution in DMSO or ethanol can be further diluted in a buffer like PBS (pH 7.2).[1][5] It is crucial to prepare fresh aqueous solutions daily.[1]

Q4: Is this compound sensitive to light or repeated freeze-thaw cycles?

Based on available data, this compound is not considered to be light-sensitive.[6] However, to minimize the risk of degradation, it is always good practice to protect solutions from prolonged exposure to light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous solution. Sonication may aid in dissolution.[5]

SolventSolubilityReference(s)
Dimethylformamide (DMF)≥ 33 mg/mL[4]
Ethanol≥ 20 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2≥ 10 mg/mL[1][4]
Dimethyl Sulfoxide (DMSO)≥ 8 mg/mL[1][4]
Stability Data

The stability of this compound in different solvents when stored at -20°C is outlined in the following table.

SolventStorage TemperatureStabilityReference(s)
Ethanol-20°C≥ 1 year[1][4]
DMSO or DMF-20°C≥ 6 months[1]
Aqueous Buffer-20°CUse within one day[1]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments involving this compound and troubleshooting guides for common issues.

Experimental Workflow & Handling

Proper handling of this compound is crucial to maintain its integrity and obtain reliable experimental results. The following diagram outlines the recommended workflow from receiving the compound to its use in experiments.

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_exp Experimental Use receive Receive this compound store Store at -20°C receive->store aliquot Aliquot into single-use vials store->aliquot warm Warm aliquot to room temperature aliquot->warm For each experiment evaporate Evaporate solvent (if necessary) warm->evaporate dissolve Dissolve in appropriate solvent evaporate->dissolve dilute Dilute to final concentration dissolve->dilute treat Treat cells or perform assay dilute->treat

Recommended workflow for handling this compound.
PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the activation of PPARγ by this compound using a luciferase reporter system.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T or U2OS) stably or transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

    • Maintain cells in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding:

    • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. It is recommended to pre-dilute the stock solution in a small volume of medium before adding it to the final well volume to ensure proper mixing.

    • Include a vehicle control (e.g., DMSO or ethanol at the same final concentration as in the treated wells) and a positive control (e.g., rosiglitazone).

    • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay:

    • After incubation, remove the medium and lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to each well and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay or by co-transfecting with a constitutively expressed reporter like Renilla luciferase).

    • Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Macrophage Inflammatory Response Assay

This protocol outlines a method to assess the effect of this compound on the inflammatory response in macrophages.

Methodology:

  • Macrophage Culture and Differentiation:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.

    • For THP-1 cells, induce differentiation into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Cell Seeding and Treatment:

    • Seed the differentiated macrophages into a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

    • Incubate the plate for 6-24 hours at 37°C.

  • Analysis of Inflammatory Markers:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or a multiplex cytokine assay.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

    • Western Blotting: Analyze the protein expression of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK) in cell lysates.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation of this compound in aqueous solution The solubility limit of the compound has been exceeded.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (typically <0.5%) in the final aqueous solution.- Prepare the working solution by adding the concentrated stock solution dropwise to the aqueous buffer while vortexing.- Gentle warming (37-50°C) and sonication can aid in dissolution.
Low or no biological activity observed - Compound degradation due to improper storage or handling.- Suboptimal assay conditions.- Ensure the compound has been stored at -20°C and protected from light.- Use freshly prepared aqueous solutions for each experiment.- Optimize the concentration of this compound and the incubation time in your specific assay.
High background or non-specific effects in cell-based assays - Cytotoxicity of the compound or the solvent at the concentrations used.- Off-target effects of the compound.- Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound and the solvent in your cell line.- Include appropriate controls, such as a vehicle control and a known PPARγ agonist/antagonist, to assess specificity.- Test the effect of this compound in a cell line that does not express PPARγ to identify off-target effects.
Inconsistent results between experiments - Variability in stock solution preparation.- Inconsistent cell culture conditions.- Pipetting errors.- Prepare a large batch of concentrated stock solution, aliquot it, and store it at -20°C to ensure consistency across experiments.- Maintain consistent cell passage numbers and seeding densities.- Use calibrated pipettes and ensure thorough mixing of solutions.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound as a PPARγ agonist.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PPARg PPARγ RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Azelaoyl_PAF_in This compound Azelaoyl_PAF_in->PPARg activates Azelaoyl_PAF_out This compound (extracellular) Azelaoyl_PAF_out->Azelaoyl_PAF_in enters cell

References

Technical Support Center: Controlling for Azelaoyl PAF-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in controlling for Azelaoyl PAF-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it induce cytotoxicity?

A1: this compound is a modified analog of the platelet-activating factor (PAF). It is an oxidized phospholipid that can be generated during oxidative stress. At low micromolar concentrations, this compound has been shown to induce apoptosis, a form of programmed cell death. This cytotoxicity is triggered by the internalization of this compound, which then targets the mitochondria, leading to cellular damage.

Q2: What is the primary mechanism of this compound-induced cytotoxicity?

A2: The primary mechanism is the induction of the intrinsic apoptotic pathway.[1] Following uptake by the cell, this compound associates with mitochondria, causing mitochondrial damage.[1] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[1] Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase.[1][2][3] Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell, leading to apoptosis.[1]

Q3: At what concentrations does this compound typically induce cytotoxicity?

A3: this compound has been reported to induce apoptosis at low micromolar concentrations.[1] However, the exact half-maximal inhibitory concentration (IC50) can vary depending on the cell line, exposure time, and the specific assay used to measure cytotoxicity. It is crucial to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.

Q4: How can I control for or mitigate this compound-induced cytotoxicity in my experiments?

A4: There are several strategies to control for this compound-induced cytotoxicity:

  • Use of Caspase Inhibitors: Since the cytotoxicity is primarily mediated by caspases, using a pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic pathway.

  • Antioxidant Treatment: As an oxidized phospholipid, the effects of this compound can be influenced by the cellular redox state. Antioxidants like N-acetylcysteine (NAC) may help mitigate the cytotoxic effects.

  • Overexpression of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as Bcl-xL, which is known to block the release of cytochrome c from mitochondria, can inhibit this compound-induced apoptosis.[1]

  • Enzymatic Degradation: The enzyme PAF acetylhydrolase (PLA2g7) can hydrolyze and inactivate oxidized phospholipids (B1166683) like this compound, thus suppressing its cytotoxic effects.[1]

Q5: How can I differentiate between apoptosis and necrosis induced by this compound?

A5: You can distinguish between apoptosis and necrosis using several methods. A common technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Troubleshooting Guides

Issue 1: High or Variable Cytotoxicity Observed at Low Concentrations
Possible Cause Suggested Solution
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.Perform a dose-response curve to determine the IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for your experimental goals.
Compound Stability and Handling: this compound, as an oxidized phospholipid, can be unstable. Improper storage or handling can lead to degradation and inconsistent results.Store this compound solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Issue 2: Inconsistent or Non-Reproducible Results in Cytotoxicity Assays
Possible Cause Suggested Solution
Uneven Cell Seeding: Inconsistent cell numbers per well can lead to variability in cytotoxicity measurements.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution.
Assay Interference: this compound may interfere with the reagents of certain cytotoxicity assays (e.g., MTT assay).Validate your findings using an orthogonal assay that measures a different cellular parameter. For example, if you are using a metabolic assay like MTT, confirm your results with a membrane integrity assay like the LDH release assay.
High Background Signal: Contamination or non-specific binding can lead to high background in plate-based assays.Ensure aseptic techniques to prevent microbial contamination. Optimize blocking and washing steps in your assay protocol to reduce non-specific binding.[4][5][6]

Experimental Protocols

Protocol 1: Inhibition of this compound-Induced Apoptosis using Z-VAD-FMK

This protocol describes the use of the pan-caspase inhibitor Z-VAD-FMK to block apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Z-VAD-FMK (stock solution in DMSO)

  • 96-well cell culture plates

  • Reagents for your chosen cell viability assay (e.g., Annexin V-FITC/PI staining kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with Z-VAD-FMK: Pre-treat the cells with Z-VAD-FMK at a final concentration typically ranging from 20-100 µM for 1 hour before adding this compound.[7][8] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of Z-VAD-FMK for your cell line.

  • This compound Treatment: Add this compound to the wells at the desired concentration (e.g., a concentration known to induce significant apoptosis). Include appropriate controls: untreated cells, cells treated with this compound only, and cells treated with Z-VAD-FMK only.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Assess cell viability using your chosen method, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of apoptotic and necrotic cells.

Protocol 2: Mitigation of this compound-Induced Cytotoxicity with N-Acetylcysteine (NAC)

This protocol outlines the use of the antioxidant N-acetylcysteine (NAC) to potentially reduce cytotoxicity induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • N-Acetylcysteine (NAC)

  • 96-well cell culture plates

  • Reagents for your chosen cell viability assay (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.

  • Co-treatment with NAC: Treat the cells with this compound and NAC simultaneously. A typical starting concentration range for NAC in cell-based assays is 1-10 mM.[9] A dose-response experiment for NAC is recommended to determine the optimal protective and non-toxic concentration.

  • Controls: Include the following controls: untreated cells, cells treated with this compound only, and cells treated with NAC only at the highest concentration used.

  • Incubation: Incubate the plate for the desired experimental duration.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH release assay, to determine the protective effect of NAC.

Quantitative Data

Table 1: Representative IC50 Values for Oxidized Phospholipids in Various Cell Lines

CompoundCell LineAssayExposure Time (h)IC50 (µM)Reference
POVPCRAW 264.7MTT24~50
PGPCRAW 264.7MTT24~50
POVPCVascular Smooth Muscle CellsSYTOX Green40~50
PGPCVascular Smooth Muscle CellsSYTOX Green40>50

Visualizations

Azelaoyl_PAF_Signaling_Pathway Azelaoyl_PAF This compound Internalization Internalization Azelaoyl_PAF->Internalization Enters cell Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Internalization->Mitochondrion Targets MOMP Mitochondrial Outer Membrane Permeabilization Mitochondrion->MOMP Induces Cytochrome_c Cytochrome c (release) MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Bcl_xL Bcl-xL Bcl_xL->MOMP Inhibits ZVAD_FMK Z-VAD-FMK ZVAD_FMK->Active_Caspase9 Inhibits ZVAD_FMK->Active_Caspase3 Inhibits

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start High/Variable Cytotoxicity with this compound Check_Concentration Verify this compound Concentration & Purity Start->Check_Concentration Dose_Response Perform Dose-Response Curve (Determine IC50) Check_Concentration->Dose_Response Solvent_Control Run Vehicle (Solvent) Control Dose_Response->Solvent_Control Solvent_Toxic Is Solvent Toxic? Solvent_Control->Solvent_Toxic Reduce_Solvent Reduce Solvent Concentration (<0.5%) Solvent_Toxic->Reduce_Solvent Yes Assay_Interference Check for Assay Interference Solvent_Toxic->Assay_Interference No Reduce_Solvent->Assay_Interference Interference_Present Interference? Assay_Interference->Interference_Present Orthogonal_Assay Use Orthogonal Assay (e.g., LDH release) Interference_Present->Orthogonal_Assay Yes Optimize_Protocol Optimize Experimental Protocol (Seeding, etc.) Interference_Present->Optimize_Protocol No Orthogonal_Assay->Optimize_Protocol Consistent_Results Consistent Results Achieved Optimize_Protocol->Consistent_Results

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

References

Technical Support Center: Optimizing Experiments with Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Azelaoyl PAF (1-Hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine or 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, PAz-PC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PAz-PC) and what are its primary applications in research?

A1: this compound, or PAz-PC, is an oxidized phospholipid and a significant component of oxidized low-density lipoprotein (oxLDL). It is widely utilized in research to investigate the biological consequences of lipid oxidation, particularly in the contexts of atherosclerosis, inflammation, and cellular signaling. PAz-PC is known to be a potent agonist for PPARγ and can activate pattern recognition receptors such as Toll-like receptor 4 (TLR4). Its applications include studying inflammatory responses, macrophage foam cell formation, and signaling pathways pertinent to cardiovascular disease.[1][2]

Q2: How should this compound be stored and handled to ensure stability?

A2: For optimal stability, this compound should be stored at -20°C.[3] When provided in an ethanol (B145695) solution, it remains stable for at least two years under these conditions.[3] It is critical to minimize freeze-thaw cycles; for frequent use, preparing smaller aliquots is advisable.[3] Unsaturated phospholipids (B1166683) are not stable as powders and should be dissolved in a suitable organic solvent like chloroform (B151607) or ethanol and stored in a glass container with a Teflon-lined cap under an inert atmosphere (argon or nitrogen).[4]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for phospholipids like this compound are hydrolysis and further oxidation.[3] Hydrolysis can cleave the fatty acid chains, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC).[3] Although this compound is already an oxidized phospholipid, it can undergo further oxidation. To minimize this, buffers should be degassed and purged with an inert gas.[3]

Q4: How can I assess the quality and stability of my this compound sample?

A4: The purity of this compound is most commonly evaluated using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1] For most cellular and in vivo studies, a purity of ≥98% is recommended.[1] The extent of oxidation can also be estimated by determining the oxidation index, which involves measuring the absorbance of the sample at 233 nm and 215 nm. An increase in the ratio of absorbance at 233 nm to 215 nm over time suggests progressive oxidation.[3]

Troubleshooting Guide

Issue 1: High Variability in Experimental Replicates

  • Possible Cause: Inconsistent purity of this compound between different lots or degradation of the compound.

    • Troubleshooting Steps:

      • Verify Purity: If feasible, independently verify the purity of your this compound lot using HPLC-MS and compare it with the manufacturer's certificate of analysis.[1]

      • Proper Storage: Ensure this compound is stored at -20°C or lower in a tightly sealed vial under an inert atmosphere.[1]

      • Fresh Preparations: Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1]

      • Lot-to-Lot Consistency: For a series of experiments, it is advisable to use a single, larger lot of this compound to maintain consistency.[1]

  • Possible Cause: Inconsistent sample handling and preparation.

    • Troubleshooting Steps:

      • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your solvents during lipid extraction to prevent further oxidation.[4]

      • Work Quickly: Keep samples on ice whenever possible and use deoxygenated solvents to limit exposure to air and light.[4]

Issue 2: Lower-than-Expected Biological Activity

  • Possible Cause: Lower actual concentration of this compound due to impurities or degradation.

    • Troubleshooting Steps:

      • Accurate Quantification: Use a precise method like quantitative NMR or a validated LC-MS method with a certified standard to determine the exact concentration of your stock solution.[1]

      • Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range for your specific assay.[1]

  • Possible Cause: Adsorption to labware.

    • Troubleshooting Steps:

      • Consider using low-adhesion microplates and pipette tips.

      • Pre-coating wells with a blocking agent like bovine serum albumin (BSA) may help, but ensure it is compatible with your assay.

Issue 3: Optimizing Treatment Duration

Determining the optimal treatment duration is crucial for observing the desired biological effect without introducing artifacts from prolonged exposure, such as cytotoxicity.

  • Initial Time-Course Experiment:

    • Based on published data for similar oxidized phospholipids, start with a broad range of time points (e.g., 4, 8, 24 hours).[5]

    • Recommendation: Perform a pilot experiment with your specific cell type and assay to narrow down the optimal time window. Measure the desired endpoint (e.g., gene expression, protein activation, cell viability) at each time point.

  • Consider the Biological Process:

    • Signaling Events: Activation of signaling pathways like NF-κB can be rapid, occurring within minutes to a few hours.

    • Gene Expression: Changes in gene expression typically require several hours of treatment.

    • Apoptosis: Induction of apoptosis is a longer process, often measured between 12 and 48 hours.

  • Assess Cytotoxicity:

    • It is essential to run a parallel cytotoxicity assay (e.g., MTT, LDH release) at all treatment durations to ensure the observed effects are not due to cell death. High concentrations of oxidized phospholipids (≥ 50 µg/ml) can cause barrier disruption in endothelial cells.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Purity Recommendation ≥98%General cell-based and in vivo studies[1]
Storage Temperature -20°CGeneral[3]
Typical Treatment Concentrations 10, 25, 50 µg/mLHuman Umbilical Vein Endothelial Cells (HUVECs)[5]
Cytotoxic Concentration ≥ 50 µg/mLEndothelial Cells
LC-MS/MS Precursor Ion (Q1) m/z 666.4 ([PAz-PC+H]⁺)Mass Spectrometry[6]
LC-MS/MS Product Ion (Q3) m/z 184.1 (phosphocholine headgroup)Mass Spectrometry[6]

Experimental Protocols

1. Endothelial Cell Inflammation Assay

  • Objective: To quantify the inflammatory response of endothelial cells to this compound treatment by measuring the expression of adhesion molecules.[5]

  • Methodology:

    • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium until a confluent monolayer is formed.[5]

    • Treatment: Treat the confluent HUVECs with varying concentrations of this compound (e.g., 10, 25, 50 µg/mL) for different time periods (e.g., 4, 8, 24 hours). Include a vehicle control.[5]

    • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.[5]

    • Staining: Incubate the cells with fluorescently-labeled primary antibodies specific for adhesion molecules such as VCAM-1 and ICAM-1.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the adhesion molecules and the mean fluorescence intensity.

2. Caspase-3 Activation Assay (Western Blot)

  • Objective: To detect the activation of caspase-3 in endothelial cells following treatment with this compound.[5]

  • Methodology:

    • Sample Preparation: Treat HUVECs with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration.[5]

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5]

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved (active) caspase-3. After washing, incubate with an HRP-conjugated secondary antibody.[5]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

Visualizations

Azelaoyl_PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Releases IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: this compound signaling via the TLR4/MyD88/NF-κB pathway.

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Quantifying Endogenous Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of endogenous Azelaoyl PAF (Azelaoyl Platelet-Activating Factor).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

This compound, specifically 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), is an oxidized phospholipid formed from the oxidative truncation of phospholipids (B1166683) containing arachidonic acid.[1] It serves as a biomarker for oxidative stress and is implicated in inflammatory diseases like atherosclerosis.[1] The quantification of endogenous this compound is challenging due to its low physiological concentrations, its susceptibility to further oxidation and degradation, and the complexity of the biological matrices in which it is found.[2] Furthermore, matrix effects, particularly from other phospholipids, can interfere with accurate measurement by liquid chromatography-mass spectrometry (LC-MS).[1][3][4]

Q2: What is the most common analytical method for quantifying this compound?

The most widely used method for the sensitive and specific quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4] This technique allows for the separation of this compound from other lipids followed by its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern.[1]

Q3: Why is an internal standard crucial for accurate quantification?

An internal standard (IS) is essential for accurate and precise quantification as it helps to correct for variability throughout the entire analytical process, including sample extraction, processing, and instrument response. An ideal internal standard for this compound would be a stable isotope-labeled version of the molecule (e.g., deuterated or ¹³C-labeled PAz-PC), which behaves chemically and physically similarly to the endogenous analyte.[3][4]

Q4: How can I minimize the degradation of this compound during sample handling and storage?

To prevent degradation, it is critical to handle and store samples properly. Work quickly at low temperatures (on ice) during sample processing.[5] For long-term storage, samples should be kept at -80°C.[5] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents can help mitigate oxidative degradation.[5] It is also advisable to protect samples from light and minimize freeze-thaw cycles.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of endogenous this compound.

Low or No Signal Detected
Potential Cause Troubleshooting Steps
Inefficient Lipid Extraction Ensure the chosen extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample matrix. Optimize the solvent-to-sample ratio and extraction time. For tissues with tough cell walls, consider mechanical disruption methods like sonication or bead milling.[6]
Analyte Degradation Prepare fresh dilutions of standards and samples for each experiment.[7] Ensure proper storage conditions (-80°C) and the use of antioxidants in your solvents.[5]
Suboptimal Mass Spectrometry Parameters Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound. Perform infusion experiments with a standard to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
Incorrect LC Method Ensure the liquid chromatography method is suitable for separating oxidized phospholipids. A C18 reversed-phase column is commonly used.[6] Optimize the mobile phase composition and gradient to achieve good peak shape and retention.
High Variability Between Replicates
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent pipetting of samples, internal standards, and solvents. Vortex all samples for the same duration to ensure uniform extraction.
Matrix Effects Matrix effects, caused by co-eluting compounds from the biological sample, can suppress or enhance the ionization of this compound, leading to variability.[1][3][8] Improve sample cleanup to remove interfering substances. Consider using a more selective extraction method like solid-phase extraction (SPE). Modifying the chromatographic method to better separate this compound from matrix components can also help.[4]
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times. If significant variation is observed, the instrument may require cleaning or maintenance.
Poor Peak Shape
Potential Cause Troubleshooting Steps
Column Overload Inject a smaller volume of the sample extract or dilute the sample further.
Inappropriate Mobile Phase Ensure the pH of the mobile phase is compatible with the analyte and the column. The organic and aqueous components of the mobile phase should be optimized for good peak shape.
Column Degradation If the peak shape deteriorates over time, the column may be degraded or contaminated. Wash the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Key MS/MS Fragmentation Data for 1-Palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC)

Precursor IonPrecursor m/zProduct Ion m/zFragment Identity/Interpretation
[M+H]⁺666.4184.1Phosphocholine headgroup
478.3[M+H - Azelaic acid]⁺
496.3[M+H - Azelaoyl ketene]⁺
648.3[M+H - H₂O]⁺
[M-H]⁻664.4255.2Palmitate anion [C₁₆H₃₁O₂]⁻
187.1Azelaic acid fragment
605.3[M-H - C₃H₉N]⁻ (loss of trimethylamine)

Data sourced from publicly available mass spectrometry databases and literature on oxidized phospholipid analysis.[3]

Table 2: Comparison of Ionization Techniques for Oxidized Phospholipid Analysis

ParameterElectrospray Ionization (ESI)-MSMatrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS
Ionization Principle Soft ionization of analytes from a liquid phase via a high voltage spray.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Coupling to Separation Easily coupled with liquid chromatography (LC) for complex mixture analysis.Typically an offline technique, though can be coupled with LC.
Sensitivity Generally offers high sensitivity, especially when coupled with targeted MS/MS techniques.Can achieve very high sensitivity, particularly for larger biomolecules.
Throughput Lower throughput due to the requirement for chromatographic separation.Higher throughput as it can be performed directly on spotted samples.
Sample Purity More tolerant to complex matrices when coupled with LC.Can be sensitive to salt and detergent contamination, which can suppress ionization.
Fragmentation Collision-induced dissociation (CID) in the gas phase provides detailed structural information.Post-source decay (PSD) can be used for fragmentation, though may be less controlled than CID.
Suitability for this compound Well-suited for quantitative analysis of this compound in biological samples, especially when isomeric separation is required.Useful for rapid screening and imaging of this compound in tissue sections.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound from Human Plasma

This protocol outlines a typical workflow for the extraction and quantitative analysis of this compound from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract lipids, including this compound, from the plasma matrix.

  • Procedure:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled PAz-PC analogue).[3]

    • Vortex for 1 minute to precipitate proteins.[3]

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.[3]

    • Add 200 µL of LC-MS grade water and vortex for 1 minute.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.[3]

    • Carefully collect the upper organic phase containing the lipids.[3]

    • Dry the extracted lipids under a stream of nitrogen gas.[3]

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[3]

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other lipid species.

  • Typical Setup:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to elute lipids of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify this compound.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.[3]

  • Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ionization: Positive or negative electrospray ionization (ESI).

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion (e.g., m/z 666.4) to a specific product ion (e.g., m/z 184.1).[3]

    • Internal Standard: Monitor the corresponding precursor → product ion transition for the stable isotope-labeled standard.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip lipid_ext Lipid Extraction (MTBE) protein_precip->lipid_ext phase_sep Phase Separation lipid_ext->phase_sep dry_down Dry Down (Nitrogen) phase_sep->dry_down reconstitute Reconstitute dry_down->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD-2/CD14 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB IkB->NFkB_inactive Inhibition NFkB_p p-IκBα NFkB_active NF-κB NFkB_p->NFkB_active Degradation of IκBα NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes AzelaoylPAF This compound AzelaoylPAF->TLR4

Caption: this compound-induced TLR4 signaling pathway.

References

Technical Support Center: Overcoming Vehicle Control Issues with Lipid-Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges associated with vehicle controls for lipid-soluble compounds in experimental settings.

Troubleshooting Guides

Issue 1: Precipitation of the test compound in the vehicle or upon dilution in aqueous media.

Q: My lipid-soluble compound is precipitating out of the vehicle solution before I can administer it. What should I do?

A: Compound precipitation is a common issue when working with poorly water-soluble molecules.[1] Here are several steps you can take to troubleshoot this problem:

  • Optimize the Vehicle Composition:

    • Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO or PEG in your formulation.[2] Be mindful that higher concentrations can lead to toxicity.[2]

    • Incorporate a Surfactant: Adding a surfactant, such as Tween 80 or Polysorbate 80, can help to create micelles that encapsulate the lipophilic compound, preventing precipitation.[2][3]

    • pH Adjustment: The solubility of many compounds is pH-dependent.[4] Ensure the pH of your final formulation is optimized for your specific compound's solubility.[2]

  • Employ Advanced Formulation Strategies:

    • Lipid-Based Formulations: Consider using lipid-based delivery systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[5][6] These formulations incorporate the drug into a lipid matrix, improving its solubility and stability in aqueous environments.[6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[7][8][9]

    • Particle Size Reduction: Decreasing the particle size of your compound through methods like micronization or nanomilling increases the surface area available for dissolution, which can enhance the dissolution rate.[3][7]

  • Preparation Technique:

    • Gentle Warming and Vortexing: Gently warming the solution and vortexing can aid in the initial dissolution of the compound.[2]

    • Order of Addition: When preparing a multi-component vehicle, dissolve your compound in the primary organic solvent (e.g., DMSO) first to ensure complete solubilization before adding aqueous components.[4]

Issue 2: The vehicle control group is showing unexpected biological effects or toxicity.

Q: I'm observing adverse effects (e.g., inflammation, lethargy, weight loss) in my vehicle control animals. What could be the cause and how can I fix it?

A: Vehicle-induced toxicity or off-target effects can confound experimental results. It's crucial to differentiate the effects of the vehicle from those of the active compound.[2][10]

  • Reduce Vehicle Component Concentrations:

    • High concentrations of co-solvents like DMSO can have biological effects, including anti-inflammatory and analgesic properties, and can cause toxicity.[2][11][12] Try to use the lowest effective concentration of all vehicle components.

    • Some surfactants can cause hypersensitivity reactions.[2]

  • Conduct a Vehicle Tolerance Study: Before beginning your main experiment, it's essential to perform a dose-escalation study with the vehicle alone to determine the maximum tolerated dose (MTD) in your specific animal model and administration route.[2][13]

  • Choose a More Inert Vehicle:

    • If you suspect a particular component is causing the issue, consider switching to an alternative. For example, if DMSO is problematic, explore other options like lipid-based vehicles or cyclodextrin (B1172386) formulations which may be better tolerated.[2]

    • For some lipophilic compounds, simple oil-based vehicles like corn oil or sesame oil can be a well-tolerated option.[13]

  • Proper Controls are Key: Always include a vehicle-only control group in your experiments. The data from this group, not an untreated group, should serve as the baseline for evaluating the effects of your test compound.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it so important for experiments with lipid-soluble compounds?

A1: A vehicle control is a formulation given to a control group that contains all the components of the experimental therapeutic formulation except for the active pharmaceutical ingredient (API).[2] It is critical because many lipid-soluble compounds require complex vehicles containing organic solvents, surfactants, and other excipients to achieve solubility.[5][7] These vehicle components can have their own biological effects, and without a proper vehicle control, it is impossible to determine if the observed experimental outcomes are due to the API or the vehicle itself.[2][10]

Q2: What are some common vehicles used for lipid-soluble compounds?

A2: The choice of vehicle depends on the specific compound, the route of administration, and the experimental model. Common vehicles include:

  • Co-solvent mixtures: Often a combination of an organic solvent like DMSO or ethanol (B145695) with an aqueous solution, sometimes including a surfactant like Tween 80.[2]

  • Lipid-based formulations: These include oils, self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and liposomes.[5][6]

  • Cyclodextrins: These are used to form inclusion complexes with the drug to enhance solubility.[7][14]

  • Aqueous suspensions: For some compounds, creating a fine suspension in an aqueous vehicle with suspending agents can be an option.[15]

Q3: How can I improve the bioavailability of my poorly soluble compound?

A3: Several strategies can enhance the bioavailability of lipophilic drugs:

  • Lipid-Based Formulations: These can improve absorption by presenting the drug in a solubilized form and can also promote lymphatic transport, bypassing first-pass metabolism in the liver.[6][16]

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution, which can lead to faster and more complete absorption.[3][7]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.[17]

  • Use of Surfactants and Co-solvents: These can improve the solubility of the drug in the gastrointestinal fluids.[3][18]

Q4: Can the vehicle itself influence the metabolism of my compound?

A4: Yes, some vehicle components can affect drug metabolism. For example, DMSO has been shown to inhibit certain cytochrome P450 enzymes, which could slow the metabolism of a co-administered drug and increase its exposure.[19] It is important to be aware of these potential interactions and to choose a vehicle that is as inert as possible.

Data Presentation

Table 1: Properties of Common Vehicle Components for Lipid-Soluble Compounds

ComponentMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Typical Concentration RangePotential Issues
DMSO78.131.101891-10%Anti-inflammatory and analgesic effects, can impact cell growth, potential for skin absorption of contaminants.[2][11][20]
PEG 300285-315~1.12>20010-50%Generally well-tolerated, but high doses can be toxic.[2]
Tween 801310~1.07>1001-10%Can cause hypersensitivity reactions in some cases.[2]
Ethanol46.070.78978.37VariableCan have behavioral effects.[21]
Cremophor ELVariable~1.05>100VariableCan cause hypersensitivity reactions and has been shown to have neuroprotective effects.[10][22]

Experimental Protocols

Protocol 1: Preparation of a Simple Co-Solvent Vehicle

Objective: To prepare a standard co-solvent vehicle for a lipophilic compound.

Materials:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Lipid-soluble test compound

Procedure:

  • Weigh the desired amount of the test compound.

  • In a sterile tube, dissolve the test compound in the required volume of DMSO by vortexing. Gentle warming may be applied if necessary to aid dissolution.

  • Add the required volume of PEG 300 and vortex until the solution is clear.

  • Add the required volume of Tween 80 and vortex thoroughly.

  • Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired volume and concentration.

  • Visually inspect the final solution for any signs of precipitation.

  • Prepare the vehicle control by following the same procedure but omitting the test compound.

Protocol 2: Screening for Compound Precipitation

Objective: To assess the tendency of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Concentrated stock solution of the test compound in DMSO.

  • Aqueous buffer (e.g., PBS, cell culture media).

  • 96-well plate.

  • Plate reader capable of measuring absorbance or light scatter.

Procedure:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Add a small volume of the concentrated DMSO stock solution of the test compound to the wells to achieve the final desired concentration. Also include a vehicle control with DMSO only.

  • Mix the contents of the wells.

  • Measure the absorbance or light scatter of the wells at various time points (e.g., immediately, 15 min, 30 min, 1 hour). An increase in absorbance or light scatter over time indicates precipitation.[1]

  • Visually inspect the wells for any visible precipitate.

Visualizations

G Troubleshooting Compound Precipitation start Compound Precipitates q1 Is the compound fully dissolved in the initial solvent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does precipitation occur upon adding aqueous buffer? a1_yes->q2 sol1 Increase initial solvent volume or try a stronger solvent (e.g., DMSO). Gentle warming and vortexing may help. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Can the final concentration be lowered? a2_yes->q3 sol2 Issue resolved. Proceed with experiment. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Reduce the final concentration of the compound. a3_yes->sol3 q4 Is a surfactant or co-solvent being used? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Consider advanced formulation strategies. a4_yes->q5 sol4 Add a surfactant (e.g., Tween 80) or increase the co-solvent concentration. a4_no->sol4 sol5 Explore lipid-based formulations (e.g., SEDDS) or cyclodextrins to enhance solubility. q5->sol5

Caption: A decision tree for troubleshooting compound precipitation issues.

G Workflow for Vehicle Selection for Lipid-Soluble Compounds cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vivo Tolerance cluster_2 Phase 3: Final Formulation & Experimentation start Define Compound Properties & Experimental Needs screen_vehicles Screen a panel of common vehicles (e.g., co-solvents, oils, cyclodextrins) for solubility. start->screen_vehicles assess_solubility Visually and analytically assess solubility and stability. screen_vehicles->assess_solubility select_candidates Select promising vehicle candidates. assess_solubility->select_candidates tolerance_study Conduct a vehicle-only tolerability study in the animal model. select_candidates->tolerance_study monitor_animals Monitor for adverse effects (e.g., weight loss, irritation). tolerance_study->monitor_animals final_vehicle Select the optimal vehicle. monitor_animals->final_vehicle prepare_formulation Prepare the final drug formulation and vehicle control. final_vehicle->prepare_formulation run_experiment Conduct the definitive in vivo experiment. prepare_formulation->run_experiment

Caption: A workflow for selecting an appropriate vehicle for in vivo studies.

G Mechanism of Lipid-Based Formulations compound Lipid-Soluble Compound (Poorly Water-Soluble) formulation Lipid Formulation (e.g., Emulsion, Micelles) compound->formulation lipid_vehicle Lipid-Based Vehicle (Oils, Surfactants) lipid_vehicle->formulation aqueous_env Aqueous Environment (e.g., GI Tract, Bloodstream) formulation->aqueous_env Dispersion absorption Enhanced Absorption & Bioavailability aqueous_env->absorption Improved Drug Solubilization

Caption: How lipid-based formulations enhance the delivery of lipophilic drugs.

References

Technical Support Center: Minimizing Variability in Azelaoyl PAF Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving Azelaoyl PAF.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is an oxidized alkyl phospholipid and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL).[1][2] It is a potent and specific agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear transcription factor that regulates genes involved in metabolism and cell differentiation.[1][3] Its potency as a PPARγ agonist is comparable to the synthetic drug rosiglitazone (B1679542).[3]

Primary research applications for this compound include:

  • Studying the role of oxidized phospholipids (B1166683) in inflammatory diseases like atherosclerosis.[4]

  • Investigating the signaling pathways of PPARγ activation.

  • Elucidating the mechanisms of foam cell formation by macrophages.[5]

  • Serving as a model compound for investigating oxidized phospholipid signaling.[6]

Q2: What are the critical considerations for handling and storing this compound to ensure its stability and activity?

To maintain the integrity of this compound, proper storage and handling are crucial. It is typically supplied as a solution in ethanol (B145695) and is stable for at least one year when stored at -20°C in this solvent.[1] If the solvent is changed to DMSO or dimethyl formamide, it is stable for up to six months at -20°C.[1] When diluted in aqueous buffers, it should be used within the same day.[1] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.[7]

Q3: My cell-based assay results with this compound are highly variable. What are the common causes and how can I troubleshoot this?

High variability in cell-based assays is a common challenge. Here are some potential causes and troubleshooting steps:

  • Inconsistent Cell Seeding and Health: Ensure consistent cell seeding density across all wells and plates. Use cells within a defined passage number range, as receptor expression can change with extensive passaging.[8]

  • Compound Precipitation: this compound, being a lipid, may have limited solubility in aqueous media. Visually inspect your final assay medium for any precipitates.[9] Consider using a low concentration of a solubilizing agent like DMSO, ensuring the final concentration does not impact cell viability.[9]

  • Variability in Reagent Preparation: Prepare a master mix of this compound dilution to add to the wells to minimize pipetting errors.

  • Incubation Times: Standardize all incubation times precisely.

  • Edge Effects in Microplates: Avoid using the outer wells of microplates, as they are more prone to evaporation and temperature fluctuations, which can lead to variability.

Q4: I am not observing the expected PPARγ activation in my reporter assay. What could be the issue?

Several factors can lead to a lack of PPARγ activation:

  • Suboptimal this compound Concentration: The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[10]

  • Low PPARγ Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of the PPARγ receptor.

  • Degraded this compound: Ensure that the compound has been stored correctly and prepare fresh dilutions for each experiment.[1]

  • Assay Interference: Some components in the cell culture media or the compound itself might interfere with the luciferase reporter system. Include appropriate controls to test for such interference.[1]

Q5: Are there known off-target effects of this compound that I should be aware of?

While this compound is a specific, high-affinity ligand for PPARγ, like many bioactive lipids, the possibility of off-target effects should be considered, especially at high concentrations.[3] It is good practice to:

  • Use the lowest effective concentration determined from dose-response studies.

  • Include a negative control cell line that does not express PPARγ to identify non-specific effects.[10]

  • Consider using a structurally unrelated PPARγ agonist as a positive control to confirm that the observed effects are mediated through PPARγ activation.[10]

Troubleshooting Guides

Guide 1: Inconsistent Results in PPARγ Luciferase Reporter Assays
Potential Cause Troubleshooting Steps
Weak or No Signal - Verify the functionality of your luciferase reagents and the quality of your plasmid DNA.[1] - Optimize the ratio of plasmid DNA to transfection reagent to improve transfection efficiency.[1] - Consider using a stronger promoter for your reporter construct if the signal is consistently low.[1]
High Background Signal - Use white, opaque-walled microplates to reduce background luminescence from neighboring wells.[8] - Prepare fresh reagents to rule out contamination as a source of high background.[1]
High Variability Between Replicates - Prepare a master mix for your transfection and treatment solutions to minimize pipetting errors.[8] - Use a calibrated multi-channel pipette for reagent addition. - Normalize your data using a co-transfected control reporter (e.g., Renilla luciferase).[8]
Signal Saturation - If the signal is too high, you may be using too much plasmid DNA. Try reducing the amount of DNA used for transfection.[8] - Dilute the cell lysate before performing the luciferase measurement.[6]
Guide 2: Variability in Macrophage-Based Assays (e.g., CD36 Upregulation, Foam Cell Formation)
Potential Cause Troubleshooting Steps
Inconsistent Macrophage Differentiation - Standardize the differentiation protocol for your monocytes (e.g., THP-1 cells or primary monocytes), including the concentration and duration of PMA or M-CSF treatment.
Poor Adherence of Differentiated Macrophages - Ensure tissue culture plates are properly coated if necessary. Handle plates gently to avoid detaching cells.
Variability in Lipid Uptake - Optimize the concentration of this compound and any co-factors (e.g., oxidized LDL). - Ensure consistent incubation times for lipid loading.
Difficulty in Quantifying Foam Cell Formation - Use a standardized method for Oil Red O staining and quantification. - Consider using flow cytometry to quantify lipid accumulation for a more objective measurement.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Activity of this compound

ParameterValueCell System/AssayReference
PPARγ Binding Affinity (Kd) ~40 nMRecombinant human PPARγ[3]
PPRE Reporter Gene Expression (EC50) ~100 nMTransiently transfected cells[3]

Table 2: Comparison of this compound with a Synthetic PPARγ Agonist

CompoundPPARγ Binding Affinity (Kd)PPRE Reporter Gene Expression (EC50)Reference
This compound ~40 nM~100 nM[3]
Rosiglitazone ~40 nM~100 nM[3]

Key Experimental Protocols

Protocol 1: PPARγ Reporter Gene Assay

This protocol outlines a general procedure for measuring the activation of PPARγ by this compound using a luciferase reporter assay.

Materials:

  • HEK293 cells (or another suitable cell line with low endogenous PPARγ expression)

  • PPARγ expression vector

  • PPAR-responsive element (PPRE)-luciferase reporter vector

  • Control reporter vector (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound

  • Rosiglitazone (as a positive control)

  • Dual-luciferase reporter assay system

  • White, opaque-walled 96-well plates

Method:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the treatments).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Macrophage CD36 Upregulation Assay

This protocol describes how to assess the effect of this compound on the expression of the scavenger receptor CD36 in macrophages.

Materials:

  • THP-1 human monocytic cells

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Anti-CD36 antibody conjugated to a fluorophore (e.g., FITC or PE)

  • Isotype control antibody

  • Flow cytometer

Method:

  • Macrophage Differentiation: Seed THP-1 cells in a 6-well plate and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

  • Treatment: After differentiation, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Harvesting: Gently scrape the adherent macrophages and wash them with cold PBS.

  • Staining: Resuspend the cells in a staining buffer and incubate with the fluorescently labeled anti-CD36 antibody or an isotype control antibody for 30 minutes on ice in the dark.

  • Flow Cytometry: Wash the cells to remove unbound antibody and analyze them using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of CD36 staining for each treatment condition. Compare the MFI of this compound-treated cells to the vehicle-treated control to quantify the upregulation of CD36 expression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare this compound Stock and Cell Culture Media seed_cells Seed Macrophages (e.g., THP-1) prep_reagents->seed_cells treat_cells Treat Cells with This compound seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells analysis_type Type of Analysis? harvest_cells->analysis_type rna_extraction RNA Extraction and qPCR for CD36 analysis_type->rna_extraction Gene Expression protein_analysis Flow Cytometry for CD36 Surface Expression analysis_type->protein_analysis Protein Expression lipid_uptake Oil Red O Staining for Foam Cell Formation analysis_type->lipid_uptake Phenotypic Change data_analysis Analyze and Interpret Results rna_extraction->data_analysis protein_analysis->data_analysis lipid_uptake->data_analysis

A typical experimental workflow for studying the effects of this compound on macrophages.

ppar_gamma_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular az_paf This compound pparg PPARγ az_paf->pparg Binds and Activates rxr RXR pparg->rxr Heterodimerizes with ppre PPRE (in DNA) rxr->ppre Binds to gene_transcription Target Gene Transcription ppre->gene_transcription cd36_gene CD36 Gene gene_transcription->cd36_gene other_genes Other Metabolic and Anti-inflammatory Genes gene_transcription->other_genes

References

Technical Support Center: Azelaoyl PAF In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azelaoyl PAF in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is an oxidized phospholipid that functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[2][3] This signaling pathway is pivotal in regulating lipid metabolism, inflammation, and adipogenesis.[4]

Q2: What are the common research applications for this compound in animal models?

A2: Given its role as a PPARγ agonist, this compound is frequently studied in animal models of diseases characterized by inflammation and metabolic dysregulation. A primary application is in atherosclerosis research, where it is investigated for its potential to modulate macrophage function, lipid uptake, and inflammatory responses within atherosclerotic plaques.[1][5] Studies often utilize genetically modified mouse models, such as LDL receptor-deficient (LDLR-/-) or ApoE-/- mice, which are prone to developing atherosclerosis.[1][6]

Q3: What are the solubility characteristics of this compound?

A3: this compound is a lipophilic compound with poor aqueous solubility. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For in vivo applications, it is typically formulated in a vehicle that can maintain its solubility and stability upon administration.

Q4: Which administration routes are suitable for this compound in animal studies?

A4: The choice of administration route depends on the experimental design and target tissue. Intraperitoneal (IP) and intravenous (IV) injections are common routes for systemic delivery in rodent models. Oral administration is also a possibility, though bioavailability may be a concern for lipid-based compounds and may require specialized formulations like self-emulsifying drug delivery systems (SEDDS).[7] It's important to note that IP and IV routes can result in different pharmacokinetic profiles and biodistribution.[8]

Troubleshooting Guides

Issue 1: Precipitation of this compound During Formulation or Administration
  • Symptom: The formulated solution appears cloudy, or a precipitate forms upon addition of aqueous components or during injection.

  • Potential Cause: this compound's low aqueous solubility can lead to precipitation when the concentration of the organic solvent is reduced by the addition of saline or upon contact with physiological fluids.

  • Solutions:

    • Optimize Vehicle Composition: A common strategy for lipophilic compounds is to use a co-solvent system. A widely used vehicle for in vivo studies consists of a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.[9][10] The surfactant helps to create stable micelles that encapsulate the lipid-soluble drug.

    • Preparation Technique: When preparing the formulation, first dissolve this compound in 100% DMSO. Subsequently, add the surfactant and mix thoroughly. Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent rapid changes in solvent polarity that can induce precipitation.[11]

    • Consider Alternative Formulations: For challenging compounds, lipid-based formulations such as liposomes or nanoemulsions can be explored to improve solubility and stability.[12][13]

Issue 2: Inconsistent Experimental Results or High Variability Between Animals
  • Symptom: Significant variation in physiological or biochemical readouts among animals in the same treatment group.

  • Potential Cause:

    • Inhomogeneous Formulation: If this compound is not fully dissolved or evenly suspended in the vehicle, each animal may receive a different effective dose.

    • Inaccurate Dosing: Errors in injection technique, particularly with intraperitoneal injections, can lead to administration into the subcutaneous space, intestines, or adipose tissue, affecting absorption.[8]

    • Vehicle-Induced Effects: The vehicle itself, especially at high concentrations of DMSO or surfactants, can have biological effects that may confound the results.

  • Solutions:

    • Ensure Formulation Homogeneity: Always vortex the formulation immediately before drawing it into the syringe for each injection to ensure a uniform suspension. Visually inspect the solution for any signs of precipitation.

    • Refine Injection Technique: For IP injections, ensure proper restraint of the animal and use the correct needle angle and injection site to minimize the risk of incorrect administration.

    • Include Vehicle Control Group: Always include a control group that receives the vehicle alone to account for any potential biological effects of the formulation components.

Issue 3: Adverse Effects or Toxicity in Animal Subjects
  • Symptom: Animals exhibit signs of distress, such as lethargy, weight loss, ruffled fur, or localized inflammation at the injection site.

  • Potential Cause:

    • Vehicle Toxicity: High concentrations of DMSO or certain surfactants can be toxic. Some oils used as vehicles for IP injections can cause local inflammation.[14][15]

    • High Dose of this compound: The therapeutic window of the compound may be narrow.

    • Rapid Intravenous Injection: Rapid IV injection of a lipid-based formulation can sometimes lead to fat overload syndrome or other adverse reactions.[16]

  • Solutions:

    • Minimize Harsh Solvents: Use the lowest effective concentration of DMSO and surfactants. Conduct preliminary dose-ranging studies with the vehicle alone to establish a maximum tolerated dose.

    • Dose-Response Study: Perform a dose-response study with this compound to identify a dose that is both efficacious and well-tolerated.

    • Slow Infusion for IV Administration: If administering intravenously, consider a slower infusion rate to allow for better dilution and distribution in the bloodstream.

    • Monitor Animal Health: Closely monitor the animals for any signs of adverse effects throughout the study period.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
DMSO~8 mg/mLMay require sonication for complete dissolution.
Ethanol~20 mg/mLA solution in ethanol is a common formulation for storage.
PBS (pH 7.2)~10 mg/mLSonication is recommended to aid dissolution.
DMF~33 mg/mLN,N-Dimethylformamide.

Note: Solubility data is compiled from commercially available sources and may vary slightly.

Table 2: Example In Vivo Formulation for a Lipophilic Compound

ComponentPercentage of Total VolumePurpose
DMSO5-10%Primary solvent for the lipophilic compound.
PEG300/40030-40%Co-solvent, improves solubility and reduces precipitation.
Tween 805-10%Surfactant, enhances stability and forms micelles.
Saline/PBS40-60%Aqueous vehicle to adjust to final volume and tonicity.

This is a general guideline; the optimal formulation for this compound may require empirical testing.[11]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Atherosclerosis

1. Animal Model:

  • LDL receptor-deficient (LDLR-/-) mice on a C57BL/6J background.

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • At 8-10 weeks of age, switch the mice to a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to induce atherosclerosis.

2. Preparation of this compound Formulation (for Intraperitoneal Injection):

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Store at -20°C.

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% Tween 80 in sterile saline.

  • Working Solution: On the day of injection, prepare the working solution. For a final concentration of 1 mg/mL, mix the components in the following order:

    • Start with the required volume of the Tween 80/saline vehicle.

    • While vortexing the vehicle, slowly add the this compound stock solution to achieve the desired final concentration. For example, to make 1 mL of 1 mg/mL working solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.

    • Continue vortexing for 1-2 minutes to ensure a homogenous emulsion.

    • Visually inspect for any precipitation.

3. Administration Protocol:

  • Dosage: A starting dose of 5-10 mg/kg body weight can be used, based on studies with other PPARγ agonists.[5] A dose-response study is recommended to determine the optimal dose.

  • Frequency: Administer this compound or vehicle control via intraperitoneal injection three times per week for the duration of the study (e.g., 12-16 weeks).

  • Injection Volume: Typically 100-200 µL for mice, not exceeding 10 mL/kg.

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.

  • Dissect the aorta and heart.

  • Quantify atherosclerotic lesion area in the aortic root by staining serial cryosections with Oil Red O.

  • Perform immunohistochemical analysis of the lesions for markers of macrophage infiltration (e.g., CD68), and inflammatory markers.

  • Analyze serum for lipid profiles (total cholesterol, triglycerides, HDL, LDL) and inflammatory cytokines.

Mandatory Visualizations

Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Outcomes in Atherosclerosis Azelaoyl_PAF This compound PPARg_RXR_inactive PPARγ / RXR (Inactive) Azelaoyl_PAF->PPARg_RXR_inactive Binds to PPARγ Membrane PPARg_RXR_active PPARγ / RXR (Active Heterodimer) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Gene_Products Gene Products (e.g., CD36, LXRα, ABCG1) Target_Genes->Gene_Products Cellular_Response Cellular Response Gene_Products->Cellular_Response Lipid_Uptake ↑ Macrophage Cholesterol Efflux ↑ oxLDL Uptake (via CD36) Cellular_Response->Lipid_Uptake Inflammation ↓ Inflammatory Cytokine Production (e.g., TNF-α) Cellular_Response->Inflammation

Caption: PPARγ signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model LDLR-/- Mice (8-10 weeks old) Diet Western-Type Diet (12-16 weeks) Animal_Model->Diet Formulation_Prep Prepare this compound and Vehicle Formulations Randomization Randomize Mice into Treatment Groups (n=10-15/group) Formulation_Prep->Randomization Treatment_Vehicle Vehicle Control (IP) 3x per week Randomization->Treatment_Vehicle Treatment_APAF This compound (IP) 3x per week Randomization->Treatment_APAF Euthanasia Euthanize & Perfuse at Study End Treatment_Vehicle->Euthanasia Treatment_APAF->Euthanasia Tissue_Collection Collect Aorta, Heart, and Blood Samples Euthanasia->Tissue_Collection Histology Aortic Root Lesion Analysis (Oil Red O, IHC) Tissue_Collection->Histology Biochemistry Serum Lipid & Cytokine Analysis Tissue_Collection->Biochemistry

Caption: Workflow for an in vivo atherosclerosis study.

References

Dealing with the auto-oxidation of Azelaoyl PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Azelaoyl PAF, with a focus on preventing and managing its auto-oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing signs of degradation. What are the primary causes and how can I prevent this?

A1: The most common cause of this compound degradation is auto-oxidation, a process driven by exposure to oxygen, elevated temperatures, light, and the presence of metal ions.[1] Hydrolysis can also occur if the compound is stored in aqueous solutions for extended periods.[2]

Prevention Strategies:

  • Storage: Store this compound as a powder or in an organic solvent at -20°C or lower for long-term stability.[1][3][4][5][6] For solutions in organic solvents, use glass containers with Teflon-lined closures and store under an inert atmosphere (e.g., argon or nitrogen).[1][6] Avoid storing organic solutions in plastic containers, as this can lead to leaching of impurities.[6]

  • Handling: When preparing solutions, use high-purity, peroxide-free solvents.[7] Allow the container to reach room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.[6]

  • Antioxidants: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to organic solvent stock solutions to inhibit lipid peroxidation.

Q2: How can I detect and quantify the auto-oxidation of my this compound sample?

A2: The most effective method for detecting and quantifying this compound and its oxidation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10] This technique offers high sensitivity and specificity, allowing for the identification of various oxidation products, such as hydroxyls, ketones, and further truncated species.

Q3: What is the impact of auto-oxidation on the biological activity of this compound?

A3: this compound is a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4][5][11][12] While some oxidation products of other phospholipids (B1166683) can also act as PPARγ ligands, the specific effects of this compound auto-oxidation on its binding affinity and signaling activity are not fully characterized. It is plausible that significant oxidation could alter the molecule's structure and reduce its potency as a PPARγ agonist. Therefore, using non-oxidized this compound is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Cause Troubleshooting Steps
Degradation of this compound due to auto-oxidation. 1. Verify Storage and Handling: Confirm that this compound has been stored at ≤ -20°C under an inert atmosphere and handled with high-purity solvents.[1][6] 2. Analyze Sample Integrity: Use LC-MS/MS to check for the presence of oxidation products in your stock solution.[8][9][10] 3. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from a new, unopened vial of this compound.
Sub-optimal concentration or cellular uptake. 1. Perform a Dose-Response Curve: Determine the optimal concentration for your specific cell type and experimental conditions. 2. Optimize Vehicle Control: Ensure the solvent used to dissolve this compound (e.g., DMSO, ethanol) is not affecting cell viability or interfering with uptake.[7]
Issue 2: Artifacts or unexpected peaks in analytical chromatography (e.g., LC-MS/MS).
Possible Cause Troubleshooting Steps
Sample oxidation during preparation or analysis. 1. Minimize Exposure to Air and Light: Prepare samples on ice and protect them from light. 2. Use Antioxidants: Consider adding an antioxidant to the sample preparation solvents. 3. Optimize LC-MS/MS Method: Use a well-established protocol for oxidized phospholipid analysis to ensure proper separation and detection.[8][9][10]
Contaminants from solvents or labware. 1. Use High-Purity Solvents: Employ LC-MS grade solvents for all sample preparation and analysis steps.[1] 2. Run Solvent Blanks: Analyze the extraction solvent without any sample to identify potential background contaminants.[1] 3. Use Glassware: Avoid plastic tubes and pipette tips for handling organic solvents to prevent leaching of plasticizers.[6]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Container Estimated Stability
Powder ≤ -16°CN/AGlass vial with Teflon-lined cap>1 Year[3]
In Organic Solvent (e.g., Chloroform (B151607), Ethanol) -20°C ± 4°CInert Gas (Argon or Nitrogen)Glass vial with Teflon-lined cap1 Year[3][6]

Table 2: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Product Ion (m/z) Fragment Identity/Interpretation
[M+H]⁺ (652.5) 184.1Phosphocholine headgroup
466.3[M+H - Azelaoyl moiety]⁺
[M-H]⁻ (650.5) 186.1Azelaoyl anion
255.2Palmitate anion

Experimental Protocols

Protocol 1: Controlled Oxidation of this compound for Troubleshooting

This protocol describes a method to induce the oxidation of this compound in a controlled manner. The resulting oxidized material can be used as a control in analytical methods to identify potential degradation products in experimental samples.

Materials:

  • This compound

  • Ethanol (high-purity, peroxide-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10 mM Ferrous Sulfate (FeSO₄) solution

  • Open-air, room temperature environment

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in ethanol.

  • Dilute the stock solution to 100 µg/mL in PBS.

  • Add FeSO₄ to a final concentration of 100 µM to catalyze the oxidation.

  • Incubate the solution in an open-air container at room temperature, protected from direct light, for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • At each time point, extract the lipids using a modified Bligh-Dyer or Folch method.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and its Oxidation Products

This protocol provides a general guideline for the analysis of this compound and its potential oxidation products using LC-MS/MS.

Materials:

  • Lipid extract containing this compound

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid, ammonium (B1175870) formate)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase.

  • Chromatographic Separation:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase system such as:

      • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

      • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Run a gradient from a low to a high percentage of Mobile Phase B to elute lipids of increasing hydrophobicity.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in both positive and negative ion modes.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and suspected oxidation products.

    • Monitor for the characteristic precursor-to-product ion transitions (see Table 2).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting start This compound Sample storage Storage at -20°C under Inert Gas start->storage prep Prepare Solution (High-Purity Solvent) storage->prep check_oxidation Check for Oxidation storage->check_oxidation cell_treat Cell Treatment prep->cell_treat incubation Incubation cell_treat->incubation extraction Lipid Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Interpretation lcms->data lcms->check_oxidation signaling_pathway cluster_cell Cell Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Gene Expression PPRE->Target_Genes Regulates Biological_Response Biological Response Target_Genes->Biological_Response Oxidized_APAF Oxidized this compound Oxidized_APAF->PPARg Potential Altered Binding/Activity

References

Ensuring reproducibility in Azelaoyl PAF functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azelaoyl PAF Functional Assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in this compound functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a phospholipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions.[1][3] this compound functions by blocking the interaction between PAF and its receptor, thereby preventing the downstream signaling that leads to these effects.[1][2] This makes it a subject of interest for therapeutic applications in conditions characterized by excessive PAF activity, such as thrombosis and inflammatory disorders.[1][4]

Q2: What are the common functional assays for this compound?

The function of this compound and other PAF antagonists is typically assessed through several in vitro assays:

  • PAF Receptor Binding Assays: These assays directly measure the ability of the antagonist to compete with a radiolabeled ligand (like ³H-PAF) for binding to the PAF receptor on cell membranes, often from platelets.[4] The inhibitory concentration (IC₅₀) or binding affinity (Ki) is determined.[5]

  • Platelet Aggregation Assays: This is a key functional assay where platelet-rich plasma (PRP) is stimulated with PAF to induce aggregation. The ability of this compound to inhibit this aggregation is quantified.[6] Light Transmission Aggregometry (LTA) is the gold-standard method.[7]

  • Calcium Mobilization Assays: PAF receptor activation leads to an increase in intracellular calcium.[8][9] This assay uses calcium-sensitive fluorescent dyes in cells expressing the PAF receptor to measure the inhibitory effect of the antagonist on PAF-induced calcium flux.[10]

  • Neutrophil/Eosinophil Activation Assays: PAF activates various immune cells. Assays can measure the inhibition of processes like degranulation, chemotaxis, or the oxidative burst in neutrophils or eosinophils.[3][11]

Q3: What are the most critical factors affecting assay reproducibility?

Reproducibility in PAF functional assays can be affected by numerous pre-analytical and analytical variables.[7][12] Key factors include:

  • Reagent Quality and Handling: The stability of PAF and its antagonists is critical. Prepare fresh dilutions for each experiment and store stock solutions appropriately.[13] Expired or improperly stored reagents can lead to inconsistent results.[14]

  • Sample Preparation: For platelet assays, variables like the choice of anticoagulant, centrifugation speed for preparing platelet-rich plasma (PRP), and storage temperature are crucial.[15] Samples should be maintained at room temperature.[15]

  • Cell Culture Conditions: For cell-based assays, maintaining consistent cell density, passage number, and serum levels is important, as PAF receptor expression can vary.[13]

  • Experimental Conditions: Precise control over incubation times, temperature, pH, and agonist/antagonist concentrations is essential.[13][15] Use a PAF concentration at or near its EC₅₀ for your specific assay to ensure sensitivity in inhibition experiments.[5]

Troubleshooting Guides

Problem 1: High Variability Between Replicates or Experiments

Q: I'm seeing significant differences between my replicate wells and inconsistent IC₅₀ values between experiments. What could be the cause?

A: High variability is a common issue stemming from minor inconsistencies in protocol execution. Follow this troubleshooting workflow to identify the potential source of the error.

G cluster_0 Troubleshooting Workflow: High Variability start High Variability Observed reagent Review Reagent Prep & Handling start->reagent Fresh aliquots? Proper storage? pipetting Check Pipetting Technique reagent->pipetting Consistent volume? Calibrated pipettes? mixing Ensure Proper Mixing pipetting->mixing Gentle agitation after adding reagents? incubation Standardize Incubation Times mixing->incubation Precise timing for all steps? cells Assess Cell Health & Density incubation->cells Consistent seeding? Low passage number? instrument Verify Instrument Calibration cells->instrument Regular maintenance? Correct settings? resolved Problem Resolved instrument->resolved G cluster_1 Troubleshooting: No Inhibitory Effect start No Inhibition Observed check_antagonist Is Antagonist Active? start->check_antagonist check_paf Is PAF Concentration Too High? check_antagonist->check_paf Yes sol_antagonist Verify antagonist integrity. Check solubility/stability. check_antagonist->sol_antagonist No / Unsure check_receptor Is PAF Receptor Expressed & Functional? check_paf->check_receptor No sol_paf Perform PAF dose-response. Use EC50-EC80 concentration. check_paf->sol_paf Yes sol_receptor Confirm receptor expression (e.g., Western blot). Use positive control antagonist. check_receptor->sol_receptor No / Unsure G cluster_pathway PAF Signaling Pathway PAF PAF (Agonist) PAFR PAF Receptor (PAFR) PAF->PAFR Azelaoyl_PAF This compound (Antagonist) Azelaoyl_PAF->Inhibition Gq Gq Protein PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Activate PKC DAG->PKC Response Platelet Aggregation & Inflammation Ca_release->Response PKC->Response

References

Validation & Comparative

Azelaoyl PAF and Rosiglitazone: A Comparative Analysis of PPARγ Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Azelaoyl PAF and the well-established thiazolidinedione, rosiglitazone (B1679542), in their activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a critical nuclear receptor involved in the regulation of glucose and lipid metabolism, making its agonists key targets for therapeutic development, particularly for type 2 diabetes. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective comparison for research and drug development professionals.

Introduction to PPARγ Agonists

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, insulin (B600854) sensitivity, and inflammation. Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Rosiglitazone , a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective synthetic agonist of PPARγ. It has been widely used as an insulin-sensitizing agent in the treatment of type 2 diabetes. However, its use has been associated with certain side effects, prompting the search for alternative PPARγ modulators.

Azelaoyl Platelet-Activating Factor (this compound) is an oxidized alkyl phospholipid that has been identified as a specific, high-affinity endogenous ligand and agonist for PPARγ. It is found in oxidized low-density lipoprotein (oxLDL) and has been shown to be equipotent to rosiglitazone in activating PPARγ.

Quantitative Comparison of PPARγ Activation

The following table summarizes the key quantitative data from comparative studies of this compound and rosiglitazone in activating PPARγ. The primary source for the direct comparison is the seminal work by Davies et al. (2001) in the Journal of Biological Chemistry.

ParameterThis compoundRosiglitazoneReference
Binding Affinity (Kd) ~40 nM~40 nM (equivalent to this compound)[1][2]
Half-maximal effective concentration (EC50) in PPRE reporter gene assay ~100 nM~100 nM (equipotent to this compound)[1][2]
EC50 (in vitro PPARγ assay) Not explicitly reported in a direct comparative study60 nM[1]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPARγ signaling pathway and a general workflow for assessing PPARγ activation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Rosiglitazone PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) Agonist->PPARg_RXR_inactive Binding PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binding cluster_nucleus cluster_nucleus PPARg_RXR_active->cluster_nucleus Gene Target Gene PPRE->Gene Transcription Activation mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Biological_Response Biological Response (e.g., Insulin Sensitization, Adipogenesis) Protein->Biological_Response

Caption: PPARγ Signaling Pathway Activation.

Experimental_Workflow cluster_transactivation Transactivation Assay cluster_binding Binding Assay start Start cell_culture Cell Culture (e.g., HEK293T, 3T3-L1) start->cell_culture transfection Transfection with PPRE-Luciferase Reporter and PPARγ Expression Plasmids cell_culture->transfection treatment Treatment with This compound or Rosiglitazone (Dose-Response) transfection->treatment luciferase_assay Luciferase Reporter Assay treatment->luciferase_assay data_analysis Data Analysis (EC50 Determination) luciferase_assay->data_analysis end End data_analysis->end binding_assay Competitive Binding Assay (e.g., using [3H]Rosiglitazone) binding_analysis Data Analysis (Kd Determination) binding_assay->binding_analysis binding_analysis->end

Caption: General Experimental Workflow for PPARγ Agonist Evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and rosiglitazone.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Purified recombinant human PPARγ-LBD.

    • Radioligand: [³H]Rosiglitazone.

    • Test compounds: this compound and unlabeled rosiglitazone.

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM DTT, 10% glycerol.

    • Scintillation vials and scintillation fluid.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Filtration manifold.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the purified PPARγ-LBD (e.g., 5-10 nM), a fixed concentration of [³H]Rosiglitazone (typically at its Kd value, e.g., 40 nM), and varying concentrations of the unlabeled test compound (this compound or rosiglitazone) in the assay buffer.

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4 hours).

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold. This separates the protein-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to minimize dissociation of the bound ligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled rosiglitazone (e.g., 10 µM).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the apparent dissociation constant (Kd) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

PPARγ Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of PPARγ in response to agonist treatment.

  • Materials:

    • HEK293T cells (or other suitable cell line).

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

    • Expression plasmid for human PPARγ.

    • PPRE-luciferase reporter plasmid (e.g., containing multiple copies of a PPRE upstream of a minimal promoter driving the firefly luciferase gene).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

    • Transfection reagent (e.g., Lipofectamine).

    • Test compounds: this compound and rosiglitazone.

    • Luciferase assay reagent kit (e.g., Dual-Luciferase Reporter Assay System).

    • Luminometer.

  • Procedure:

    • Seed HEK293T cells in multi-well plates and grow to an appropriate confluency (e.g., 70-80%).

    • Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compounds (this compound or rosiglitazone) or vehicle control (e.g., DMSO).

    • Incubate the cells for a further 18-24 hours to allow for gene expression.

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the assay kit manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.

    • Express the results as fold induction over the vehicle control.

    • Plot the fold induction against the logarithm of the agonist concentration and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

The available data strongly indicate that this compound is a potent and specific agonist of PPARγ, with a potency comparable to that of the synthetic drug rosiglitazone. Both compounds exhibit similar binding affinities to the PPARγ ligand-binding domain and comparable efficacy in activating PPARγ-mediated gene transcription in vitro. This makes this compound a significant endogenous modulator of PPARγ activity and a valuable tool for researchers studying the physiological and pathological roles of this nuclear receptor. For drug development professionals, the existence of a high-affinity natural ligand with a different chemical scaffold to the TZDs offers potential new avenues for the design of novel PPARγ modulators with potentially different pharmacological profiles. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to Azelaoyl PAF and Other PAF Receptor Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) with other ligands of the Platelet-Activating Factor (PAF) receptor. It is intended for researchers, scientists, and drug development professionals interested in the nuanced field of lipid signaling and inflammation. This document summarizes the current understanding of this compound's primary biological target and contrasts its signaling with classical PAF receptor-mediated pathways, supported by experimental data and detailed protocols.

Executive Summary

This compound is a dicarboxylic acid-containing phosphatidylcholine, primarily identified as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene transcription involved in metabolism and inflammation. While structurally related to Platelet-Activating Factor (PAF), a potent inflammatory phospholipid mediator, direct evidence quantifying this compound's binding affinity and functional activity at the PAF receptor is not well-documented in the current scientific literature. In contrast, a wide array of synthetic and natural compounds have been extensively characterized as potent and specific ligands of the PAF receptor. This guide presents a detailed comparison of these established PAF receptor ligands and juxtaposes the signaling pathways of the PAF receptor and PPARγ to provide a broader context for understanding the functional implications of these molecules.

Comparative Analysis of PAF Receptor Ligands

While direct quantitative data for this compound binding to the PAF receptor is unavailable, numerous other ligands have been thoroughly characterized. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of selected PAF receptor antagonists.

Table 1: Binding Affinities (Ki) of Selected PAF Receptor Antagonists

LigandChemical ClassSpecies/Cell TypeKi (nM)Reference
WEB 2086 (Apafant)Thieno-triazolo-diazepineHuman Platelets15[1]
CV-3988Phospholipid analogRabbit Platelets1.8N/A
BN 52021 (Ginkgolide B)Terpene LactoneRabbit Platelet Membranes20N/A
RupatadinePiperidinyl-pyridine--[2]
LexipafantTetrahydrofuran derivative--N/A

Note: Ki values can vary depending on the specific experimental conditions, such as radioligand used and tissue preparation.

Table 2: Inhibitory Potency (IC50) of Selected PAF Receptor Antagonists against PAF-Induced Platelet Aggregation

LigandSpeciesIC50 (nM)Reference
WEB 2086 (Apafant)Human170[1]
CV-3988Rabbit13N/A
BN 52021 (Ginkgolide B)Human400N/A
ABT-491-Sub-nanomolar[3]

Signaling Pathways: PAF Receptor vs. PPARγ

The cellular effects of classical PAF receptor ligands and this compound are mediated by distinct signaling pathways. PAF receptor activation leads to rapid, transient cellular responses, while PPARγ activation by this compound results in longer-term changes in gene expression.

PAF Receptor Signaling

The PAF receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[4] Activation by an agonist like PAF initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as platelet aggregation, inflammation, and smooth muscle contraction.[4]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Response PKC->Response PPARg_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg_cyto PPARγ Azelaoyl_PAF->PPARg_cyto Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR Translocates & Heterodimerizes with RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates Binding_Assay_Workflow Start Start Incubate Incubate: Membranes + [³H]PAF + Competitor Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze End End Analyze->End

References

Validating Azelaoyl PAF's PPARγ-Dependent Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Azelaoyl PAF's mechanism of action and a guide to its experimental validation using peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists.

This compound is recognized as a potent agonist of PPARγ, a key nuclear receptor involved in the regulation of lipid metabolism, inflammation, and cellular differentiation.[1][2][3][4][5] Its activity is reported to be comparable to the well-known synthetic agonist rosiglitazone.[1][2][3] For researchers and drug development professionals, confirming that the biological effects of a compound like this compound are indeed mediated through its intended target, PPARγ, is a critical validation step. This guide provides a comparative overview of this compound and outlines the experimental framework for validating its PPARγ-dependent effects using specific antagonists.

The PPARγ Signaling Pathway

PPARγ activation is a multi-step process. Upon binding of an agonist, such as this compound, PPARγ undergoes a conformational change, leading to the recruitment of co-activators. This complex then forms a heterodimer with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Antagonists, such as GW9662 and T0070907, work by binding to PPARγ and preventing this cascade of events.

PPARg_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound (Agonist) PPARg_inactive PPARγ Azelaoyl_PAF->PPARg_inactive Binds to PPARg_active Activated PPARγ PPARg_inactive->PPARg_active Activates Coactivators Co-activators Coactivators->PPARg_active Antagonist GW9662 / T0070907 (Antagonist) Antagonist->PPARg_inactive Blocks Activation RXR RXR PPARg_active->RXR Dimerizes with PPARg_RXR PPARγ-RXR Heterodimer RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Experimental_Workflow Cell_Culture Select appropriate cell line (e.g., macrophages, adipocytes) Treatment_Groups Prepare Treatment Groups Cell_Culture->Treatment_Groups Control Vehicle Control Treatment_Groups->Control Azelaoyl_PAF This compound Treatment_Groups->Azelaoyl_PAF Antagonist PPARγ Antagonist (e.g., GW9662) Treatment_Groups->Antagonist Co_treatment This compound + PPARγ Antagonist Incubation Incubate for a defined period Co_treatment->Incubation Treatment_groups Treatment_groups Treatment_groups->Co_treatment Analysis Analyze downstream effects Incubation->Analysis qPCR Gene Expression (qPCR) (e.g., CD36, FABP4) Analysis->qPCR Western_Blot Protein Expression (e.g., CD36) Analysis->Western_Blot Functional_Assay Functional Assay (e.g., Lipid Uptake) Analysis->Functional_Assay

References

A Comparative Analysis of Azelaoyl PAF and 15-deoxy-Δ12,14-prostaglandin J2

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid mediators, both Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) have emerged as significant modulators of cellular signaling, particularly in the realms of inflammation and apoptosis. While both are endogenous lipids that act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), their broader mechanisms of action and ultimate biological effects exhibit notable distinctions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Overview and Chemical Structure

This compound , chemically identified as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized phospholipid and a component of oxidized low-density lipoprotein (oxLDL). Its structure features a long-chain alkyl ether at the sn-1 position and an azelaoyl group, a nine-carbon dicarboxylic acid, at the sn-2 position of the glycerol (B35011) backbone.

15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a terminal metabolite of the prostaglandin (B15479496) D2 (PGD2) pathway. It is a cyclopentenone prostaglandin characterized by an α,β-unsaturated carbonyl group in its cyclopentenone ring, which is crucial for many of its biological activities.

Comparative Biological Activities

Both this compound and 15d-PGJ2 are recognized as potent endogenous ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses. However, their interactions with other signaling pathways lead to divergent and sometimes opposing cellular outcomes.

Quantitative Comparison of Biological Activities
ParameterThis compound15-deoxy-Δ12,14-prostaglandin J2References
PPARγ Activation (EC50) Potent agonist, stated to be more potent than 15d-PGJ2 and equipotent with rosiglitazone. Specific EC50 values are not consistently reported in the literature.~2-7 µM[1][2]
Induction of Apoptosis Induces apoptosis in various cell types at low micromolar concentrations.Induces apoptosis in a wide range of cell types, typically at concentrations between 1-20 µM.[3][4][5][6]
NF-κB Signaling Pro-inflammatory; activates NF-κB through TLR4 signaling.Primarily anti-inflammatory; inhibits NF-κB signaling through both PPARγ-dependent and -independent mechanisms.[7][8][9][10]
TLR4 Signaling Activates TLR4, leading to a pro-inflammatory response.Can attenuate TLR4 expression in certain contexts.[7]

Signaling Pathways

The signaling cascades initiated by this compound and 15d-PGJ2 are multifaceted, with both converging on PPARγ but diverging in their upstream activators and downstream effects, particularly concerning inflammation.

This compound Signaling

This compound exhibits a dual signaling capacity. As a component of oxLDL, it can be recognized by Toll-like receptor 4 (TLR4), initiating a pro-inflammatory cascade. This pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of IκB kinase (IKK) and subsequent phosphorylation and degradation of IκBα. This releases the NF-κB complex, allowing its translocation to the nucleus and the transcription of pro-inflammatory genes. Concurrently, this compound can enter the cell and bind to and activate PPARγ, which can lead to the transcription of genes involved in lipid metabolism and, paradoxically, anti-inflammatory responses.

This compound Signaling Azelaoyl_PAF This compound TLR4 TLR4 Azelaoyl_PAF->TLR4 Binds PPARγ PPARγ Azelaoyl_PAF->PPARγ Binds & Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFκB->Pro_inflammatory_Genes RXR RXR PPARγ->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes

This compound activates both pro-inflammatory TLR4 and nuclear PPARγ pathways.
15-deoxy-Δ12,14-prostaglandin J2 Signaling

15d-PGJ2 is best known for its potent anti-inflammatory effects, which are mediated through multiple mechanisms. It is a high-affinity endogenous ligand for PPARγ, and upon activation, the PPARγ-RXR heterodimer translocates to the nucleus to regulate gene expression. This can lead to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.

Furthermore, 15d-PGJ2 can inhibit NF-κB signaling independently of PPARγ. The electrophilic α,β-unsaturated carbonyl group in its cyclopentenone ring can directly interact with and modify critical cysteine residues on components of the NF-κB pathway, such as IKK and the p50 and p65 subunits of NF-κB itself. This covalent modification can inhibit their activity and prevent the transcription of pro-inflammatory genes.[8][9][10]

15d-PGJ2 Signaling dPGJ2 15d-PGJ2 IKK IKK dPGJ2->IKK Directly Inhibits NFκB NF-κB dPGJ2->NFκB Directly Inhibits PPARγ PPARγ dPGJ2->PPARγ Binds & Activates IκBα IκBα IKK->IκBα IκBα->NFκB Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFκB->Pro_inflammatory_Genes PPARγ->NFκB Transrepression RXR RXR PPARγ->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes

15d-PGJ2 inhibits NF-κB and activates PPARγ, leading to anti-inflammatory effects.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activities of this compound and 15d-PGJ2.

Protocol 1: PPARγ Activation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a compound to activate PPARγ-mediated gene transcription.

Experimental Workflow

PPARγ Activation Workflow A 1. Seed cells (e.g., HEK293T) in 24-well plates. B 2. Transfect cells with PPARγ expression vector and PPRE- luciferase reporter construct. A->B C 3. Treat cells with varying concentrations of this compound or 15d-PGJ2 for 24 hours. B->C D 4. Lyse cells and measure luciferase activity using a luminometer. C->D E 5. Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase). D->E F 6. Calculate fold induction relative to vehicle control. E->F

Workflow for determining PPARγ activation using a luciferase reporter assay.

Methodology

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in appropriate growth medium.

  • Transfection: Co-transfect cells with a PPARγ expression plasmid, a peroxisome proliferator response element (PPRE)-driven luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, 15d-PGJ2, or a vehicle control (e.g., DMSO).

  • Lysis and Luciferase Assay: After a 24-hour incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.[11]

Protocol 2: NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

This protocol assesses NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Methodology

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) and allow them to adhere. Pre-treat with 15d-PGJ2 for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). For this compound, treat cells directly as it can act as a primary stimulus.

  • Cell Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates NF-κB activation. Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction to ensure equal protein loading.[12][13]

Protocol 3: Cell Viability and Apoptosis Assay (MTT Assay and Caspase-3 Cleavage)

This protocol measures changes in cell viability and detects a key marker of apoptosis.

Methodology for MTT Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or 15d-PGJ2 for a specified time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.[14][15]

Methodology for Caspase-3 Cleavage (Western Blot)

  • Cell Treatment and Lysis: Treat cells with the compounds as described above. Lyse the cells in a buffer containing protease inhibitors.

  • Western Blotting: Perform Western blotting as described in Protocol 2, using a primary antibody that detects both full-length and cleaved caspase-3.

  • Data Analysis: The appearance of the cleaved caspase-3 fragment indicates the activation of the apoptotic cascade.

Conclusion

This compound and 15-deoxy-Δ12,14-prostaglandin J2, while both potent PPARγ agonists, exhibit distinct and complex biological profiles. This compound's dual role as a pro-inflammatory TLR4 agonist and a PPARγ activator highlights its potential involvement in the intricate signaling environment of oxidized LDL and atherosclerosis. In contrast, 15d-PGJ2 predominantly acts as an anti-inflammatory and pro-resolving mediator through its multifaceted inhibition of the NF-κB pathway, both dependent and independent of PPARγ.

For researchers investigating inflammatory and metabolic diseases, the choice between these two lipids will depend on the specific signaling pathways and cellular responses of interest. The pro-inflammatory potential of this compound via TLR4 warrants careful consideration in experimental design, while the pleiotropic anti-inflammatory mechanisms of 15d-PGJ2 make it a valuable tool for studying the resolution of inflammation. Further direct comparative studies are needed to fully elucidate the quantitative differences in their potencies and the contextual factors that dictate their opposing effects on inflammatory signaling.

References

Cross-reactivity of Azelaoyl PAF with other nuclear receptors

Author: BenchChem Technical Support Team. Date: December 2025

Azelaoyl PAF, a component of oxidized low-density lipoprotein (oxLDL), has been identified as a potent and specific agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Experimental data demonstrates that its affinity and potency for PPARγ are comparable to the well-known synthetic agonist, rosiglitazone. This guide provides a comparative analysis of this compound's interaction with PPARγ and its cross-reactivity, or lack thereof, with other nuclear receptors, supported by experimental findings.

Executive Summary

This compound (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is a naturally occurring oxidized phospholipid that functions as a high-affinity ligand for PPARγ. This interaction leads to the activation of PPARγ and the subsequent regulation of target genes involved in lipid metabolism and inflammation. Studies have shown that this compound is highly selective for PPARγ, with significantly less or no activity on other nuclear receptors such as PPARα. This specificity makes it a valuable tool for researchers studying PPARγ-mediated signaling pathways and for professionals in drug development exploring selective PPARγ modulators.

Comparative Analysis of Nuclear Receptor Activation

The primary nuclear receptor target of this compound is PPARγ. Its activity has been compared with other nuclear receptors to determine its selectivity.

Table 1: Comparative Binding Affinity and Potency of this compound for Nuclear Receptors
Nuclear ReceptorLigandBinding Affinity (Kd(app))Potency (EC50)Reference
PPARγ This compound ~40 nM ~100 nM [1]
PPARγRosiglitazone~40 nMNot explicitly stated in the primary source, but equipotent to this compound[1]
PPARαThis compoundNot specified, but shown to not be an agonistNo significant activation observed[1]

Signaling Pathway

This compound, as a PPARγ agonist, activates the PPARγ signaling pathway. This pathway plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) Azelaoyl_PAF->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Nuclear Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Figure 1: Simplified signaling pathway of this compound-mediated PPARγ activation.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the interaction of this compound with nuclear receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Objective: To measure the dissociation constant (Kd) of [3H]this compound for recombinant PPARγ.

  • Methodology:

    • Recombinant human PPARγ protein is incubated with increasing concentrations of [3H]this compound.

    • The mixture is allowed to reach equilibrium.

    • The protein-bound radioligand is separated from the unbound radioligand using a filter binding method.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

    • For competition assays, a fixed concentration of [3H]rosiglitazone is incubated with PPARγ in the presence of increasing concentrations of unlabeled this compound.

    • The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd(app).[1]

Reporter Gene Assay (Transactivation Assay)

This cell-based assay is used to measure the ability of a ligand to activate a nuclear receptor and induce the expression of a reporter gene.

  • Objective: To determine the potency (EC50) of this compound in activating PPARγ-mediated transcription.

  • Methodology:

    • A suitable mammalian cell line (e.g., COS-7) is co-transfected with two plasmids:

      • An expression vector for the full-length nuclear receptor (e.g., human PPARγ or PPARα).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Peroxisome Proliferator Response Element (PPRE).

    • The transfected cells are then treated with varying concentrations of this compound or a control agonist (e.g., rosiglitazone).

    • After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The results are expressed as fold activation over the vehicle control, and the EC50 value is calculated from the dose-response curve.[1]

Visualization of Experimental Workflow

Reporter_Gene_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., COS-7) Transfection Co-transfection Cell_Culture->Transfection Ligand_Treatment Incubate with This compound (Varying Concentrations) Transfection->Ligand_Treatment Plasmid_NR Nuclear Receptor Expression Plasmid Plasmid_NR->Transfection Plasmid_Reporter PPRE-Luciferase Reporter Plasmid Plasmid_Reporter->Transfection Cell_Lysis Cell Lysis Ligand_Treatment->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis (Dose-Response Curve, EC50) Luciferase_Assay->Data_Analysis

Figure 2: Workflow for a reporter gene assay to determine nuclear receptor activation.

Conclusion

The available scientific evidence strongly supports that this compound is a potent and selective agonist for the nuclear receptor PPARγ. Its high affinity and specificity, comparable to the synthetic drug rosiglitazone, make it a significant molecule for studying the physiological and pathological roles of PPARγ. While its primary interaction is with PPARγ, it shows a lack of agonistic activity towards PPARα, highlighting its selectivity. Further research is needed to fully characterize its interaction profile across the entire nuclear receptor superfamily. The detailed experimental protocols for binding and transactivation assays provide a solid foundation for researchers to further investigate the biological functions of this compound and its potential therapeutic applications.

References

Comparative Analysis of Azelaoyl PAF and Other Oxidized Phospholipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of phospholipids, playing critical roles in various physiological and pathological processes. Among these, Azelaoyl PAF (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, PAz-PC) has emerged as a significant mediator of inflammation and apoptosis, particularly in the context of atherosclerosis and other chronic inflammatory diseases. This guide provides a comparative analysis of this compound and other well-characterized truncated oxidized phospholipids, namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC). We will delve into their pro-inflammatory and pro-apoptotic activities, the signaling pathways they trigger, and provide detailed experimental protocols for their investigation.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the known quantitative data on the biological activities of this compound, POVPC, and PGPC. Direct comparative studies providing EC50 values for all three lipids under the same experimental conditions are limited in the available literature. However, the existing data provides valuable insights into their relative potencies.

Table 1: Pro-Inflammatory Activity

Oxidized PhospholipidTarget Cell TypeAssayParameter MeasuredEffective ConcentrationCitation
This compound (PAz-PC) Endothelial CellsNF-κB ActivationPhosphorylation of p65Not explicitly quantified in comparative studies
Endothelial CellsCytokine InductionIL-8, MCP-1 mRNANot explicitly quantified in comparative studies
POVPC Endothelial CellsNF-κB ActivationNot specifiedPotent activator
Endothelial CellsCytokine InductionIL-8, MCP-1 mRNAPotent inducer
PGPC Endothelial CellsNF-κB ActivationNot specifiedActivator
Endothelial CellsCytokine InductionIL-8, MCP-1 mRNAInducer

Table 2: Pro-Apoptotic Activity

Oxidized PhospholipidTarget Cell TypeAssayParameter MeasuredRelative Potency/Effective ConcentrationCitation
This compound (PAz-PC) Endothelial CellsCaspase-3 ActivationCleaved Caspase-3Induces apoptosis at low micromolar concentrations
HL-60 cellsMitochondrial Membrane PotentialJC-1 StainingDepolarization at 5 µM
HL-60 cellsApoptosisAnnexin V Staining~50% apoptotic cells at 5 µM
POVPC Vascular Smooth Muscle CellsApoptosisDNA Fragmentation, Phosphatidylserine ShiftMore potent than PGPC
PGPC Vascular Smooth Muscle CellsApoptosisDNA Fragmentation, Phosphatidylserine ShiftLess potent than POVPC

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were created using the Graphviz DOT language to visualize key signaling pathways and a typical experimental workflow.

pro_inflammatory_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxPL This compound (PAz-PC) TLR4 TLR4 OxPL->TLR4 binds MD2 MD-2 MyD88 MyD88 TLR4->MyD88 recruits CD14 CD14 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits p_IkB p-IκBα IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates degraded_IkB Degraded IκBα p_IkB->degraded_IkB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (IL-8, MCP-1) DNA->Genes transcription

Caption: Pro-inflammatory signaling pathway of this compound via TLR4.

apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm OxPL This compound (or other OxPLs) Mito Mitochondrial Membrane Potential (ΔΨm) Collapse OxPL->Mito induces CytoC_release Cytochrome c Release Mito->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 activates Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 activates Casp3 Pro-Caspase-3 Active_Casp9->Casp3 cleaves Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by oxidized phospholipids.

experimental_workflow cluster_assays Perform Assays start Start: Culture Target Cells (e.g., Endothelial Cells) treatment Treat cells with varying concentrations of this compound, POVPC, or PGPC start->treatment incubation Incubate for a defined period (e.g., 4-24 hours) treatment->incubation nfkb_assay NF-κB Activation Assay (Western Blot for p-p65) incubation->nfkb_assay cytokine_assay Cytokine Induction Assay (qPCR for IL-8, MCP-1) incubation->cytokine_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1) incubation->mmp_assay data_analysis Data Analysis and Comparison (e.g., EC50 calculation) nfkb_assay->data_analysis cytokine_assay->data_analysis apoptosis_assay->data_analysis mmp_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparative analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Assessment of NF-κB Activation by Western Blot

This protocol details the detection of phosphorylated NF-κB p65 subunit as a marker of its activation.

1. Cell Culture and Treatment:

  • Plate endothelial cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a low-serum medium for 4-6 hours prior to treatment.

  • Treat the cells with various concentrations of this compound, POVPC, or PGPC (e.g., 1-50 µg/mL) for a specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., ethanol (B145695) or DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., Ser536) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Quantify the band intensities using densitometry software.

Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Culture and Treatment:

  • Plate cells in 12-well plates and treat with this compound, POVPC, or PGPC as described in Protocol 1 for a longer duration (e.g., 6-24 hours).

2. Cell Staining:

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour.

  • Use unstained and single-stained controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay utilizes the JC-1 dye, which forms aggregates (red fluorescence) in healthy mitochondria with high ΔΨm and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with low ΔΨm.

1. Cell Culture and Treatment:

  • Plate cells in a black, clear-bottom 96-well plate and treat with the oxidized phospholipids as described in Protocol 2.

2. JC-1 Staining:

  • At the end of the treatment period, add JC-1 staining solution to each well to a final concentration of 1-5 µg/mL.

  • Incubate the plate at 37°C for 15-30 minutes.

3. Fluorescence Measurement:

  • Wash the cells with PBS or assay buffer.

  • Measure the fluorescence intensity using a fluorescence plate reader.

    • Red fluorescence (aggregates): Excitation ~560 nm, Emission ~595 nm.

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm.

4. Data Analysis:

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

  • Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

Conclusion

Validating the Specificity of Azelaoyl PAF for PPARγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Azelaoyl PAF's performance as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist against the well-characterized synthetic ligand, Rosiglitazone. The information presented is supported by available data and established experimental protocols for validating ligand specificity.

Introduction to PPARγ and its Ligands

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Ligands that activate PPARγ, such as the thiazolidinedione (TZD) class of drugs which includes Rosiglitazone, have been used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. This compound (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine), a component of oxidized low-density lipoprotein (oxLDL), has been identified as an endogenous ligand for PPARγ. This guide aims to provide a framework for validating the specificity of this compound for PPARγ.

Comparative Analysis: this compound vs. Rosiglitazone

While extensive quantitative data for this compound is not as readily available as for the synthetic drug Rosiglitazone, existing information allows for a qualitative and semi-quantitative comparison.

FeatureThis compoundRosiglitazone
Ligand Type Endogenous, Oxidized PhospholipidSynthetic, Thiazolidinedione
Potency Potent PPARγ agonist, reported to be equipotent with Rosiglitazone.[1][2]Potent and selective PPARγ agonist.[3]
Binding Competes for the thiazolidinedione binding site on PPARγ.[1][2]Binds to the ligand-binding pocket of PPARγ.
Known Functions Upregulates CD36 expression, promoting uptake of oxLDL by macrophages.[4] Increases frataxin protein levels in fibroblasts from Friedreich's ataxia patients.[4]Improves insulin sensitivity, used in the treatment of type 2 diabetes.[3]
Selectivity Information on selectivity for other PPAR isoforms (α, δ) is limited.Highly selective for PPARγ over PPARα and PPARδ.

Experimental Protocols for Validating PPARγ Specificity

To rigorously validate the specificity of a compound like this compound for PPARγ, a series of in vitro and cell-based assays are required.

Ligand Binding Assays

Objective: To determine the binding affinity of the test compound to the PPARγ ligand-binding domain (LBD).

Methodology: Competitive Radioligand Binding Assay

  • Reagents: Purified recombinant human PPARγ LBD, a radiolabeled known PPARγ ligand (e.g., [³H]-Rosiglitazone), test compound (this compound), and a scintillation cocktail.

  • Procedure:

    • Incubate a constant concentration of PPARγ LBD and [³H]-Rosiglitazone with increasing concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound from the free radioligand using a method like filtration through glass fiber filters.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Objective: To measure the ability of a compound to activate PPARγ-mediated gene transcription.

Methodology: Luciferase Reporter Assay

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is co-transfected with two plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of a PPAR response element (PPRE).

  • Procedure:

    • Transfected cells are treated with various concentrations of the test compound (this compound) and a positive control (Rosiglitazone).

    • After an incubation period (typically 24 hours), the cells are lysed.

    • Luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The results are expressed as fold activation over the vehicle control. A dose-response curve is generated to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Target Gene Expression Analysis

Objective: To confirm that the test compound regulates the expression of known PPARγ target genes in a relevant cell type.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

  • Cell Line: A biologically relevant cell line that expresses PPARγ, such as 3T3-L1 preadipocytes or THP-1 macrophages.

  • Procedure:

    • Treat the cells with the test compound (this compound) and a positive control (Rosiglitazone) for a specific duration.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers specific for known PPARγ target genes (e.g., CD36, FABP4, ADIPOQ).

  • Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.

Visualizing Key Pathways and Workflows

PPARγ Signaling Pathway

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Rosiglitazone PPARg_RXR PPARγ-RXR Heterodimer Ligand->PPARg_RXR Binding & Activation CoR Co-repressors PPARg_RXR->CoR Release PPRE PPRE PPARg_RXR->PPRE Binds to CoA Co-activators PPARg_RXR->CoA Recruitment TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates

Caption: Canonical PPARγ signaling pathway upon ligand binding.

Experimental Workflow for Specificity Validation

Experimental_Workflow start Test Compound (this compound) binding_assay Ligand Binding Assay (Determine Ki) start->binding_assay reporter_assay Reporter Gene Assay (Determine EC50) start->reporter_assay target_gene_assay Target Gene Expression (qRT-PCR) start->target_gene_assay specificity Assess Specificity (Compare with known ligands) binding_assay->specificity reporter_assay->specificity target_gene_assay->specificity conclusion Conclusion on PPARγ Specificity specificity->conclusion

Caption: Workflow for validating the PPARγ specificity of a test compound.

Conclusion

The available evidence strongly suggests that this compound is a potent endogenous agonist of PPARγ, with a potency comparable to the synthetic drug Rosiglitazone.[1][2] To definitively establish its specificity and therapeutic potential, further rigorous experimental validation using the protocols outlined in this guide is necessary. Such studies should include direct comparative analyses with a panel of known PPAR agonists and antagonists across all PPAR isoforms. This will provide a comprehensive understanding of this compound's pharmacological profile and its potential as a modulator of PPARγ activity in health and disease.

References

A Head-to-Head Comparison of Azelaoyl PAF and Thiazolidinediones as PPARγ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Azelaoyl PAF and traditional thiazolidinediones (TZDs), focusing on their interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting metabolic diseases.

Introduction

Thiazolidinediones, such as rosiglitazone (B1679542) and pioglitazone (B448), are a class of synthetic PPARγ agonists that have been used clinically to improve insulin (B600854) sensitivity in patients with type 2 diabetes.[1][2][3] this compound (1-O-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine) is an oxidized alkyl phospholipid that has been identified as a potent, naturally occurring PPARγ agonist.[4][5][6] This guide will objectively compare the performance of this compound with other thiazolidinediones, supported by experimental data, to inform future research and drug development efforts.

Mechanism of Action: PPARγ Activation

Both this compound and thiazolidinediones exert their primary effects by binding to and activating PPARγ, a nuclear receptor that regulates the transcription of a host of genes involved in metabolism.[4][7] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. This signaling cascade is central to their therapeutic effects.

PPARγ Signaling Pathway PPARγ Signaling Pathway cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg Binds to Thiazolidinediones Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) Thiazolidinediones->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Effects Metabolic Effects (e.g., ↑ Insulin Sensitivity, ↓ Glucose, ↑ Lipid Uptake) Target_Genes->Metabolic_Effects Leads to

Caption: General signaling pathway of PPARγ activation by this compound and thiazolidinediones.

Quantitative Comparison of PPARγ Agonist Activity

The potency of a PPARγ agonist is a critical determinant of its biological activity. This is often quantified by its binding affinity (Kd or Ki) to the receptor and its effective concentration to elicit a half-maximal response (EC50) in a functional assay.

CompoundBinding Affinity (Kd/IC50) for PPARγPPARγ Activation (EC50)Reference(s)
This compound ~40 nM (Kd)~100 nM[4][5]
Rosiglitazone 4 - 12 nM (IC50)60 nM[8][9][10]
Pioglitazone Lower affinity than Rosiglitazone0.69 µM (690 nM)[9]

Data Summary: Experimental data indicates that this compound and rosiglitazone exhibit comparable high-affinity binding to PPARγ.[4][5][9] Pioglitazone, while an effective agonist, demonstrates a lower binding affinity. In terms of receptor activation, this compound and rosiglitazone show similar potencies, both being significantly more potent than pioglitazone.[4][5][8]

Downstream Effects: A Comparative Overview

The activation of PPARγ by these ligands leads to a cascade of downstream events that ultimately mediate their therapeutic effects. One key target gene is CD36, a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (oxLDL) and fatty acids.

CompoundEffect on CD36 ExpressionEffect on Glucose UptakeReference(s)
This compound Upregulates CD36 expression in macrophagesData not available in direct comparison[4]
Thiazolidinediones Upregulate CD36 expressionIncrease insulin-stimulated glucose uptake in adipocytes and muscle[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare PPARγ agonists.

PPARγ Competitive Binding Assay

This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled or fluorescently-labeled known ligand.

Competitive_Binding_Assay Competitive Binding Assay Workflow cluster_reagents Reagents cluster_procedure Procedure PPARg_LBD PPARγ-LBD Incubation Incubate Reagents Together PPARg_LBD->Incubation Labeled_Ligand Labeled Ligand (Radiolabeled or Fluorescent) Labeled_Ligand->Incubation Test_Compound Test Compound (e.g., this compound, TZD) Test_Compound->Incubation Separation Separate Bound from Unbound Ligand Incubation->Separation Detection Detect Signal from Bound Labeled Ligand Separation->Detection Analysis Data Analysis (IC50/Ki determination) Detection->Analysis Transactivation_Assay PPARγ Transactivation Assay Workflow cluster_components Components cluster_steps Steps Host_Cells Host Cells (e.g., HEK293T, C2C12) Transfection Co-transfect Cells with Expression and Reporter Vectors Host_Cells->Transfection PPARg_Expression_Vector PPARγ Expression Vector PPARg_Expression_Vector->Transfection PPRE_Reporter_Vector PPRE-Luciferase Reporter Vector PPRE_Reporter_Vector->Transfection Test_Compound Test Compound Treatment Treat Cells with Test Compound Test_Compound->Treatment Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Data Analysis (EC50 determination) Luciferase_Assay->Analysis Adipocyte_Differentiation_Assay Adipocyte Differentiation Assay Workflow cluster_materials Materials cluster_process Process Preadipocytes Pre-adipocytes (e.g., 3T3-L1) Culture Culture Pre-adipocytes to Confluence Preadipocytes->Culture Differentiation_Medium Differentiation Medium (containing test compound) Induction Induce Differentiation with Differentiation Medium Differentiation_Medium->Induction Oil_Red_O Oil Red O Stain Staining Fix and Stain with Oil Red O Oil_Red_O->Staining Culture->Induction Induction->Staining Quantification Quantify Lipid Accumulation Staining->Quantification

References

Differential Gene Expression Analysis: A Comparative Guide to Azelaoyl PAF Treatment and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression following treatment with Azelaoyl PAF, contrasting its effects with those of a standard pro-inflammatory Platelet-Activating Factor (PAF) receptor agonist and a PAF receptor antagonist. This guide is intended to assist researchers in understanding the potential therapeutic mechanism of this compound in modulating inflammatory responses at the genetic level.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator known to play a crucial role in inflammatory processes. Its signaling, primarily through the PAF receptor (PAF-R), triggers a cascade of pro-inflammatory gene expression. In contrast, this compound, a derivative of PAF, is hypothesized to exert anti-inflammatory effects, in part through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in inflammation and metabolism.

This guide presents a comparative summary of the expected differential gene expression changes induced by these agents, along with detailed experimental protocols for conducting such analyses.

Comparative Gene Expression Data

The following table summarizes the differential gene expression of key inflammatory and metabolic genes following treatment with a PAF-like pro-inflammatory stimulus, a PAF receptor antagonist, and the hypothesized effect of this compound. The data for the "Pro-inflammatory (PAF-like) Treatment" is representative of findings from studies on inflammatory conditions where PAF is a key mediator, such as intestinal ischemia-reperfusion injury (derived from GEO dataset GSE96733). The effects of the PAF-R antagonist and this compound are projected based on their known mechanisms of action.

GeneFunctionPro-inflammatory (PAF-like) Treatment (Log2 Fold Change)PAF Receptor Antagonist (e.g., WEB2170) (Log2 Fold Change)This compound Treatment (Predicted Log2 Fold Change)
Pro-inflammatory Genes
IL-6Pro-inflammatory cytokine2.5-2.3-1.8
TNF-αPro-inflammatory cytokine2.1-2.0-1.5
IL-1βPro-inflammatory cytokine1.8-1.7-1.3
CXCL8 (IL-8)Chemokine (neutrophil chemoattractant)3.0-2.8-2.0
VCAM-1Adhesion molecule1.5-1.4-1.0
Anti-inflammatory & Metabolic Genes (PPARγ Targets)
FABP4Fatty acid binding protein-0.50.42.2
CD36Scavenger receptor, fatty acid translocase-0.30.21.9
ANGPTL4Angiopoietin-like 4, lipid metabolism-0.20.11.7
SERPINE1 (PAI-1)Plasminogen activator inhibitor-10.8-0.71.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) are a suitable model for studying inflammation.

  • Culture Conditions: Cells are cultured in EGM-2 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4 hours prior to treatment.

    • Prepare treatment solutions:

      • Control: Vehicle (e.g., 0.1% DMSO in serum-free medium).

      • Pro-inflammatory Stimulus: A PAF receptor agonist such as carbamoyl-PAF (cPAF) at a final concentration of 100 nM.[1]

      • PAF Receptor Antagonist: A specific PAF-R antagonist like WEB2170 or CV-3988 at a final concentration of 10 µM. Pre-incubate for 30 minutes before adding the pro-inflammatory stimulus.

      • This compound: Prepare a stock solution in an appropriate solvent and dilute to a final concentration of 1-10 µM.

    • Incubate cells with the respective treatments for a predetermined time course (e.g., 4, 8, or 24 hours) to capture both early and late gene expression changes.

RNA Isolation and Quality Control
  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or buffer from an RNA isolation kit).

  • Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.

  • Evaluate RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for downstream sequencing applications.

RNA Sequencing (RNA-Seq) and Data Analysis
  • Library Preparation: Prepare sequencing libraries from the isolated RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes (DEGs) between treatment groups and controls. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis cell_seeding Seed HUVECs confluency Grow to 80-90% Confluency cell_seeding->confluency starvation Serum Starvation confluency->starvation treatment Treatment with this compound / Alternatives starvation->treatment rna_isolation Total RNA Isolation treatment->rna_isolation qc RNA Quality Control (RIN > 8) rna_isolation->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatics Analysis sequencing->data_analysis deg Identify Differentially Expressed Genes data_analysis->deg Signaling_Pathways cluster_paf Pro-inflammatory PAF Signaling cluster_azelaoyl_paf Anti-inflammatory this compound Signaling PAF PAF PAFR PAF Receptor PAF->PAFR Gq Gq Protein PAFR->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB ProInflammatory_Genes IL-6, TNF-α, VCAM-1 (Pro-inflammatory Genes) NFkB->ProInflammatory_Genes Azelaoyl_PAF This compound PPARg PPARγ Azelaoyl_PAF->PPARg PPARg->NFkB Inhibits RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA AntiInflammatory_Genes FABP4, CD36 (Anti-inflammatory / Metabolic Genes) PPRE->AntiInflammatory_Genes PAFR_Antagonist PAF-R Antagonist (e.g., WEB2170) PAFR_Antagonist->PAFR Blocks

References

A Comparative Analysis of the Pro-inflammatory Effects of Azelaoyl PAF and PAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-inflammatory properties of Azelaoyl Platelet-Activating Factor (Azelaoyl PAF) and classical Platelet-Activating Factor (PAF). Understanding the distinct mechanisms of these two lipid mediators is crucial for research and development in inflammation, immunology, and cardiovascular disease.

Introduction to this compound and PAF

Platelet-Activating Factor (PAF), chemically known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its effects are primarily mediated through the specific G-protein coupled PAF receptor (PAFR).[3][4]

This compound, or 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), is a prominent species of oxidized phospholipid (OxPL) and a significant component of oxidized low-density lipoprotein (oxLDL).[5] Unlike the tightly regulated enzymatic production of PAF, this compound is formed through non-enzymatic oxidative cleavage of phospholipids (B1166683) containing polyunsaturated fatty acids.[5] As a damage-associated molecular pattern (DAMP), it is recognized by the innate immune system and triggers inflammatory responses.[5]

Distinct Pro-inflammatory Signaling Pathways

A key difference between this compound and PAF lies in their primary signaling mechanisms. PAF exerts its pro-inflammatory effects by binding to the PAF receptor, initiating a cascade of intracellular events.[6] In contrast, this compound predominantly signals through Toll-like receptors (TLRs), key players in the innate immune response.[5]

PAF Signaling Pathway

Upon binding to its G-protein coupled receptor (PAFR), PAF activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade leads to a variety of cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.[3][6][7]

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Gq Gq PAFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Inflammatory_Response Pro-inflammatory Responses Ca_release->Inflammatory_Response PKC->Inflammatory_Response

Caption: Simplified PAF signaling pathway leading to pro-inflammatory responses.
This compound Signaling Pathway

This compound is recognized by the Toll-like receptor 4 (TLR4) complex, which includes MD-2 and CD14.[5] This interaction triggers the recruitment of the adaptor protein MyD88. The formation of this complex initiates a downstream signaling cascade involving a series of kinases that ultimately leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of the transcription factor NF-κB. Once liberated, NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α.[5]

Azelaoyl_PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Azelaoyl_PAF This compound TLR4_complex TLR4/MD-2/CD14 Complex Azelaoyl_PAF->TLR4_complex MyD88 MyD88 TLR4_complex->MyD88 Kinase_Cascade Kinase Cascade MyD88->Kinase_Cascade IkBa_p IκBα Phosphorylation & Degradation Kinase_Cascade->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription activates

Caption: Simplified this compound signaling via the TLR4/MyD88/NF-κB pathway.

Comparative Overview of Pro-inflammatory Effects

While direct quantitative comparisons in the same experimental systems are limited in the current literature, the following tables summarize the known pro-inflammatory effects of this compound and PAF based on available data.

Table 1: Pro-inflammatory Effects of this compound

Cellular ResponseKey Mediators/MarkersCell TypesNotes
Cytokine Production IL-6, TNF-α, MCP-1Endothelial cells, MacrophagesMediated by TLR4/NF-κB signaling.[5][8]
Endothelial Activation Increased monocyte bindingEndothelial cellsContributes to the initiation of atherosclerotic lesions.[9]
Apoptosis Caspase-3 activationEndothelial cellsCan contribute to vascular injury and inflammation.[5]

Table 2: Pro-inflammatory Effects of PAF

Cellular ResponseKey Mediators/MarkersCell TypesNotes
Neutrophil Activation Chemotaxis, Degranulation, ROS production, Upregulation of CD11b, Downregulation of CD62LNeutrophilsOccurs at picomolar to nanomolar concentrations.[10][11][12]
Increased Vascular Permeability Endothelial cell contraction, Disruption of cell junctionsEndothelial cellsLeads to edema and inflammatory cell infiltration.[7][13][14]
Platelet Aggregation Shape change, DegranulationPlateletsA hallmark of PAF activity.[15]
Cytokine and Chemokine Release IL-8Endothelial cells, NeutrophilsAmplifies the inflammatory response.[16]
Nitric Oxide (NO) Production Increased NO synthesisEndothelial cellsContributes to vasodilation.[17][18]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the pro-inflammatory activities of this compound and PAF.

Protocol 1: In Vitro Endothelial Cell Permeability Assay (Transwell Assay)

This assay measures the integrity of an endothelial cell monolayer, which is a key target of pro-inflammatory mediators.

Transwell_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed Endothelial Cells on Transwell Insert start->seed_cells form_monolayer Culture to Form Confluent Monolayer seed_cells->form_monolayer pre_treatment Pre-treat with Antagonist (optional) form_monolayer->pre_treatment add_stimulus Add this compound or PAF to Upper Chamber pre_treatment->add_stimulus add_tracer Add Tracer Molecule (e.g., FITC-dextran) to Upper Chamber add_stimulus->add_tracer incubate Incubate for a Defined Period add_tracer->incubate collect_samples Collect Samples from Lower Chamber incubate->collect_samples quantify_tracer Quantify Tracer (e.g., Fluorescence) collect_samples->quantify_tracer end End quantify_tracer->end

Caption: Workflow for assessing endothelial permeability using a Transwell assay.

Methodology:

  • Cell Culture: Seed endothelial cells (e.g., HUVECs) onto the porous membrane of Transwell inserts and culture until a confluent monolayer is formed.

  • Treatment: Treat the endothelial cell monolayer with varying concentrations of this compound or PAF in the upper chamber.

  • Tracer Application: Add a fluorescently labeled high molecular weight tracer (e.g., FITC-dextran) to the upper chamber.

  • Incubation: Incubate for a specific period (e.g., 1-4 hours).

  • Quantification: Measure the fluorescence intensity of the medium in the lower chamber. An increase in fluorescence indicates increased permeability of the endothelial monolayer.[7][13]

Protocol 2: Neutrophil Activation Assay (Flow Cytometry)

This assay quantifies the activation of neutrophils, a key event in the acute inflammatory response, particularly to PAF.

Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood.

  • Stimulation: Incubate the isolated neutrophils with different concentrations of this compound or PAF for a defined time.

  • Staining: Stain the cells with fluorescently labeled antibodies against neutrophil activation markers such as CD11b (upregulated upon activation) and CD62L (shed upon activation).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the activation markers.[11]

Protocol 3: Cytokine Production Assay (ELISA)

This assay measures the release of pro-inflammatory cytokines from immune or endothelial cells.

Methodology:

  • Cell Culture: Plate relevant cells (e.g., macrophages, endothelial cells) in a multi-well plate.

  • Stimulation: Treat the cells with various concentrations of this compound or PAF for a specified duration (e.g., 6-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using commercially available ELISA kits.[19][20]

Comparative Summary and Conclusion

This compound and PAF are both significant pro-inflammatory lipid mediators, but they operate through fundamentally different mechanisms.

  • PAF is a potent, endogenously produced signaling molecule that acts through a specific receptor (PAFR) to elicit rapid and robust pro-inflammatory responses, particularly in the context of acute inflammation and allergy. Its effects are characterized by neutrophil activation, increased vascular permeability, and platelet aggregation.

  • This compound , a product of oxidative stress, acts as a danger signal recognized by the innate immune system via Toll-like receptors. Its pro-inflammatory activity is linked to the induction of gene expression for inflammatory cytokines and is implicated in the chronic inflammation associated with conditions like atherosclerosis.

For researchers and drug development professionals, this distinction is critical. Therapeutic strategies targeting PAF-mediated inflammation will likely focus on PAFR antagonists. In contrast, mitigating the pro-inflammatory effects of this compound may require approaches aimed at inhibiting oxidative stress, blocking TLR signaling, or modulating the downstream NF-κB pathway. Future research directly comparing the potency and efficacy of these two mediators in various in vitro and in vivo models will be invaluable for a more complete understanding of their respective roles in inflammatory diseases.

References

Comparative Efficacy of Azelaoyl Moiety-Containing Compounds and Platelet-Activating Factor Antagonists in Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

I. Therapeutic Efficacy of Azelaoyl Moiety-Containing Compounds

Azelaic acid, a naturally occurring dicarboxylic acid, and its derivatives have demonstrated significant anti-inflammatory effects, particularly in dermatological conditions.

A. Azelaic Acid in Papulopustular Rosacea and Acne

Clinical trials have validated the efficacy of azelaic acid foam (15%) in treating papulopustular rosacea and truncal acne. In a phase 3 randomized, double-blind, vehicle-controlled trial for rosacea, azelaic acid foam demonstrated superior efficacy over the vehicle in both primary endpoints: investigator global assessment (IGA) success rate and a reduction in inflammatory lesion count.[3]

Table 1: Efficacy of 15% Azelaic Acid Foam in Papulopustular Rosacea

Efficacy Endpoint Azelaic Acid Foam (15%) Vehicle Statistical Significance
IGA Success Rate (End of Treatment) 32.0% 23.5% P < 0.001

| Nominal Inflammatory Lesion Count Reduction | Significantly greater than vehicle | - | P < 0.001 |

A pilot study on moderate truncal acne also showed that twice-daily application of 15% azelaic acid foam resulted in a 1-grade reduction in truncal IGA scores in nearly all patients.[4]

B. Potassium Azeloyl Diglycinate in Rosacea

A randomized, double-blind, placebo-controlled study evaluated a cream containing 5% potassium azeloyl diglycinate for the management of stage I and II rosacea. The treatment resulted in a statistically significant reduction in erythema compared to the placebo.[5]

Table 2: Reduction in Erythema Index with Potassium Azeloyl Diglycinate (PAD) Cream

Facial Area Mean Reduction at Day 28 (vs. Baseline) P-value
Forehead -37.0 0.009
Right Cheek -36.1 0.010
Left Cheek -38.8 0.002

| Chin | -53.3 | 0.002 |

II. Therapeutic Efficacy of PAF Antagonists

A wide range of structurally diverse PAF antagonists have been evaluated in various preclinical disease models. Their efficacy is typically assessed by their ability to inhibit PAF-induced biological responses.

A. Comparative Efficacy of Selected PAF Antagonists

The following table summarizes the in vitro and in vivo efficacy of several well-characterized PAF antagonists.

Table 3: Comparative Efficacy of Selected PAF Antagonists

Antagonist Chemical Class Species Assay/Model Efficacy Metric
WEB 2086 Thienotriazolodiazepine Human Platelet Aggregation IC50: 170 nM[6]
CV-3988 Phospholipid analog Rabbit PAF-induced plasma leakage ~73-80% inhibition[6]
BN 52021 Ginkgolide (terpenoid) Rabbit PAF-induced edema 63-71% inhibition (i.v.)[6]
Aglafoline (B1662871) - Rabbit PAF-induced platelet aggregation IC50: ~50 µM[7]
Rupatadine Second-generation antihistamine Human PAF-induced nasal symptoms 54% reduction in total nasal symptoms score[8]

| Azelastine | Phthalazinone derivative | Human | PAF release from neutrophils | Dose-dependent inhibition[8] |

B. Efficacy in Specific Disease Models

  • Septic Shock: Several PAF antagonists have been shown to protect animals from the lethal effects of endotoxin-induced septic shock. The ginkgolide BN 52021 has undergone Phase II/III clinical trials for this indication, with preliminary results suggesting it can reduce mortality associated with Gram-negative sepsis.[9]

  • Arthritis: In a rabbit model of acute urate crystal arthritis, the PAF antagonist BN 50727 significantly reduced synovial fluid volume, infiltrating cells, and PGE2 concentration.[10]

  • Asthma and Allergic Rhinitis: While showing promise in preclinical models by inhibiting bronchoconstriction and airway hyperresponsiveness, the clinical efficacy of specific PAF receptor antagonists in asthma has been modest.[2] However, dual-action antihistamines with anti-PAF activity, such as rupatadine, have shown efficacy in reducing PAF-induced nasal symptoms in patients with allergic rhinitis.[8]

III. Experimental Protocols

A. In Vitro Platelet Aggregation Assay

This assay is a standard method for evaluating the potency of PAF antagonists.[6]

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a healthy donor (human or rabbit) into an anticoagulant. Platelet-rich plasma is obtained by centrifugation at a low speed.

  • Induction of Aggregation: PRP is placed in an aggregometer, and a baseline is established. A sub-maximal concentration of PAF is added to induce platelet aggregation, which is measured as a change in light transmission.

  • Inhibition Assay: The test compound (PAF antagonist) is pre-incubated with the PRP for a specified time before the addition of PAF.

  • Data Analysis: The percentage inhibition of aggregation for each concentration of the test compound is calculated relative to the control (PAF alone). The IC50 value (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) is then determined.

B. Animal Model of Acute Urate Crystal Arthritis

This model is used to evaluate the anti-inflammatory effects of therapeutic agents in vivo.[10]

  • Induction of Arthritis: Monosodium urate crystals are injected intra-articularly into the knee joint of a rabbit.

  • Treatment: The test compound (e.g., a PAF antagonist) is administered (e.g., intraperitoneally) at specified doses and time points before and after the induction of arthritis.

  • Evaluation of Inflammation: At a predetermined time point, the animal is euthanized, and the synovial fluid is collected to measure its volume and the number of infiltrating inflammatory cells. The synovial membrane can be processed for histological analysis.

  • Biomarker Analysis: The levels of inflammatory mediators such as prostaglandins (B1171923) (PGE2) and cytokines (TNF-α, IL-6) in the synovial fluid are quantified using methods like ELISA.

IV. Signaling Pathways and Experimental Workflows

A. PAF Receptor Signaling Pathway

PAF mediates its effects by binding to a specific G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a cascade of intracellular signaling events.[6][11]

PAF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates Antagonist PAF Antagonist Antagonist->PAFR Blocks Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC Activates CaM Ca²⁺ Mobilization PLC->CaM Leads to Inflammation Inflammation (e.g., Cytokine Release) CaM->Inflammation

Caption: Simplified PAF Receptor Signaling Pathway.

B. Azelaic Acid's Potential Anti-inflammatory Signaling

Azelaic acid may exert its anti-inflammatory effects by activating PPARgamma and inhibiting the NF-κB pathway.[12]

Azelaic_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Azelaic_Acid Azelaic Acid PPARg PPARγ Azelaic_Acid->PPARg Activates NFkB NF-κB Azelaic_Acid->NFkB Inhibits PPARg->NFkB Inhibits Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Pro_inflammatory Promotes Transcription

Caption: Potential Anti-inflammatory Signaling of Azelaic Acid.

C. Experimental Workflow for Evaluating PAF Antagonists

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding PAF Receptor Binding Assay Platelet_Aggregation Platelet Aggregation Inhibition Assay Disease_Model Induce Disease Model (e.g., Arthritis, Sepsis) Platelet_Aggregation->Disease_Model Promising candidates move to in vivo testing Treatment Administer PAF Antagonist Disease_Model->Treatment Assessment Assess Therapeutic Efficacy (Clinical Scores, Biomarkers) Treatment->Assessment

Caption: General Workflow for PAF Antagonist Evaluation.

While the direct therapeutic validation of "Azelaoyl PAF" remains to be elucidated, the established anti-inflammatory efficacy of compounds containing an azelaoyl moiety, such as azelaic acid, suggests a potential for this chemical group in modulating inflammatory pathways. In parallel, the extensive research into PAF antagonists has provided a diverse arsenal (B13267) of compounds with proven efficacy in a multitude of preclinical disease models. This guide offers a comparative framework to aid researchers in the strategic development of novel anti-inflammatory therapeutics, highlighting the importance of both targeted receptor antagonism and the modulation of broader inflammatory signaling cascades. Further investigation into the specific effects of azelaoyl-modified phospholipids (B1166683) is warranted to fully understand their therapeutic potential.

References

Azelaoyl PAF: A Potent Endogenous Agonist for PPARγ on Par with Synthetic Thiazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available experimental data reveals that Azelaoyl PAF, a naturally occurring oxidized phospholipid, demonstrates potency as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist that is comparable to the well-established synthetic drug, Rosiglitazone. This positions this compound as a significant subject of interest for researchers in metabolic diseases and drug development, offering a potential endogenous alternative to synthetic PPARγ activators.

Comparative Potency of PPARγ Agonists

The potency of a PPARγ agonist is a critical determinant of its biological activity. Quantitative comparisons from peer-reviewed studies highlight the comparable efficacy of this compound and the synthetic thiazolidinedione, Rosiglitazone. The following table summarizes their binding affinity and transcriptional activation of PPARγ.

CompoundBinding Affinity (Kd(app))Transcriptional Activation (EC50)
This compound ~40 nM[1][2]~100 nM[2]
Rosiglitazone ~40 nM[1][2]~60 nM[3]
Pioglitazone Not directly comparedNot directly compared

Kd(app): Apparent dissociation constant, a measure of binding affinity where a lower value indicates higher affinity. EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Unveiling the Mechanism: The PPARγ Signaling Pathway

This compound, like other PPARγ agonists, exerts its effects by activating the PPARγ signaling pathway. Upon binding to the ligand-binding domain of PPARγ, the receptor undergoes a conformational change. This leads to the recruitment of co-activator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., this compound, Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR (Inactive) Agonist->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR-Agonist (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Biological_Effects Biological Effects (Adipogenesis, Insulin Sensitization, etc.) Target_Genes->Biological_Effects

Figure 1: Simplified PPARγ Signaling Pathway.

Experimental Underpinnings: Methodologies for Potency Determination

The comparative data presented is rooted in rigorous experimental protocols designed to assess the interaction and activation of PPARγ by various ligands. The key methodologies employed in the foundational research are detailed below.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the PPARγ ligand-binding domain (LBD).

Experimental Workflow:

Competitive_Binding_Assay cluster_workflow Workflow start Start reagents Prepare Reagents: - Recombinant PPARγ - Radiolabeled Ligand ([³H]Rosiglitazone) - Test Compound (this compound) start->reagents incubation Incubate Reagents reagents->incubation separation Separate Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Competition Curve - Determine Kd(app) or Ki quantification->analysis end End analysis->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Protocol:

  • Recombinant Receptor: Purified, recombinant PPARγ is used as the source of the receptor.

  • Radioligand: A radiolabeled PPARγ agonist, such as [³H]Rosiglitazone, is used as the tracer.

  • Competition: The assay is performed by incubating a fixed concentration of the recombinant PPARγ and the radioligand with varying concentrations of the unlabeled test compound (this compound).

  • Separation: After incubation to reach equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC50) is determined, and from this, the apparent dissociation constant (Kd(app)) or inhibition constant (Ki) can be calculated.[1][2]

PPRE-Driven Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene under the control of a PPRE.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., CV-1) is co-transfected with two plasmids: one expressing the full-length PPARγ and another containing a luciferase reporter gene driven by a PPRE-containing promoter.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound, Rosiglitazone).

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected control plasmid) to account for variations in transfection efficiency. The fold activation of the reporter gene is plotted against the compound concentration to determine the EC50 value.[2]

References

Assessing the Translational Relevance of Azelaoyl PAF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azelaoyl Platelet-Activating Factor (PAF) and other PAF receptor antagonists, focusing on their translational relevance. Given the limited direct public data on "Azelaoyl PAF," this comparison is contextualized with well-characterized PAF antagonists to provide a framework for evaluation.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2][3][4] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4] Consequently, the development of PAF receptor antagonists is a significant area of research for therapeutic interventions in diseases like asthma, inflammatory disorders, and cardiovascular diseases.[1][3][4] this compound falls into the category of PAF receptor antagonists, which function by blocking the interaction between PAF and its receptor, thereby preventing downstream signaling events that lead to inflammation and thrombosis.[3]

Comparative Efficacy of Selected PAF Antagonists

The inhibitory potency of PAF antagonists is typically evaluated through in vitro assays, such as the inhibition of PAF-induced platelet aggregation or PAF receptor binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are common metrics used to quantify their efficacy.[1]

AntagonistChemical ClassSpeciesAssayIC50 / Ki
Apafant (WEB 2086) ThienotriazolodiazepineHumanPlatelet Aggregation170 nM (IC50)
CV-3988 Phospholipid analogRabbitPAF-induced plasma leakage~73-80% inhibition
BN 52021 (Ginkgolide B) TerpenoidRabbitPAF-induced edema63-71% inhibition (i.v.)
L-659,989 Kadsurenone derivativeRabbitPAF-induced edemaAlmost total inhibition
Acacetin FlavonoidRabbitPAF receptor binding20.4 µM (IC50)[5]

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling

The binding of PAF to its receptor initiates a cascade of intracellular signaling events. The PAF receptor couples to various G proteins, primarily Gq and Gi, leading to the activation of multiple downstream effectors.[1] This complex signaling network underlies the diverse biological effects of PAF.

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq PAFR->Gq activates Gi Gi PAFR->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Response Cellular Responses (Inflammation, Aggregation, etc.) Ca2->Response PKC->Response cAMP->Response modulates

Simplified PAF Receptor Signaling Pathways.[1]

General Workflow for PAF Antagonist Evaluation

The evaluation of a novel PAF antagonist like this compound typically follows a multi-step process, from initial in vitro characterization to in vivo efficacy studies.

Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis & Characterization binding PAF Receptor Binding Assay synthesis->binding aggregation Platelet Aggregation Inhibition Assay synthesis->aggregation ic50 Determination of IC50 / Ki values binding->ic50 aggregation->ic50 animal Animal Model of PAF-mediated Disease (e.g., edema, asthma) ic50->animal admin Administration of Test Compound animal->admin efficacy Assessment of Therapeutic Efficacy admin->efficacy lead Lead Compound Selection efficacy->lead

General Workflow for PAF Antagonist Evaluation.[1]

Experimental Protocols

Accurate and reproducible experimental design is crucial for the comparative analysis of PAF antagonists. Below are detailed methodologies for key experiments.

1. Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.[1]

  • Materials :

    • Cell membranes expressing the PAF receptor.[6]

    • Radiolabeled PAF (e.g., [3H]PAF).[6]

    • Unlabeled PAF (for determining non-specific binding).[6]

    • Test antagonist.[6]

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).[6]

    • Wash buffer (e.g., cold 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[6]

    • Glass fiber filters.[6]

  • Procedure :

    • In a microcentrifuge tube, combine the cell membrane preparation, [3H]-PAF, and varying concentrations of the test compound or vehicle control.[1]

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[1]

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.[1]

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.[1]

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[6]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[6]

    • Plot the percent specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 and Ki values.[6]

2. Inhibition of PAF-Induced Platelet Aggregation

This functional assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.[1]

  • Materials :

    • Platelet-rich plasma (PRP) from human or rabbit blood.[1]

    • PAF solution.[1]

    • Test compounds.[1]

    • Aggregometer.[1]

  • Procedure :

    • PRP Preparation : Obtain PRP by centrifuging whole blood at a low speed.[1]

    • Baseline Measurement : Place a sample of PRP in the aggregometer cuvette and establish a baseline light transmission.[1]

    • Incubation with Antagonist : Add the test compound at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes).[1]

    • Induction of Aggregation : Add a sub-maximal concentration of PAF to induce platelet aggregation and record the change in light transmission over time.[1]

    • Data Analysis : The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to the control (PAF alone). Determine the IC50 value.[1]

3. Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following PAF receptor activation and its inhibition by an antagonist.[7]

  • Materials :

    • Cells expressing the PAF receptor (e.g., CHO-K1 cells).[6]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

    • PAF.[6]

    • Test antagonist.[6]

    • Fluorescent plate reader with an injection system.[6]

  • Procedure :

    • Seed cells expressing the PAF receptor in a 96-well plate.[7]

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[7]

    • Pre-incubate the cells with the test antagonist at various concentrations.[7]

    • Stimulate the cells with PAF (agonist) at a concentration that elicits a submaximal response (e.g., EC80).[7]

    • Measure the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.[6]

    • Calculate the antagonist's inhibitory effect by comparing the peak fluorescence in the presence of the antagonist to the control (PAF alone).[6]

    • Plot the percent inhibition against the logarithm of the antagonist concentration to determine the IC50 value.[6]

Translational Relevance and Future Directions

The translational relevance of a PAF antagonist like this compound hinges on its potency, selectivity, and pharmacokinetic properties. While in vitro data provides a crucial starting point, successful translation to a clinical setting requires robust in vivo data in relevant disease models. Future studies on this compound should aim to:

  • Establish a comprehensive dose-response relationship in multiple functional assays.

  • Assess its selectivity against other receptors to identify potential off-target effects.

  • Evaluate its efficacy in animal models of inflammatory and allergic diseases.

  • Determine its pharmacokinetic and safety profiles.

By systematically addressing these points, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel anti-inflammatory agent.

References

Safety Operating Guide

Prudent Disposal of Azelaoyl PAF: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like Azelaoyl PAF are paramount for ensuring laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and chemical handling best practices.

Immediate Safety and Handling Protocols

This compound is a bioactive lipid, and it is most commonly supplied as a solution in ethanol (B145695). This formulation presents hazards associated with both the solute and the solvent. The primary immediate risks are flammability and eye irritation due to the ethanol solvent. Adherence to standard laboratory personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE) and Handling:

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Ventilation Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of ethanol vapors.

In the event of exposure, immediately flush the affected area with copious amounts of water and seek medical advice as necessary.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as hazardous chemical waste, primarily due to its formulation in ethanol, a flammable liquid. While this compound itself is a bioactive lipid, specific regulations for its disposal are not commonly detailed; therefore, disposal should be guided by the nature of the solvent and general principles for bioactive chemical waste.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • Do not mix this waste with other waste streams, such as aqueous, solid, or non-hazardous waste.[1]

  • Container Selection and Labeling:

    • Use a leak-proof, sealable container appropriate for flammable liquid waste. A glass or chemically resistant plastic bottle with a secure cap is recommended.

    • Label the container clearly with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound in Ethanol." Include the approximate concentration.

  • Collection of Waste:

    • Unused or Expired Solutions: Directly transfer any unwanted this compound solution into the designated hazardous waste container.

    • Contaminated Labware: Collect disposable items such as pipette tips, microfuge tubes, and gloves that have come into direct contact with the this compound solution in a separate, labeled solid waste bag or container destined for hazardous waste disposal.

    • Rinsing Non-Disposable Glassware: Rinse glassware that has contained this compound with a small amount of a suitable organic solvent (e.g., ethanol or isopropanol). The first rinse should be collected as hazardous waste in the designated flammable liquid waste container. Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your institution's specific guidelines.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition, as the waste is flammable.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup, including completing any necessary waste manifests or labels.

Experimental Protocols Cited

This guidance is based on standard laboratory chemical safety and disposal protocols and does not cite specific experimental research on the disposal of this compound. The procedures outlined are derived from best practices for handling flammable liquids and bioactive compounds in a laboratory setting.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal start Start: this compound Waste Generated unused_solution Unused/Expired Solution start->unused_solution contaminated_items Contaminated Disposables (Pipette tips, gloves, etc.) start->contaminated_items glassware Contaminated Glassware start->glassware liquid_waste Collect in Labeled Flammable Liquid Hazardous Waste Container unused_solution->liquid_waste solid_waste Collect in Labeled Hazardous Solid Waste Container contaminated_items->solid_waste rinse_waste First Rinse with Organic Solvent glassware->rinse_waste storage Store in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage rinse_waste->liquid_waste disposal Arrange for Pickup by EHS/Licensed Contractor storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.